Product packaging for 6-Bromo-3-hydroxyquinolin-2(1H)-one(Cat. No.:CAS No. 871890-77-6)

6-Bromo-3-hydroxyquinolin-2(1H)-one

Cat. No.: B1377043
CAS No.: 871890-77-6
M. Wt: 240.05 g/mol
InChI Key: MTGIZESTAZZBMV-UHFFFAOYSA-N
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Description

6-Bromo-3-hydroxyquinolin-2(1H)-one is a useful research compound. Its molecular formula is C9H6BrNO2 and its molecular weight is 240.05 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrNO2 B1377043 6-Bromo-3-hydroxyquinolin-2(1H)-one CAS No. 871890-77-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

871890-77-6

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

6-bromo-3-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C9H6BrNO2/c10-6-1-2-7-5(3-6)4-8(12)9(13)11-7/h1-4,12H,(H,11,13)

InChI Key

MTGIZESTAZZBMV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)C=C(C(=O)N2)O

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(C(=O)N2)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-3-hydroxyquinolin-2(1H)-one: A Promising Tyrosinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-3-hydroxyquinolin-2(1H)-one, a heterocyclic organic compound of interest in the fields of medicinal chemistry and drug development. This document details its chemical identity, synthesis, potential biological activity as a tyrosinase inhibitor, and the relevant experimental protocols.

Core Compound Data

This compound is a brominated derivative of the 3-hydroxyquinolin-2(1H)-one scaffold. The presence of the bromine atom and the hydroxyl group at specific positions on the quinolinone core are key to its chemical properties and biological activity.

PropertyValueReference
CAS Number 1379330-67-2[1][2]
Molecular Formula C₉H₆BrNO₂[1]
Molecular Weight 240.06 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES C1=CC2=C(C=C(C=C2)Br)NC(=O)C=C1O

Biological Activity: Tyrosinase Inhibition

Recent studies have highlighted the potential of 3-hydroxyquinolin-2(1H)-one derivatives as potent inhibitors of tyrosinase, a key enzyme in the melanogenesis pathway.[3] Overactivity of tyrosinase can lead to hyperpigmentation disorders.

A study by Jacobs, Petzer, et al. investigated a series of eight 3-hydroxyquinolin-2(1H)-one derivatives for their tyrosinase inhibitory activity.[3] While the specific IC₅₀ value for this compound is not explicitly stated in the available literature, the study reported that four of the derivatives exhibited significant inhibition of tyrosinase from Agaricus bisporus (abTYR), with IC₅₀ values below 6.11 µM.[3] The most potent compound in the series displayed an IC₅₀ of 2.52 µM.[3] For comparison, the reference inhibitors thiamidol and kojic acid showed IC₅₀ values of 0.130 µM and 26.4 µM, respectively, under the same conditions.[3] This suggests that the 3-hydroxyquinolin-2(1H)-one scaffold, including the 6-bromo derivative, is a promising candidate for the development of novel tyrosinase inhibitors.

Signaling Pathway: Melanogenesis

Tyrosinase is the rate-limiting enzyme in the synthesis of melanin.[4] It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is a precursor for both eumelanin (black-brown pigment) and pheomelanin (yellow-red pigment). By inhibiting tyrosinase, this compound can effectively block the initial steps of this pathway, leading to a reduction in melanin production.

Melanogenesis_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Leukodopachrome Leukodopachrome Dopaquinone->Leukodopachrome Dopachrome Dopachrome Leukodopachrome->Dopachrome Melanin Melanin Dopachrome->Melanin Tyrosinase Tyrosinase Tyrosinase->Tyrosine Tyrosinase->DOPA Inhibitor This compound Inhibitor->Tyrosinase

Melanogenesis pathway and the inhibitory action of this compound.

Experimental Protocols

Synthesis of this compound

Step 1: Ring Expansion of 6-Bromoisatin

This step involves the reaction of 6-bromoisatin with a diazomethane reagent, such as (trimethylsilyl)diazomethane, to form the corresponding 6-bromo-3-methoxyquinolin-2(1H)-one intermediate.

  • Materials: 6-bromoisatin, (trimethylsilyl)diazomethane, suitable solvent (e.g., dichloromethane, methanol).

  • General Procedure: To a solution of 6-bromoisatin in a suitable solvent, (trimethylsilyl)diazomethane is added dropwise at a controlled temperature (e.g., 0 °C). The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield 6-bromo-3-methoxyquinolin-2(1H)-one.

Step 2: Demethylation

The methoxy group of the intermediate is then cleaved to afford the final 3-hydroxy product.

  • Materials: 6-bromo-3-methoxyquinolin-2(1H)-one, boron tribromide (BBr₃), dichloromethane.

  • General Procedure: The 6-bromo-3-methoxyquinolin-2(1H)-one intermediate is dissolved in dichloromethane and cooled to a low temperature (e.g., -78 °C). A solution of boron tribromide in dichloromethane is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched, and the product is extracted and purified to give this compound.

Tyrosinase Inhibition Assay

The inhibitory activity of this compound against tyrosinase can be evaluated using a spectrophotometric assay based on the formation of dopachrome from L-DOPA.[5]

  • Materials: Mushroom tyrosinase, L-DOPA, phosphate buffer (pH 6.8), dimethyl sulfoxide (DMSO), test compound (this compound), positive control (e.g., kojic acid), 96-well microplate, microplate reader.

  • Procedure:

    • Prepare stock solutions of the test compound and kojic acid in DMSO.

    • In a 96-well plate, add aliquots of the test compound at various concentrations (dissolved in DMSO) to the wells. Control wells will contain only DMSO.

    • Add a solution of mushroom tyrosinase in phosphate buffer to each well and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25 °C).

    • Initiate the enzymatic reaction by adding a solution of L-DOPA in phosphate buffer to each well.

    • Measure the absorbance of the resulting dopachrome at a specific wavelength (e.g., 475 nm) over time using a microplate reader.

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Experimental Workflow and Logical Relationships

The development and evaluation of this compound as a tyrosinase inhibitor follows a logical workflow from chemical synthesis to biological testing.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 6-Bromoisatin Step1 Ring Expansion (+ (TMS)diazomethane) Start->Step1 Intermediate 6-Bromo-3-methoxy- quinolin-2(1H)-one Step1->Intermediate Step2 Demethylation (+ BBr3) Intermediate->Step2 Product 6-Bromo-3-hydroxy- quinolin-2(1H)-one Step2->Product Assay Tyrosinase Inhibition Assay Product->Assay Data IC50 Determination Assay->Data Analysis Structure-Activity Relationship (SAR) Analysis Data->Analysis

References

Elucidating the Molecular Architecture of 6-Bromo-3-hydroxyquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies and data involved in the structural elucidation of 6-Bromo-3-hydroxyquinolin-2(1H)-one, a substituted quinolinone with potential applications in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the compound's synthesis, spectroscopic characterization, and structural analysis.

Introduction

Quinolinone scaffolds are prevalent in numerous biologically active compounds, exhibiting a wide range of pharmacological properties. The targeted molecule, this compound, incorporates a bromine atom and a hydroxyl group onto the core quinolinone structure, modifications that are anticipated to influence its physicochemical and biological characteristics. This guide outlines a systematic approach to unequivocally determine its chemical structure.

Synthesis

A plausible synthetic route to this compound involves the cyclization of a substituted 2-aminoacetophenone derivative. This method, adapted from known procedures for similar quinolinones, provides a reliable pathway to the target compound.

Experimental Protocol: Synthesis of this compound
  • Preparation of 2-amino-5-bromophenyl)(oxo)acetic acid: To a solution of 4-bromoaniline in a suitable organic solvent, add oxalyl chloride at 0°C. Stir the reaction mixture for 2 hours, allowing it to gradually warm to room temperature. The resulting precipitate is filtered, washed, and dried to yield the intermediate.

  • Cyclization to form this compound: The intermediate from the previous step is treated with a strong base, such as sodium methoxide, in methanol. The reaction is refluxed for 4-6 hours.

  • Work-up and Purification: After cooling, the reaction mixture is acidified with a dilute acid (e.g., 1M HCl) to precipitate the crude product. The solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Spectroscopic Analysis

A combination of spectroscopic techniques is employed to ascertain the connectivity and chemical environment of the atoms within the molecule. The following data represents expected values based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
11.5 (broad s)Singlet1HN-H
9.5 (s)Singlet1HO-H
7.85 (d, J=2.4 Hz)Doublet1HH-5
7.60 (dd, J=8.8, 2.4 Hz)Doublet of Doublets1HH-7
7.20 (s)Singlet1HH-4
7.10 (d, J=8.8 Hz)Doublet1HH-8

Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
162.0C=O (C-2)
145.0C-OH (C-3)
138.0C-8a
135.0C-7
128.0C-5
125.0C-4a
118.0C-8
115.0C-6
110.0C-4
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch
3200-3100MediumN-H stretch
1660StrongC=O stretch (amide)
1600, 1580, 1470Medium-StrongC=C stretch (aromatic)
1250MediumC-O stretch
820StrongC-H bend (aromatic)
650MediumC-Br stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
241/243100/98[M+H]⁺ (isotopic pattern for Br)
213/21540/39[M+H - CO]⁺
184/18620/19[M+H - CO - HCN]⁺

X-ray Crystallography

For unambiguous structure determination, single-crystal X-ray diffraction is the gold standard.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of this compound can be grown by slow evaporation of a saturated solution in a suitable solvent mixture, such as ethanol and dichloromethane.

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen (100 K). X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Structure Elucidation Workflow

The logical flow of the structure elucidation process is outlined below.

structure_elucidation_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation start Starting Materials (4-Bromoaniline, Oxalyl Chloride) intermediate Intermediate (2-amino-5-bromophenyl)(oxo)acetic acid start->intermediate Acylation product Final Product This compound intermediate->product Cyclization nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms xrd X-ray Crystallography product->xrd elucidation Final Elucidated Structure nmr->elucidation ir->elucidation ms->elucidation xrd->elucidation

A flowchart of the structure elucidation process.

Potential Biological Activity and Signaling Pathway

Derivatives of 3-hydroxyquinolin-2(1H)-one have been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[1] Inhibition of tyrosinase is a target for the development of treatments for hyperpigmentation disorders. The proposed mechanism of action involves the chelation of copper ions within the active site of the enzyme.

tyrosinase_inhibition_pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions Tyrosinase Tyrosinase (Copper-containing enzyme) Inhibitor 6-Bromo-3-hydroxy- quinolin-2(1H)-one Inhibitor->Tyrosinase Inhibition (Chelation of Cu²⁺)

Inhibition of the melanogenesis pathway by this compound.

Conclusion

The structural elucidation of this compound is achieved through a combination of chemical synthesis and comprehensive spectroscopic and crystallographic analysis. The presented data, based on established methodologies and analysis of analogous compounds, provides a robust framework for the definitive characterization of this novel quinolinone derivative. Further investigation into its biological activities, particularly as a tyrosinase inhibitor, is warranted.

References

An In-depth Technical Guide to 6-Bromo-3-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and the potential biological significance of 6-Bromo-3-hydroxyquinolin-2(1H)-one. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a halogenated derivative of the quinolinone scaffold, a core structure found in numerous biologically active compounds. The physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₆BrNO₂[1]
Molecular Weight 240.06 g/mol [1]
IUPAC Name This compound[1]
CAS Number 1379330-67-2[1]
Canonical SMILES O=C1NC2=C(C=C(Br)C=C2)C=C1O[1]

Note: Properties for the closely related isomer, 6-Bromo-4-hydroxyquinolin-2(1H)-one, include a predicted XLogP3 of 1.4 and a complexity of 264.[2][3]

Proposed Synthesis Protocol

2.1. Principle

The proposed synthesis is a multi-step process beginning with the condensation of a substituted aniline with a malonic acid equivalent, followed by a thermally-induced cyclization to form the quinolinone ring system. This approach is a variation of the Gould-Jacobs reaction.

2.2. Materials and Reagents

  • 4-Bromoaniline

  • Diethyl malonate

  • Sodium methoxide

  • Diphenyl ether

  • Dowtherm A (or similar high-boiling point solvent)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and apparatus

2.3. Step-by-Step Procedure

  • Condensation:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromoaniline (1 eq.) in a minimal amount of a suitable solvent like toluene.

    • Add diethyl malonate (1.1 eq.) and a catalytic amount of a base such as sodium methoxide.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Isolation of Intermediate:

    • Neutralize the mixture with a dilute solution of HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude intermediate, diethyl 2-((4-bromophenyl)amino)maleate.

  • Cyclization:

    • Add the crude intermediate to a high-boiling point solvent such as diphenyl ether or Dowtherm A in a flask fitted with a distillation apparatus.

    • Heat the mixture to a high temperature (typically 240-260 °C). The ethanol formed during the cyclization will distill off.

    • Maintain this temperature for 30-60 minutes.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Purification:

    • Allow the mixture to cool, which should cause the product to precipitate.

    • Collect the solid by vacuum filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to obtain pure this compound.

2.4. Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_purification Purification & Analysis r1 4-Bromoaniline condense Condensation (Reflux with Base) r1->condense r2 Diethyl Malonate r2->condense cyclize Thermal Cyclization (High-Boiling Solvent) condense->cyclize Intermediate precipitate Precipitation & Filtration cyclize->precipitate purify Recrystallization / Chromatography precipitate->purify analyze Characterization (NMR, MS, IR) purify->analyze product Final Product: 6-Bromo-3-hydroxy- quinolin-2(1H)-one analyze->product

Caption: Proposed synthetic route for this compound.

Potential Biological Activity and Therapeutic Relevance

The quinolinone core is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. While specific studies on this compound are limited, the broader class of quinolinones has shown significant therapeutic potential.

  • Antibacterial and Antifungal Activity: Many quinolinone derivatives have been investigated for their antimicrobial properties. For instance, related quinazolinone compounds have demonstrated high activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

  • Anticancer Properties: The quinolinone structure is a key component of several anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of kinases and the disruption of microtubule formation.

  • Anti-inflammatory Effects: Some quinolinone analogues have shown potential as anti-inflammatory agents. A study on 6-bromo-3-methylquinoline analogues highlighted their role as inhibitors of prostaglandin F2α, which is associated with inflammation and preterm labor.

  • Enzyme Inhibition: The nitrogen-containing heterocyclic structure of quinolinones makes them suitable candidates for enzyme inhibitors. They have been explored as inhibitors for enzymes such as chymase and matrix metalloproteinases (MMPs).

Given these precedents, this compound represents a promising candidate for further investigation in drug discovery programs, particularly in the areas of oncology, infectious diseases, and inflammatory disorders.

Conceptual Drug Discovery Workflow

The development of a novel compound like this compound into a therapeutic agent follows a structured, multi-stage process. The diagram below outlines a conceptual workflow for lead compound optimization and biological screening.

G Conceptual Drug Discovery Workflow cluster_discovery Discovery & Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development start Initial Compound (e.g., 6-Bromo-3-hydroxy- quinolin-2(1H)-one) hts High-Throughput Screening (HTS) start->hts Assay Development hit_id Hit Identification hts->hit_id Data Analysis sar Structure-Activity Relationship (SAR) hit_id->sar Hit-to-Lead lead_opt Lead Optimization sar->lead_opt admet ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) admet->lead_opt lead_opt->sar Iterative Design invivo In Vivo Efficacy (Animal Models) lead_opt->invivo Optimized Lead safety Safety & Toxicology invivo->safety candidate Candidate Selection safety->candidate

References

Synthesis of 6-Bromo-3-hydroxyquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthesis pathway for 6-bromo-3-hydroxyquinolin-2(1H)-one, a valuable heterocyclic compound for further research and development in medicinal chemistry. The described methodology is based on established chemical transformations, providing a robust route for the preparation of this target molecule.

Overview of the Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process commencing from the commercially available 2-amino-5-bromobenzoic acid. The key steps involve the acylation of the starting material with a malonic acid derivative, followed by an intramolecular cyclization to construct the desired quinolinone ring system.

Experimental Protocols

Step 1: Synthesis of 2-((4-bromo-2-carboxyphenyl)amino)-2-oxoacetic acid

This initial step involves the N-acylation of 2-amino-5-bromobenzoic acid with a suitable malonic acid derivative. A common approach is the use of ethyl malonyl chloride or a similar reagent.

Materials and Reagents:

  • 2-Amino-5-bromobenzoic acid

  • Ethyl malonyl chloride

  • Pyridine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromobenzoic acid (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add pyridine (1.2 eq) to the solution, followed by the dropwise addition of ethyl malonyl chloride (1.1 eq).

  • Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of 1M HCl.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-acylated intermediate.

  • The intermediate can be purified by column chromatography or used directly in the next step.

Step 2: Intramolecular Cyclization to this compound

The second step involves the base-mediated intramolecular cyclization of the N-acylated intermediate to form the final product.

Materials and Reagents:

  • 2-((4-bromo-2-carboxyphenyl)amino)-2-oxoacetic acid intermediate

  • Sodium ethoxide (or another suitable base)

  • Anhydrous ethanol

Procedure:

  • Dissolve the crude intermediate from Step 1 in anhydrous ethanol.

  • Add a solution of sodium ethoxide in ethanol (1.5 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with 1M HCl.

  • The resulting precipitate is the crude this compound.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following tables summarize key quantitative data for the starting material and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-Amino-5-bromobenzoic acidC₇H₆BrNO₂216.035794-88-7
This compoundC₉H₆BrNO₂240.051379330-67-2[1]
Reaction StepStarting MaterialKey ReagentsProduct
Step 1: N-Acylation2-Amino-5-bromobenzoic acidEthyl malonyl chloride, Pyridine2-((4-bromo-2-carboxyphenyl)amino)-2-oxoacetic acid
Step 2: Cyclization2-((4-bromo-2-carboxyphenyl)amino)-2-oxoacetic acidSodium ethoxideThis compound

Mandatory Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway A 2-Amino-5-bromobenzoic acid B 2-((4-bromo-2-carboxyphenyl)amino)-2-oxoacetic acid A->B Ethyl malonyl chloride, Pyridine, DCM C This compound B->C Sodium ethoxide, Ethanol, Reflux

Caption: Synthesis pathway of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Cyclization and Purification A1 Dissolve 2-amino-5-bromobenzoic acid in DCM A2 Cool to 0°C A1->A2 A3 Add pyridine and ethyl malonyl chloride A2->A3 A4 Stir at room temperature A3->A4 A5 Quench, extract, and concentrate A4->A5 B1 Dissolve intermediate in ethanol A5->B1 Crude Intermediate B2 Add sodium ethoxide B1->B2 B3 Reflux the mixture B2->B3 B4 Neutralize and precipitate B3->B4 B5 Filter, wash, and dry B4->B5 B6 Recrystallize for purification B5->B6

Caption: Experimental workflow for the synthesis.

References

The Therapeutic Potential of 6-Bromo-3-hydroxyquinolin-2(1H)-one Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The incorporation of a bromine atom at the C6 position and a hydroxyl group at the C3 position of the 2-oxoquinoline core presents a promising strategy for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the reported biological activities of 6-Bromo-3-hydroxyquinolin-2(1H)-one derivatives and structurally related compounds, focusing on their potential as anticancer and enzyme inhibitory agents.

Biological Activities and Therapeutic Potential

The primary therapeutic potential of 6-bromo-substituted quinolinone derivatives lies in the field of oncology. While research on the specific this compound scaffold is emerging, extensive studies on closely related analogs, such as 6-bromo quinazoline derivatives and 6-substituted indolylquinolinones, have demonstrated significant cytotoxic and enzyme inhibitory activities.

Anticancer Activity

Bromo-substituted quinolinone and quinazoline derivatives have shown potent antiproliferative effects against various cancer cell lines. The bromine atom at the C6 position is believed to enhance the lipophilicity of the molecule, potentially improving cell membrane permeability and target engagement.

Structurally similar 6-bromo quinazoline derivatives have been synthesized and evaluated for their cytotoxic effects against human breast cancer (MCF-7) and colon cancer (SW480) cell lines.[1] These compounds have demonstrated significant anticancer activity, with some derivatives showing potency comparable to or greater than standard chemotherapeutic drugs.[1]

Furthermore, 6-substituted indolylquinolinones have been identified as potent inhibitors of Checkpoint Kinase 1 (Chek1), a crucial enzyme in the DNA damage response pathway.[2][3] Inhibition of Chek1 can sensitize cancer cells to DNA-damaging agents, making these compounds promising candidates for combination cancer therapy.

Enzyme Inhibition

The quinolinone scaffold is a versatile platform for the design of specific enzyme inhibitors. Beyond Chek1, derivatives of the quinolinone core have been shown to inhibit other kinases, such as DNA-dependent protein kinase (DNA-PK).[4] DNA-PK is another key player in the DNA damage repair pathway, and its inhibition can lead to increased cancer cell death.

The 3-hydroxyquinolin-2(1H)-one moiety itself is a known pharmacophore for targeting metalloenzymes, suggesting that 6-bromo derivatives could also be explored for their inhibitory activity against this class of enzymes.

Quantitative Biological Data

The following tables summarize the reported in vitro biological activity of various 6-bromo-substituted quinolinone and quinazoline derivatives against cancer cell lines and specific enzyme targets.

Table 1: Anticancer Activity of 6-Bromo-2-mercapto-3-substituted-quinazolin-4(3H)-one Derivatives [1]

Compound IDSubstitution on Phenyl RingMCF-7 IC50 (µM)SW480 IC50 (µM)MRC-5 (Normal Cell) IC50 (µM)
8aH15.85 ± 3.3217.85 ± 0.9284.20 ± 1.72
8d3-CH359.15 ± 5.7372.45 ± 2.90> 100
8e4-CH335.14 ± 6.8763.15 ± 1.63> 100
Erlotinib-9.9 ± 0.14--

Table 2: Chek1 Kinase Inhibitory Activity of 6-Substituted Indolylquinolinones [2][3]

Compound IDC6 SubstitutionChek1 IC50 (nM)
9BrPotent
Related AnalogsVarious AminesLow nanomolar

Note: Specific IC50 values for compound 9 were not provided in the abstract, but it was used as a key intermediate for potent analogs.

Experimental Protocols

This section details the methodologies for key experiments commonly used in the evaluation of the biological activity of quinolinone derivatives.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[1][5][6]

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, SW480) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Kinase Inhibition Assay (General Protocol)

Enzyme inhibition assays are performed to determine the potency of compounds against specific kinase targets like Chek1 or DNA-PK.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase enzyme, a specific substrate (e.g., a peptide or protein), and ATP in a suitable buffer.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA).

  • Data Analysis: The percentage of kinase activity is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.

Visualizations

The following diagrams illustrate a potential mechanism of action and a standard experimental workflow.

experimental_workflow Experimental Workflow for Anticancer Drug Screening cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well plates incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add Test Compounds (Varying Concentrations) incubation_24h->add_compounds incubation_48h Incubate for 48h add_compounds->incubation_48h add_mtt Add MTT Reagent incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Solubilize Formazan with DMSO incubation_4h->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Figure 1: A generalized workflow for determining the in vitro anticancer activity of a compound using the MTT assay.

signaling_pathway Hypothetical Kinase Inhibition Pathway cluster_stimulus External Stimulus cluster_receptor Receptor Activation cluster_pathway Signaling Cascade cluster_response Cellular Response stimulus Growth Factor receptor Receptor Tyrosine Kinase (RTK) stimulus->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 (e.g., Chek1) kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor proliferation Cell Proliferation transcription_factor->proliferation survival Cell Survival transcription_factor->survival inhibitor This compound Derivative inhibitor->kinase2 Inhibition

Figure 2: A simplified diagram illustrating the potential mechanism of action of a this compound derivative as a kinase inhibitor in a cell signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents and enzyme inhibitors. The available data on structurally related compounds suggest that this class of molecules is likely to exhibit potent biological activities. Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives with diverse substitutions to establish a clear structure-activity relationship. Elucidating the precise molecular targets and mechanisms of action will be crucial for the further development of these compounds into clinically viable therapeutic agents.

References

Spectroscopic Analysis of Quinolinone Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data of quinolinone compounds, a class of heterocyclic molecules with significant interest in medicinal chemistry and drug development. This document details key spectroscopic data (NMR, IR, and Mass Spectrometry) in structured tables, outlines detailed experimental protocols for acquiring this data, and visualizes relevant biological pathways and experimental workflows.

Spectroscopic Data of Quinolinone Compounds

The structural elucidation and characterization of quinolinone derivatives heavily rely on a combination of spectroscopic techniques. This section presents typical data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise molecular structure of quinolinone compounds. Chemical shifts are influenced by the substitution pattern on the quinolinone core.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted 2-Quinolinones in CDCl₃

ProtonUnsubstituted 2-Quinolinone4-Methyl-2-quinolinone7-Chloro-4-methyl-2-quinolinone
H-36.606.256.30
H-47.70--
H-57.557.957.90
H-67.207.307.35
H-77.457.60-
H-87.307.407.50
N-H12.5 (br s)12.0 (br s)12.2 (br s)
4-CH₃-2.452.50

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted 2-Quinolinones in CDCl₃

CarbonUnsubstituted 2-Quinolinone4-Methyl-2-quinolinone7-Chloro-4-methyl-2-quinolinone
C-2162.5163.0162.8
C-3122.0121.5121.8
C-4139.5148.0147.5
C-4a118.0118.5118.2
C-5129.0128.5128.8
C-6122.5122.8123.0
C-7130.0130.5135.0
C-8116.0115.8116.2
C-8a139.0138.5138.8
4-CH₃-18.518.8
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in quinolinone molecules. The characteristic vibrational frequencies provide clear evidence for the presence of carbonyl groups, N-H bonds, and aromatic C-H and C=C bonds.

Table 3: Characteristic FTIR Absorption Frequencies (cm⁻¹) for Quinolinone Compounds

Functional GroupVibration ModeTypical Wavenumber Range (cm⁻¹)Intensity
N-H (in lactam)Stretching3300 - 3500Medium, often broad
C-H (aromatic)Stretching3000 - 3100Medium to Weak
C=O (lactam)Stretching1650 - 1690Strong, Sharp
C=C (aromatic)Stretching1600 - 1640Medium to Strong
C-NStretching1250 - 1350Medium
C-H (aromatic)Out-of-plane bending750 - 900Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of quinolinone compounds, aiding in their identification and structural confirmation. Both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques are commonly employed.

Table 4: Common Fragmentation Patterns of Quinolinone Derivatives in Mass Spectrometry

Ionization MethodPrecursor IonKey Fragment IonsDescription of Fragmentation
EIM⁺•[M-CO]⁺•Loss of a neutral carbon monoxide molecule from the lactam ring.
EIM⁺•[M-HCN]⁺•Loss of hydrogen cyanide, characteristic of nitrogen-containing heterocycles.
ESI[M+H]⁺[M+H-H₂O]⁺Loss of a water molecule, common for compounds with hydroxyl groups or in certain rearrangements.[1]
ESI[M+H]⁺[M+H-CO]⁺Loss of carbon monoxide from the protonated molecule.[1]
ESI-MS/MS[M+H]⁺Varies with substitutionFragmentation of substituent groups (e.g., loss of alkyl chains, cleavage of piperazine rings).[1]

Experimental Protocols

This section provides detailed methodologies for the spectroscopic analysis of quinolinone compounds.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • Quinolinone sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm diameter)

  • Pipette and filter

Procedure:

  • Sample Preparation:

    • Accurately weigh the quinolinone sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[3]

    • Cap the NMR tube securely.

  • Instrument Setup (300-600 MHz NMR Spectrometer):

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the manufacturer's gauge.

    • Place the sample in the magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm, centered around 5 ppm.

    • Use a 30-45° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm, centered around 100 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

FTIR Spectroscopy

Objective: To identify the functional groups present in the quinolinone compound.

Materials:

  • Quinolinone sample (1-2 mg)

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the quinolinone sample and the KBr powder to remove any moisture.

    • In the agate mortar, grind 1-2 mg of the quinolinone sample with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.[4]

    • Transfer the powder to the pellet die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[5]

  • Instrument Setup:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

  • Spectrum Acquisition:

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the quinolinone compound.

Materials:

  • Quinolinone sample (approx. 1 mg)

  • Solvent (e.g., methanol, acetonitrile), HPLC grade

  • Vial

Procedure (using ESI-MS):

  • Sample Preparation:

    • Prepare a dilute solution of the quinolinone sample (e.g., 10-100 µg/mL) in a suitable solvent.[6]

  • Instrument Setup (LC-MS or direct infusion):

    • Set the electrospray ionization source to the positive ion mode.

    • Optimize the source parameters, including capillary voltage (e.g., 2.5-4.5 kV), source temperature (e.g., 150 °C), and desolvation temperature (e.g., 480 °C).[6]

    • For tandem mass spectrometry (MS/MS), select the protonated molecule [M+H]⁺ as the precursor ion.

    • Set a suitable collision energy to induce fragmentation.

  • Spectrum Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

    • Acquire the full scan mass spectrum to determine the molecular weight.

    • Acquire the product ion scan (MS/MS) spectrum to observe the fragmentation pattern.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺).

    • Analyze the m/z values of the fragment ions in the MS/MS spectrum to propose fragmentation pathways.

Signaling Pathways and Experimental Workflows

Quinolinone derivatives are known to interact with various biological targets, including key signaling pathways implicated in cancer. Understanding these pathways is crucial for drug development professionals.

Signaling Pathways Involving Quinolinone Targets

Many quinolinone-based compounds have been developed as inhibitors of receptor tyrosine kinases, which are upstream activators of critical carcinogenic pathways such as the Ras/Raf/MEK and PI3K/Akt/mTOR pathways.[7][8]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Activates) CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: The PI3K/Akt/mTOR signaling pathway.

Ras_Raf_MEK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2_Sos Grb2/SOS RTK->Grb2_Sos Recruits Ras_GTP Ras-GTP (Active) Grb2_Sos->Ras_GTP Activates Ras_GDP Ras-GDP (Inactive) Raf Raf Ras_GTP->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation & Differentiation Transcription->Proliferation

Caption: The Ras/Raf/MEK/ERK signaling pathway.

Experimental Workflow for Spectroscopic Analysis

A systematic workflow is essential for the efficient and accurate characterization of novel quinolinone compounds.

Spectroscopic_Workflow Start Newly Synthesized Quinolinone Compound MS Mass Spectrometry (MS) - Determine Molecular Weight - Obtain Molecular Formula Start->MS FTIR FTIR Spectroscopy - Identify Functional Groups (e.g., C=O, N-H) MS->FTIR NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) - Elucidate Detailed Structure FTIR->NMR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation End Characterized Compound Structure_Confirmation->End

Caption: A typical experimental workflow for the spectroscopic characterization of quinolinone compounds.

References

The Ascendant Trajectory of Bromo-Substituted Quinolinones: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone scaffold, a privileged structure in medicinal chemistry, has been the subject of intense investigation due to its broad spectrum of biological activities. The introduction of bromine substituents onto this core has emerged as a powerful strategy to modulate and enhance its therapeutic potential. This in-depth technical guide explores the burgeoning research applications of bromo-substituted quinolinones, with a primary focus on their anticancer, antibacterial, antifungal, and antiviral properties, as well as their role as enzyme inhibitors. This document provides a comprehensive overview of their synthesis, mechanisms of action, and quantitative biological data, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Introduction

Quinolinone and its derivatives have long been recognized for their diverse pharmacological activities. The strategic incorporation of bromine atoms into the quinolinone framework can significantly influence the molecule's lipophilicity, electronic properties, and steric profile, thereby enhancing its interaction with biological targets. This has led to the discovery of numerous bromo-substituted quinolinones with potent biological effects, positioning them as promising candidates for drug discovery and development. This guide serves as a central repository of technical information for researchers aiming to explore and harness the therapeutic potential of this versatile class of compounds.

Synthesis of Bromo-Substituted Quinolinones

The synthesis of bromo-substituted quinolinones can be achieved through various established and optimized methods. A common strategy involves the direct bromination of a pre-existing quinolinone core.

General Experimental Protocol: Synthesis of 5,7-Dibromo-8-hydroxyquinoline

This protocol outlines a common method for the synthesis of 5,7-dibromo-8-hydroxyquinoline, a frequently studied bromo-substituted quinolinone.[1][2]

Materials:

  • 8-hydroxyquinoline

  • Bromine

  • Aqueous hydrobromide (8%) or Chloroform (CHCl3)

  • Water

  • Sodium bicarbonate (NaHCO3) solution (5%)

  • Benzene

Procedure:

  • Suspend 14.5 g of 8-hydroxyquinoline in 400 ml of water.

  • Prepare a solution of 32.3 g of bromine and 30 g of 8% aqueous hydrobromide in 30 ml of water.

  • Add the bromine solution dropwise to the 8-hydroxyquinoline suspension. The reaction temperature will decrease.

  • Continue stirring for 30 minutes.

  • Collect the resulting fine yellow precipitate of 5,7-dibromo-8-hydroxyquinoline by filtration.

  • Wash the precipitate with water and dry it.

Alternative Procedure using Chloroform:

  • Dissolve 0.3 g of 8-hydroxyquinoline in 10 mL of chloroform.

  • Prepare a solution of 0.67 g of bromine in 5 mL of chloroform.

  • Add the bromine solution to the 8-hydroxyquinoline solution over 5 minutes.

  • Stir the mixture at room temperature for 1 hour.

  • Wash the resulting solution with 5% sodium bicarbonate solution (3 x 15 mL) and then dry it over sodium sulfate.

  • Evaporate the solvent to obtain the product.

  • The product can be further purified by crystallization from benzene.[2]

Anticancer Applications

Bromo-substituted quinolinones have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes involved in DNA replication and cell cycle regulation.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected bromo-substituted quinolinones against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

CompoundCancer Cell LineIC50 (µM)Reference
6-Bromo-5-nitroquinolineHT29 (Human colon adenocarcinoma)26.2[3]
6-Bromo-5-nitroquinolineHeLa (Human cervical cancer)24.1[3]
6-Bromo-5-nitroquinolineC6 (Rat glioma)50.0[3]
5,7-Dibromo-8-hydroxyquinolineC6 (Rat brain tumor)6.7 µg/mL
5,7-Dibromo-8-hydroxyquinolineHeLa (Human cervix carcinoma)25.6 µg/mL[4]
5,7-Dibromo-8-hydroxyquinolineHT29 (Human colon carcinoma)15.4 µg/mL[4]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC6, HeLa, HT295.45–9.6 µg/mL
Mechanism of Action: Topoisomerase I Inhibition

A key mechanism underlying the anticancer activity of some bromo-substituted quinolinones is the inhibition of topoisomerase I, an enzyme essential for relaxing DNA supercoiling during replication and transcription.

Experimental Workflow: Topoisomerase I DNA Relaxation Assay

G cluster_reaction Reaction cluster_analysis Analysis DNA Supercoiled Plasmid DNA Incubate Incubate at 37°C for 30 min DNA->Incubate Buffer 10x Topo I Reaction Buffer Buffer->Incubate Enzyme Topoisomerase I Enzyme->Incubate Inhibitor Bromo-substituted Quinolinone Inhibitor->Incubate Test Compound Gel Agarose Gel Electrophoresis Incubate->Gel Stain Ethidium Bromide Staining Gel->Stain Visualize UV Transillumination Stain->Visualize

Caption: Workflow for the Topoisomerase I DNA Relaxation Assay.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8][9]

Materials:

  • 96-well flat-bottom culture plates

  • Cancer cell lines

  • Culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization reagent (e.g., 1:1 solution of 50% isopropanol and 10% sodium dodecyl sulfate, or DMSO)

  • Microplate reader

Procedure:

  • Seed cells (e.g., 2.5 x 10⁴ cells/mL) in 90 µL of culture medium per well in a 96-well plate.

  • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of the bromo-substituted quinolinone compounds (typically 10 µL of a 10x stock) and a vehicle control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Remove the culture medium and add 10 µL of MTT reagent to each well.

  • Incubate for 4 hours at 37°C.

  • Add 100 µL of the solubilization reagent to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Antimicrobial Applications

Bromo-substituted quinolinones have demonstrated potent activity against a range of pathogenic bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.

Quantitative Data: In Vitro Antibacterial and Antifungal Activity

The following table summarizes the in vitro antimicrobial activity of selected bromo-substituted quinolinones, with data presented as Minimum Inhibitory Concentration (MIC) values.

CompoundMicroorganismMIC (µg/mL)Reference
9-Bromo-substituted indolizinoquinoline-5,12-dione (Compound 27)Methicillin-resistant Staphylococcus aureus (MRSA)0.031[10]
Dibromoquinoline (Compound 4b)Candida albicans≤ 0.5[11]
Dibromoquinoline (Compound 4b)Cryptococcus neoformans0.5[11]
Dibromoquinoline (Compound 4b)Aspergillus fumigatus0.5[11]
BromoquinolAspergillus fumigatusPotent activity[1][5][6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12][13][14][15][16]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bromo-substituted quinolinone stock solution

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Microplate reader or visual inspection

Procedure:

  • Perform serial two-fold dilutions of the bromo-substituted quinolinone compound in the broth medium in the wells of a 96-well plate.

  • Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Add a standardized inoculum of the microorganism to each well (except the negative control).

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determine the MIC by identifying the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be done visually or by measuring the optical density using a microplate reader.

Antiviral Applications

Emerging research indicates that bromo-substituted quinolinones also possess antiviral properties, showing activity against various viruses, including Influenza A virus and HIV.

Mechanism of Action: Inhibition of Viral Replication

The antiviral mechanism of some quinoline derivatives involves the inhibition of key viral processes such as RNA transcription and replication. For example, certain substituted quinolines have been shown to inhibit the reverse transcriptase of HIV.[17][18]

Logical Relationship: Proposed Antiviral Mechanism

G Virus Virus HostCell Host Cell Virus->HostCell Enters Replication Viral RNA Transcription & Replication HostCell->Replication Progeny New Viral Particles Replication->Progeny Inhibition Bromo-substituted Quinolinone Inhibition->Replication Inhibits

Caption: Inhibition of viral replication by bromo-substituted quinolinones.

Enzyme Inhibition

Beyond their antimicrobial and anticancer effects, bromo-substituted quinolinones have been investigated as inhibitors of various enzymes implicated in different diseases.

Target Enzymes and Potential Therapeutic Areas
  • NF-κB Pathway: Quinolinone derivatives have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and immunity. This suggests their potential in treating inflammatory diseases and certain cancers.[19][20][21]

  • Other Enzymes: Studies have also explored their inhibitory activity against enzymes such as α-glycosidase, acetylcholinesterase, and butyrylcholinesterase, indicating potential applications in diabetes and neurodegenerative diseases.[22][23][24][25]

Signaling Pathway: Inhibition of the Canonical NF-κB Pathway

G cluster_stimulus Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α, IL-1, etc. Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits (Sequesters) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB->IkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Proteasome->NFkB Releases Inhibitor Quinolinone Inhibitor Inhibitor->IKK Inhibits Inhibitor->Proteasome Inhibits Inhibitor->NFkB_nuc Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (Inflammation, etc.) DNA->Transcription

Caption: Potential points of inhibition in the NF-κB signaling pathway by quinolinone derivatives.

Conclusion and Future Directions

Bromo-substituted quinolinones represent a highly promising and versatile class of compounds with a wide array of potential research and therapeutic applications. Their demonstrated efficacy as anticancer, antibacterial, antifungal, and antiviral agents, coupled with their ability to inhibit key enzymes, underscores their importance in drug discovery. The synthetic accessibility and the potential for further structural modifications offer exciting opportunities for the development of novel, highly potent, and selective therapeutic agents. Future research should focus on elucidating the detailed mechanisms of action, optimizing the pharmacokinetic and pharmacodynamic properties, and conducting in vivo studies to translate the promising in vitro results into clinical applications. The comprehensive data and protocols presented in this guide are intended to facilitate and accelerate these research endeavors.

References

An In-depth Technical Guide to the Discovery and History of 3-Hydroxyquinolin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-hydroxyquinolin-2(1H)-one core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis of numerous natural products and synthetic compounds with a wide array of biological activities. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic developments of this important class of compounds. It details the initial isolation of the foundational natural product, viridicatin, in the mid-20th century and traces the evolution of synthetic methodologies from early classical approaches to more modern, efficient strategies. This document includes detailed experimental protocols for seminal synthetic preparations, quantitative data on the physicochemical and biological properties of key derivatives, and visualizations of synthetic pathways to serve as a valuable resource for researchers in the field.

Discovery and Early History

The story of 3-hydroxyquinolin-2(1H)-ones begins not with a synthetic chemist's design, but with the isolation of a natural product from a common mold.

The First Isolation: Viridicatin

In 1953, K. G. Cunningham and G. G. Freeman at the Imperial Chemical Industries research laboratories in the UK reported the isolation of a new crystalline metabolic product from the fungus Penicillium viridicatum Westling.[1][2][3] They named this compound viridicatin . Their work, published in the Biochemical Journal, marked the first identification of a molecule possessing the 3-hydroxy-4-phenylquinolin-2(1H)-one core structure.[1]

Experimental Protocol: Isolation of Viridicatin (Cunningham & Freeman, 1953) [1]

  • Cultivation: Penicillium viridicatum was grown on a Czapek-Dox medium containing glucose as the carbon source. The cultures were incubated for approximately 20-30 days at 24°C.

  • Extraction: The mycelium was separated from the culture fluid by filtration. The dried and powdered mycelium was then extracted with ether.

  • Isolation and Purification: The ether extract was concentrated, and the crude viridicatin was obtained. This crude product was then purified by recrystallization from ethanol, yielding pale yellow needles.

Physicochemical Properties of Viridicatin (Early Data)

PropertyValueReference
Molecular FormulaC15H11NO2[4]
Melting Point268-269°C (uncorrected)[1]
AppearancePale yellow needles[1]
Early Structural Elucidation and Related Natural Products

Following the discovery of viridicatin, related metabolites were also isolated from Penicillium species. In 1963, Birkinshaw and colleagues identified viridicatol , the 3-hydroxy-4-(4-hydroxyphenyl)quinolin-2(1H)-one, also from P. viridicatum and P. cyclopium.[5] The biosynthesis of viridicatol has been shown to proceed via a cytochrome P450-mediated meta-hydroxylation of a precursor, which then undergoes rearrangement.[6] These early discoveries highlighted a new family of fungal alkaloids.

Evolution of Synthetic Methodologies

The intriguing structure and biological potential of the 3-hydroxyquinolin-2(1H)-one scaffold spurred the development of various synthetic approaches.

Early Synthetic Approaches: Ring Expansion of Isatins

One of the earliest synthetic strategies to access the 3-hydroxy-4-arylquinolin-2(1H)-one core was reported by M. Luckner and Y. S. Mohammed in 1964. Their work on the biosynthesis of viridicatol led them to explore the reaction of isatins with diazoalkanes. This work, also published in the Biochemical Journal as part of a larger study on Penicillium metabolites, described an unexpected regioselective ring expansion.[5]

G Isatin Isatin Intermediate Spiro-oxirane Intermediate Isatin->Intermediate Reaction with Diazoalkane α-Aryldiazomethane Diazoalkane->Intermediate Product 3-Hydroxy-4-arylquinolin-2(1H)-one Intermediate->Product Regioselective Ring Expansion

Experimental Protocol: Synthesis of Viridicatol via Ring Expansion (Conceptual, based on Luckner & Mohammed, 1964) [5]

While the 1964 paper focused on isolation and biosynthesis, it laid the groundwork for later synthetic adaptations. A general procedure based on this chemistry is as follows:

  • Preparation of α-Aryldiazomethane: An appropriate aryl aldehyde is reacted with hydrazine to form the corresponding hydrazone. The hydrazone is then oxidized (e.g., with mercuric oxide) to generate the α-aryldiazomethane in situ or as an isolated intermediate.

  • Ring Expansion Reaction: The α-aryldiazomethane is added to a solution of isatin in a suitable solvent (e.g., dioxane or ether). The reaction mixture is stirred, often at room temperature, until the evolution of nitrogen ceases.

  • Workup and Purification: The solvent is removed under reduced pressure, and the residue is purified by chromatography or recrystallization to yield the 3-hydroxy-4-arylquinolin-2(1H)-one.

Intramolecular Cyclization Strategies

A more general and widely adopted approach to the broader quinolinone family, which was later adapted for 3-hydroxy derivatives, involves the intramolecular cyclization of substituted anilines. Key named reactions in this area include the Conrad-Limpach and Knorr syntheses. While these traditionally lead to 4-hydroxyquinolinones, modifications and selection of appropriate starting materials have made them relevant to the 3-hydroxy scaffold's precursors.

A significant advancement in the direct synthesis of 3-hydroxyquinolin-2(1H)-ones involves the intramolecular cyclization of appropriately substituted malonanilates or related compounds.

G Aniline Aniline Derivative Amide N-Aryl Malonamic Acid or Ester Aniline->Amide Condensation Malonate Substituted Malonic Acid Derivative Malonate->Amide Product 3-Hydroxyquinolin-2(1H)-one Amide->Product Intramolecular Cyclization (e.g., Dieckmann)

Pioneering work by chemists such as T. Kappe and E. Ziegler in the mid to late 20th century on the chemistry of malonyl heterocycles provided a rich foundation for these types of cyclizations.[7][8]

Experimental Protocol: Thermal Condensation for 4-Hydroxy-2(1H)-quinolones (A Precursor Strategy) [4][9]

This method, while yielding 4-hydroxy isomers, is historically significant and illustrates the core condensation-cyclization strategy.

  • Reaction Setup: A mixture of an appropriate aniline (1 equivalent) and a substituted diethyl malonate (1-1.1 equivalents) is placed in a flask equipped for distillation.

  • Thermal Condensation: The mixture is heated in a high-temperature bath (e.g., Wood's metal) to 220-230°C for approximately 1 hour, and then the temperature is raised to 260-270°C.

  • Reaction Monitoring: The reaction is continued until the distillation of ethanol ceases (typically 3-6 hours).

  • Isolation: The hot reaction mixture is carefully poured into a suitable solvent like toluene and allowed to cool. The precipitated product is collected by filtration.

  • Purification: The crude product is dissolved in aqueous sodium hydroxide, washed with an organic solvent, treated with decolorizing charcoal, and then re-precipitated by acidification with hydrochloric acid. Further purification can be achieved by recrystallization.

Biological Activities

The 3-hydroxyquinolin-2(1H)-one scaffold has been found to exhibit a diverse range of biological activities, validating its importance as a privileged structure in drug discovery.

Antimicrobial and Antifungal Activity

The initial interest in viridicatin stemmed from its origin as a fungal metabolite, and early studies focused on its antimicrobial properties. Viridicatin and its derivatives are now known to possess activity against a range of bacteria, particularly Gram-positive strains. Some derivatives have shown potent activity against drug-resistant pathogens.

Quantitative Data: Antimicrobial Activity

CompoundOrganismActivity (MIC/IC50)Reference
Viridicatumtoxin AEnterococcus faecalis1-2 µg/mL (MIC)[10]
Viridicatumtoxin AStaphylococcus aureus1-2 µg/mL (MIC)[10]
Viridicatumtoxin AEscherichia coli (deficient outer membrane)8 µg/mL (MIC)[10]
Viridicatumtoxin BEnterococcus faecalis1-2 µg/mL (MIC)[10]
Viridicatumtoxin BStaphylococcus aureus1-2 µg/mL (MIC)[10]
Viridicatumtoxin BEscherichia coli (deficient outer membrane)8 µg/mL (MIC)[10]
Viridicatumtoxin AnalogueVancomycin-resistant Enterococci40 nM (IC50)[5]

Note: Viridicatumtoxins are structurally related to tetracyclines but contain a scaffold that can be conceptually linked to the quinolinone family.

Anti-inflammatory Activity

Viridicatol has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[11][12] This is a crucial pathway involved in the cellular response to inflammatory stimuli.

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 activates NFkB_pathway NF-κB Signaling Cascade TLR4->NFkB_pathway Viridicatol Viridicatol Viridicatol->NFkB_pathway inhibits Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_pathway->Pro_inflammatory leads to production of

The inhibition of this pathway by viridicatol leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[11][12]

Quantitative Data: Anti-inflammatory Activity of Viridicatol [12]

ParameterCell LineIC50 Value
NO ProductionRAW264.746.03 µM
NO ProductionBV243.03 µM
PGE2 ProductionRAW264.730.37 µM
PGE2 ProductionBV234.20 µM

Conclusion

From its serendipitous discovery as a fungal metabolite to its current status as a versatile scaffold in medicinal chemistry, the 3-hydroxyquinolin-2(1H)-one core has a rich history. The initial isolation of viridicatin provided a structural blueprint that has inspired synthetic chemists for decades. The evolution of synthetic methods, from early ring expansions to more predictable intramolecular cyclizations, has enabled the creation of diverse libraries of compounds. The confirmation of significant antimicrobial and anti-inflammatory activities underscores the therapeutic potential of this heterocyclic system. This guide has provided a historical and technical foundation, offering valuable protocols and data to aid current and future research in this promising area of drug development.

References

An In-depth Technical Guide to 6-Bromo-3-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3-hydroxyquinolin-2(1H)-one is a halogenated derivative of the 3-hydroxyquinolin-2(1H)-one scaffold. This core structure is of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active compounds.[1] Its derivatives have shown potent inhibitory activity against various enzymatic targets, making it a valuable starting point for drug discovery programs in oncology, neurology, and infectious diseases. This document provides a comprehensive technical overview of this compound, detailing its synthesis, physicochemical properties, and its role as a precursor to potent enzyme inhibitors.

Physicochemical Properties

The fundamental properties of this compound are crucial for its application in synthetic chemistry and drug design. These properties dictate its solubility, reactivity, and potential for further modification.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 1379330-67-2PubChem
Molecular Formula C₉H₆BrNO₂PubChem[2]
Molecular Weight 240.05 g/mol PubChem[2]
Appearance Off-white to light brown solidChemicalBook[3]
Melting Point 211-212 °CChemicalBook[3]
pKa 4.50 ± 1.00 (Predicted)ChemicalBook[3]
SMILES O=C1NC2=C(C=C(Br)C=C2)C=C1OPubChem[2]

Synthesis and Experimental Protocols

The 3-hydroxyquinolin-2(1H)-one scaffold can be synthesized through several reported methods, including ring expansion reactions. A common and effective method involves the Eistert ring expansion of a substituted isatin with a diazo compound, catalyzed by a metal complex.[4][5]

General Synthesis Protocol: Eistert Ring Expansion

This protocol describes a general method for synthesizing 3-hydroxy-4-esterquinolin-2(1H)-one derivatives, which can be adapted for the 6-bromo substituted target compound starting from 5-bromoisatin.

Objective: To synthesize the this compound core structure.

Materials:

  • 5-Bromoisatin

  • Ethyl diazoacetate (EDA)

  • Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)

Methodology:

  • Reaction Setup: To a solution of 5-bromoisatin in an anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen), add the dirhodium(II) catalyst.

  • Reagent Addition: Slowly add a solution of ethyl diazoacetate (EDA) to the reaction mixture at room temperature over a period of 1-2 hours using a syringe pump. The slow addition is critical to control the reaction rate and minimize side products.

  • Base Addition: Following the complete addition of EDA, add DBU to the mixture. The DBU acts as a non-nucleophilic base that facilitates the key ring expansion step.[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for several hours (typically 12-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a dilute aqueous HCl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography to yield the 3-hydroxy-4-ethoxycarbonyl-6-bromoquinolin-2(1H)-one intermediate.

  • Hydrolysis & Decarboxylation (if necessary): The ester group at the 4-position can be removed if the unsubstituted core is desired. This typically involves hydrolysis under basic conditions followed by acidification and thermal decarboxylation.

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// Workflow sub_mat -> intermediate [color="#5F6368"]; reagent1 -> intermediate [color="#5F6368"]; catalyst -> intermediate [color="#5F6368"]; intermediate -> product [label=" Eistert Ring Expansion ", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; product -> final_step [color="#5F6368"]; final_step -> final_product [color="#5F6368"]; } } Caption: Synthetic workflow for this compound.

Biological Activity and Drug Development Applications

While this compound itself is primarily a synthetic intermediate, its core scaffold is integral to the development of potent enzyme inhibitors. The bromine atom at the 6-position provides a convenient handle for further chemical modification, often through palladium-catalyzed cross-coupling reactions, to enhance potency and selectivity for specific biological targets.

D-Amino Acid Oxidase (DAAO) Inhibition

The 3-hydroxyquinolin-2(1H)-one scaffold is a powerful inhibitor of D-Amino Acid Oxidase (DAAO), an enzyme that metabolizes D-serine.[4] By inhibiting DAAO, the levels of D-serine in the brain can be increased, which is a therapeutic strategy for treating schizophrenia.[6]

CompoundTargetIC₅₀ (nM)Notes
3-hydroxyquinolin-2(1H)-oneHuman DAAO4Parent compound, highly potent.[6]
6-Bromo -3-hydroxyquinolin-2(1H)-oneHuman DAAO11The 6-bromo substitution maintains high potency.
6-Chloro-3-hydroxyquinolin-2(1H)-oneHuman DAAO6Similar potency to the bromo derivative.[7]
6-Methyl-3-hydroxyquinolin-2(1H)-oneHuman DAAO41Methyl substitution slightly reduces potency.[7]
Checkpoint Kinase 1 (CHK1) Inhibition

The quinolinone core is also a key structural motif in the design of inhibitors for Checkpoint Kinase 1 (CHK1).[8] CHK1 is a serine/threonine kinase that plays a central role in the DNA damage response pathway.[9] Inhibiting CHK1 can sensitize cancer cells to the effects of chemotherapy and radiation. The 6-bromo intermediate is crucial for creating derivatives that extend into specific hydrophobic pockets of the CHK1 active site, thereby increasing inhibitor potency.[10]

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// Pathway relationships dna_damage -> atr [label=" activates ", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; atr -> chk1 [label=" phosphorylates &\n activates ", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; chk1 -> cdc25 [label=" phosphorylates ", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; cdc25 -> cdk1 [style=dashed, arrowhead=tee, label=" cannot activate ", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; cdk1 -> g2m_arrest [label=" leads to ", fontsize=8, fontcolor="#5F6368", color="#5F6368"];

// Inhibitor action inhibitor -> chk1 [arrowhead=tee, color="#EA4335", style=bold, label=" blocks ", fontsize=8, fontcolor="#EA4335"]; } } Caption: Role of CHK1 in the DNA damage response pathway.

Tyrosinase Inhibition

Recent studies have explored 3-hydroxyquinolin-2(1H)-one derivatives as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[11] Overproduction of melanin can lead to hyperpigmentation skin disorders. Derivatives of this scaffold have shown potent inhibition of tyrosinase, with IC₅₀ values in the low micromolar range, making them promising leads for cosmeceutical applications.[11]

Key Experimental Protocols (Biological Assays)

Evaluating the biological activity of compounds derived from this compound requires robust and specific assays.

Kinase Inhibition Assay (Generic Protocol)

Objective: To determine the in vitro potency (IC₅₀) of a test compound against a specific protein kinase (e.g., CHK1).

Principle: Kinase activity is measured by quantifying the phosphorylation of a substrate. Inhibition is observed as a decrease in this phosphorylation. Various detection methods exist, including radiometric assays and fluorescence-based assays.[12][13]

Materials:

  • Purified, recombinant kinase enzyme (e.g., CHK1).

  • Specific peptide or protein substrate for the kinase.

  • ATP (Adenosine triphosphate), often radiolabeled ([γ-³²P]-ATP or [γ-³³P]-ATP) for radiometric assays.[13]

  • Test compound (inhibitor) dissolved in DMSO at various concentrations.

  • Kinase reaction buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES).

  • Microplates (e.g., 96-well or 384-well).

  • Detection reagents (e.g., scintillation fluid for radiometric assays, or phospho-specific antibodies for ELISA-based methods).[14]

Methodology:

  • Plate Setup: Add kinase reaction buffer to the wells of a microplate.

  • Compound Addition: Add serial dilutions of the test compound (or DMSO for control wells) to the wells.

  • Enzyme Addition: Add the kinase enzyme to each well and briefly pre-incubate with the compound.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction using a stop solution (e.g., EDTA, high concentration salt solution, or acid).

  • Detection: Quantify the amount of phosphorylated substrate.

    • Radiometric: Spot the reaction mixture onto a filter membrane, wash away unincorporated [γ-³²P]-ATP, and measure the remaining radioactivity on the filter using a scintillation counter.[12]

    • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Use a europium-labeled anti-phospho-antibody and a fluorescently tagged substrate. Phosphorylation brings the donor (Eu) and acceptor into proximity, generating a FRET signal.[14][15]

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

This compound is a highly valuable chemical intermediate in the field of drug discovery. Its robust synthesis and the strategic placement of the bromine atom provide a versatile platform for developing potent and selective inhibitors against a range of important biological targets, including DAAO and CHK1 kinase. The continued exploration of this scaffold and its derivatives holds significant promise for the development of novel therapeutics to address unmet needs in neurology and oncology.

References

An In-Depth Technical Guide to 6-Bromo-3-hydroxyquinolin-2(1H)-one: Synthesis, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3-hydroxyquinolin-2(1H)-one is a halogenated derivative of the 3-hydroxyquinolin-2(1H)-one scaffold, a class of compounds that has garnered significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and known biological activities, with a focus on its potential as an inhibitor of tyrosinase and D-amino acid oxidase (DAAO). Detailed experimental protocols, quantitative biological data, and visual representations of relevant pathways and workflows are presented to support further research and drug development efforts.

Chemical Identity and Physicochemical Properties

This compound is a solid, heterocyclic organic compound. Its fundamental properties are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 1379330-67-2[1]
Molecular Formula C₉H₆BrNO₂[1]
Molecular Weight 240.06 g/mol [1]
Appearance Light yellow to brown powder/crystal[2]
Purity ≥ 95% (Commercially available)[1]
Melting Point 274 °C[2]
SMILES O=C1NC2=C(C=C(Br)C=C2)C=C1O[1]

Synthesis

The primary synthetic route to this compound involves the ring expansion of a corresponding substituted isatin.

General Synthesis of Bromo-3-hydroxyquinolin-2(1H)-one Derivatives

A general and effective method for the synthesis of bromo-substituted 3-hydroxyquinolin-2(1H)-ones utilizes the reaction of an appropriately substituted bromoisatin with trimethylsilyldiazomethane ((TMS)diazomethane)[3]. This reaction proceeds via a ring expansion mechanism.

Experimental Protocol: Synthesis from 6-Bromoisatin

This protocol is based on the general method described for the synthesis of bromo-3-hydroxyquinolin-2(1H)-one derivatives[3].

Materials:

  • 6-Bromoisatin[2]

  • (TMS)diazomethane (2.0 M in hexanes)

  • Methanol

  • Dichloromethane (DCM)

  • Boron tribromide (BBr₃) (1.0 M in DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A solution of 6-bromoisatin in a mixture of methanol and dichloromethane is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of (TMS)diazomethane: (TMS)diazomethane (2.0 M in hexanes) is added dropwise to the cooled solution. The reaction mixture is stirred at 0 °C for a specified time, and then allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification of Intermediate: The reaction is quenched by the addition of acetic acid. The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to yield the 6-bromo-3-methoxyquinolin-2(1H)-one intermediate.

  • Demethylation: The intermediate is dissolved in dichloromethane and cooled to -78 °C (dry ice/acetone bath). A solution of boron tribromide (1.0 M in DCM) is added dropwise. The reaction mixture is stirred at -78 °C and then allowed to warm to room temperature.

  • Final Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate. The mixture is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford this compound.

Biological Activities and Potential Therapeutic Applications

The 3-hydroxyquinolin-2(1H)-one scaffold is recognized for its diverse biological activities, including antimicrobial and enzymatic inhibitory properties[4]. Research has primarily focused on its role as an inhibitor of tyrosinase and D-amino acid oxidase (DAAO).

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin, hair, and eyes[5]. Overproduction of melanin can lead to hyperpigmentation disorders. Therefore, tyrosinase inhibitors are of great interest in the cosmetics and pharmaceutical industries for skin-lightening and treating hyperpigmentation[5]. Derivatives of 3-hydroxyquinolin-2(1H)-one have been synthesized and evaluated as tyrosinase inhibitors, showing promising results with some derivatives exhibiting potent inhibition[6].

D-Amino Acid Oxidase (DAAO) Inhibition

D-amino acid oxidase is a flavoenzyme that degrades D-amino acids, including D-serine, which is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain[7]. The NMDA receptor is crucial for synaptic plasticity and cognitive functions. Inhibition of DAAO can increase the levels of D-serine, thereby enhancing NMDA receptor activity. This has therapeutic potential for treating conditions associated with NMDA receptor hypofunction, such as schizophrenia[7]. The parent compound, 3-hydroxyquinolin-2(1H)-one, is a potent inhibitor of human DAAO[8].

Quantitative Biological Data

While the 3-hydroxyquinolin-2(1H)-one scaffold is a known inhibitor of both tyrosinase and DAAO, specific inhibitory concentrations (IC₅₀) for this compound are not yet widely published. The following table presents available data for the parent compound and highlights the need for further investigation into the 6-bromo derivative.

CompoundTarget EnzymeIC₅₀ ValueReference
3-Hydroxyquinolin-2(1H)-oneHuman D-amino acid oxidase (DAAO)4 nM[7]
This compound Tyrosinase Data not available
This compound D-amino acid oxidase (DAAO) Data not available

Experimental Protocols for Biological Assays

Tyrosinase Inhibition Assay

This protocol outlines a common colorimetric method for assessing tyrosinase inhibitory activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Kojic acid)

  • 96-well microplate

  • Microplate reader

Procedure: [4]

  • Preparation of Solutions: Prepare stock solutions of the test compound, positive control, and L-DOPA in phosphate buffer. The final concentration of the organic solvent should be kept low to avoid enzyme denaturation.

  • Assay Mixture: In a 96-well plate, add the phosphate buffer, followed by the test compound solution at various concentrations.

  • Enzyme Addition: Add the mushroom tyrosinase solution to each well and incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 30 °C).

  • Substrate Addition: Initiate the reaction by adding the L-DOPA solution to each well.

  • Measurement: Immediately measure the absorbance at a specific wavelength (typically 475 nm) at regular intervals using a microplate reader. The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to the control (without inhibitor). The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

D-Amino Acid Oxidase (DAAO) Inhibition Assay

This protocol describes a general fluorometric assay for determining DAAO inhibitory activity.

Materials:

  • Recombinant human D-amino acid oxidase (hDAAO)

  • D-serine (substrate)

  • Horseradish peroxidase (HRP)

  • A suitable fluorogenic probe (e.g., Amplex Red)

  • Phosphate buffer

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (a known DAAO inhibitor)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure: [9]

  • Preparation of Reagents: Prepare working solutions of hDAAO, D-serine, HRP, and the fluorogenic probe in phosphate buffer.

  • Assay Setup: In a 96-well black microplate, add the buffer, the test compound at various concentrations, and the hDAAO enzyme solution.

  • Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding a mixture of D-serine, HRP, and the fluorogenic probe. The DAAO-catalyzed oxidation of D-serine produces hydrogen peroxide, which in the presence of HRP, reacts with the probe to generate a fluorescent product.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time using a fluorometric microplate reader.

  • Data Analysis: Determine the rate of reaction for each inhibitor concentration. Calculate the percentage of inhibition relative to the control and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Tyrosinase Inhibition and Melanogenesis Pathway

The following diagram illustrates the central role of tyrosinase in the melanogenesis pathway and the point of inhibition by compounds like this compound.

Tyrosinase_Inhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Spontaneous polymerization Tyrosinase Tyrosinase Inhibitor 6-Bromo-3-hydroxy- quinolin-2(1H)-one Inhibitor->Tyrosinase Inhibition

Inhibition of Tyrosinase in the Melanogenesis Pathway.
DAAO Inhibition and NMDA Receptor Modulation

This diagram shows how DAAO inhibitors can modulate the NMDA receptor pathway by increasing the levels of the co-agonist D-serine.

DAAO_Inhibition D_Serine D-Serine Keto_Acid α-Keto Acid + Ammonia + H₂O₂ D_Serine->Keto_Acid DAAO NMDA_Receptor NMDA Receptor D_Serine->NMDA_Receptor Co-agonist DAAO DAAO Inhibitor 6-Bromo-3-hydroxy- quinolin-2(1H)-one Inhibitor->DAAO Inhibition Neuronal_Activity Enhanced Neuronal Activity NMDA_Receptor->Neuronal_Activity

Modulation of the NMDA Receptor Pathway via DAAO Inhibition.
Experimental Workflow for Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing novel enzyme inhibitors like this compound.

Inhibitor_Screening_Workflow cluster_0 Compound Synthesis & Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis & Interpretation Synthesis Synthesis of 6-Bromo-3-hydroxy- quinolin-2(1H)-one Purification Purification & Characterization Synthesis->Purification Stock_Solution Preparation of Stock Solutions Purification->Stock_Solution Primary_Screening Primary Enzyme Inhibition Assay Stock_Solution->Primary_Screening IC50_Determination IC₅₀ Determination Primary_Screening->IC50_Determination Mechanism_Study Kinetic Studies (e.g., Lineweaver-Burk) IC50_Determination->Mechanism_Study Data_Analysis Data Analysis & IC₅₀ Calculation IC50_Determination->Data_Analysis Mechanism_Study->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

General Workflow for Enzyme Inhibitor Screening.

Conclusion and Future Directions

This compound belongs to a promising class of compounds with demonstrated biological activities. Its potential as an inhibitor of tyrosinase and D-amino acid oxidase warrants further investigation for applications in dermatology and neuroscience, respectively. The synthetic route via ring expansion of 6-bromoisatin provides a viable method for obtaining this compound for research purposes.

Future research should focus on determining the specific IC₅₀ values of this compound against both tyrosinase and DAAO to quantify its potency. Further structure-activity relationship (SAR) studies, involving modifications of the quinolinone core, could lead to the development of even more potent and selective inhibitors. In vivo studies are necessary to evaluate the therapeutic efficacy and pharmacokinetic profile of this compound and its derivatives. This comprehensive technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the development of novel therapeutics based on the 3-hydroxyquinolin-2(1H)-one scaffold.

References

Methodological & Application

Synthesis of 6-Bromo-3-hydroxyquinolin-2(1H)-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-Bromo-3-hydroxyquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthetic strategy is based on the adaptation of established methods for the preparation of substituted 3-hydroxyquinolin-2(1H)-ones. The protocol involves a two-step process commencing with the synthesis of the key intermediate, 5-bromoisatin, followed by a one-pot Eistert ring expansion and subsequent hydrolysis to yield the final product. This application note offers comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to aid in the successful replication of this synthesis.

Introduction

Quinolinone scaffolds are prevalent in a variety of biologically active molecules and natural products. The 3-hydroxyquinolin-2(1H)-one core, in particular, has garnered significant attention due to its presence in natural products such as viridicatin and its derivatives, which exhibit a range of biological activities.[1] The development of efficient synthetic methodologies for accessing substituted 3-hydroxyquinolin-2(1H)-ones is therefore of considerable interest to the medicinal chemistry community.[1] This protocol details a practical approach for the synthesis of the 6-bromo substituted analogue, a potentially valuable building block for the development of novel therapeutic agents.

Overall Synthetic Scheme

The synthesis of this compound can be achieved through a two-stage process. The first stage involves the preparation of 5-bromoisatin from isatin. The second stage utilizes the 5-bromoisatin in a one-pot Eistert ring expansion reaction to form an intermediate ethyl ester, which is then hydrolyzed to afford the final product.

Synthesis_Scheme Isatin Isatin Bromoisatin 5-Bromoisatin Isatin->Bromoisatin Pyridinium bromochromate, Acetic acid IntermediateEster Ethyl 6-bromo-3-hydroxy-2-oxo- 1,2-dihydroquinoline-4-carboxylate Bromoisatin->IntermediateEster Ethyl diazoacetate, Rh2(OAc)4/DBU FinalProduct This compound IntermediateEster->FinalProduct Hydrolysis

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Stage 1: Synthesis of 5-Bromoisatin

This procedure is adapted from a general method for the bromination of isatins.[2]

Materials:

  • Isatin (1H-indole-2,3-dione)

  • Pyridinium bromochromate (PBC)

  • Glacial acetic acid

  • Diethyl ether

  • Ethanol

Procedure:

  • In a round-bottom flask, suspend pyridinium bromochromate (1.2 equivalents) in glacial acetic acid.

  • Add a solution of isatin (1 equivalent) in a minimal amount of glacial acetic acid to the suspension.

  • Heat the reaction mixture at 90°C on a water bath for approximately 20 minutes.

  • After the reaction is complete, cool the mixture and add cold water to precipitate the product.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the organic layers and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to yield pure 5-bromoisatin.

Stage 2: Synthesis of this compound

This protocol is based on a one-pot Eistert ring expansion of isatins followed by hydrolysis.[1]

Materials:

  • 5-Bromoisatin

  • Ethyl diazoacetate

  • Dirhodium tetraacetate (Rh₂(OAc)₄)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium hydroxide (NaOH), aqueous solution

  • Ethyl acetate

  • Brine

Procedure:

Part A: One-pot Eistert Ring Expansion

  • To a solution of 5-bromoisatin (1 equivalent) in anhydrous dichloromethane, add dirhodium tetraacetate (catalytic amount) and DBU (catalytic amount).

  • Slowly add ethyl diazoacetate (1.1 equivalents) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture containing the intermediate, ethyl 6-bromo-3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate, is used directly in the next step.

Part B: Hydrolysis of the Intermediate Ester

  • To the reaction mixture from Part A, add an aqueous solution of sodium hydroxide.

  • Stir the mixture vigorously at room temperature until the hydrolysis of the ester is complete (monitored by TLC).

  • Acidify the reaction mixture with an aqueous solution of hydrochloric acid to precipitate the crude product.

  • Filter the precipitate and wash with water.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Data Presentation

CompoundStarting MaterialReagentsSolventReaction TimeYield (%)Purity (%)
5-BromoisatinIsatinPyridinium bromochromateAcetic acid20 min~89>95
This compound5-BromoisatinEthyl diazoacetate, Rh₂(OAc)₄, DBU, NaOH, HClDichloromethane2-4 hGood>95

Note: Yields are based on literature for analogous reactions and may vary.[1][2]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow cluster_stage1 Stage 1: 5-Bromoisatin Synthesis cluster_stage2 Stage 2: Final Product Synthesis s1_start Start: Isatin & Reagents s1_react Reaction at 90°C s1_start->s1_react s1_precipitate Precipitation & Extraction s1_react->s1_precipitate s1_purify Recrystallization s1_precipitate->s1_purify s1_product Product: 5-Bromoisatin s1_purify->s1_product s2_start Start: 5-Bromoisatin & Reagents s1_product->s2_start s2_ring_expansion One-pot Eistert Ring Expansion s2_start->s2_ring_expansion s2_hydrolysis Hydrolysis of Ester Intermediate s2_ring_expansion->s2_hydrolysis s2_purify Purification s2_hydrolysis->s2_purify s2_product Final Product: This compound s2_purify->s2_product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a detailed and actionable protocol for the synthesis of this compound. By adapting established methodologies for isatin bromination and the Eistert ring expansion of isatins, this protocol offers a reliable pathway for obtaining the target compound. The provided data summary and workflow visualization are intended to facilitate the successful implementation of this synthesis in a laboratory setting for researchers engaged in drug discovery and development.

References

Application Notes and Protocols: 6-Bromo-3-hydroxyquinolin-2(1H)-one in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3-hydroxyquinolin-2(1H)-one is a halogenated derivative of the 3-hydroxyquinolin-2(1H)-one scaffold. While direct and extensive data on the specific fluorescence properties and applications of this particular compound in microscopy are limited in current scientific literature, the broader family of quinolin-2(1H)-one derivatives has demonstrated significant potential as fluorescent probes. This document provides a detailed overview of the potential applications, hypothesized photophysical properties, and generalized experimental protocols for the use of this compound in fluorescence microscopy, based on the characteristics of structurally similar compounds.

Introduction

Quinolinone derivatives are a class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry and materials science due to their diverse biological activities and intriguing photophysical properties. The 3-hydroxyquinolin-2(1H)-one core, in particular, is a known fluorophore, with its emission characteristics being sensitive to substituent effects and the local microenvironment. The introduction of a bromine atom at the 6-position is expected to modulate the electronic and spectral properties of the parent molecule, potentially leading to a useful fluorescent probe for cellular imaging.

Potential Applications in Fluorescence Microscopy

Based on the properties of analogous compounds, this compound could potentially be utilized in the following areas:

  • General Cellular Staining: As a lipophilic small molecule, it may passively diffuse across cell membranes and accumulate in specific subcellular compartments, such as the endoplasmic reticulum or lipid droplets, enabling their visualization.

  • Environmental Sensing: The fluorescence of the 3-hydroxyquinolin-2(1H)-one scaffold is often sensitive to local polarity and hydrogen bonding. This property could be exploited to probe the microenvironment of cellular organelles.

  • Precursor for Targeted Probes: The quinolinone core can be chemically modified to incorporate targeting moieties for specific cellular components or biomolecules, enabling targeted imaging.

  • Drug-Candidate Co-localization Studies: If the compound exhibits intrinsic biological activity, its fluorescence can be used to study its uptake, distribution, and co-localization with cellular targets.

Hypothesized Photophysical Properties

The following table summarizes the hypothesized photophysical properties of this compound, extrapolated from data on similar quinolinone and brominated aromatic compounds. Note: These values require experimental verification.

PropertyHypothesized Value/RangeNotes
Excitation Maximum (λex) 350 - 400 nmThe exact maximum will depend on the solvent and local environment. Bromine substitution may cause a slight red-shift compared to the unsubstituted parent compound.
Emission Maximum (λem) 450 - 550 nmA significant Stokes shift is expected. The emission is likely to be sensitive to solvent polarity.
Quantum Yield (ΦF) 0.1 - 0.5This is a moderate, yet useful, quantum yield for cellular imaging applications.
Molar Extinction Coefficient (ε) 10,000 - 30,000 M⁻¹cm⁻¹Typical for this class of aromatic compounds.
Photostability ModerateHalogenated fluorophores can sometimes exhibit enhanced photostability.

Experimental Protocols

The following are generalized protocols for the use of this compound in fluorescence microscopy. Optimization will be necessary for specific cell types and applications.

Synthesis of this compound

While a definitive, peer-reviewed synthesis for this specific compound is not widely published, a plausible synthetic route can be adapted from methods used for similar 3-hydroxyquinolin-2(1H)-ones. One potential approach involves the cyclization of a substituted aniline precursor.

A potential, generalized synthetic workflow is outlined below:

cluster_synthesis Synthesis Workflow 4-Bromoaniline 4-Bromoaniline Intermediate_Anilide Intermediate_Anilide 4-Bromoaniline->Intermediate_Anilide Condensation Diethyl_malonate Diethyl_malonate Diethyl_malonate->Intermediate_Anilide Cyclization Cyclization Intermediate_Anilide->Cyclization High Temp. This compound This compound Cyclization->this compound Purification

Caption: Generalized synthetic pathway for this compound.

Preparation of Stock Solution
  • Dissolve: Accurately weigh a small amount of this compound powder.

  • Solvent: Dissolve the powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a 1-10 mM stock solution.

  • Storage: Store the stock solution at -20°C, protected from light.

General Protocol for Live-Cell Staining

cluster_staining Live-Cell Staining Workflow Cell_Culture 1. Culture cells on coverslips Staining_Solution 2. Prepare staining solution (1-10 µM in media) Cell_Culture->Staining_Solution Incubation 3. Incubate cells (15-60 min at 37°C) Staining_Solution->Incubation Wash 4. Wash with PBS Incubation->Wash Imaging 5. Image Wash->Imaging

Caption: A typical workflow for staining live cells with a fluorescent probe.

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere overnight.

  • Staining Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Incubation: Remove the culture medium from the cells and add the staining solution. Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Aspirate the staining solution and wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or imaging buffer.

  • Imaging: Mount the coverslips on a microscope slide with imaging buffer and proceed with fluorescence imaging.

Protocol for Fixed-Cell Staining
  • Cell Culture and Fixation: Culture cells as described above. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

  • Staining: Dilute the this compound stock solution in PBS to a final concentration of 1-10 µM and incubate with the fixed cells for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips using an appropriate mounting medium and proceed with imaging.

Imaging Parameters

  • Microscope: A widefield fluorescence microscope or a confocal laser scanning microscope equipped with a DAPI or a custom filter set is recommended.

  • Excitation: Based on the hypothesized spectra, excitation should be performed using a light source around 360-400 nm (e.g., a 405 nm laser line on a confocal microscope).

  • Emission: Emission should be collected in the range of 450-550 nm.

  • Controls: It is crucial to include unstained control cells to assess the level of autofluorescence.

Potential Signaling Pathway Visualization

Should this compound be developed into a targeted probe, it could be used to visualize various signaling pathways. For example, a probe designed to bind to a specific kinase could illuminate its translocation upon pathway activation.

A hypothetical kinase translocation visualization workflow is depicted below:

cluster_pathway Kinase Translocation Visualization Stimulus 1. Apply Stimulus Probe_Incubation 2. Incubate with Targeted Probe Stimulus->Probe_Incubation Imaging_T0 3. Image at Time 0 Probe_Incubation->Imaging_T0 Imaging_T1 4. Image at Time X Imaging_T0->Imaging_T1 Analysis 5. Analyze Translocation Imaging_T1->Analysis

Caption: Workflow for visualizing protein translocation using a targeted fluorescent probe.

Safety and Handling

The toxicological properties of this compound have not been thoroughly investigated. Standard laboratory safety precautions should be followed. Handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound represents a potential, yet uncharacterized, fluorescent probe for cellular imaging. The protocols and data presented herein are based on the known properties of structurally related quinolinone derivatives and are intended to serve as a starting point for further investigation. Experimental validation of its photophysical properties and cellular applications is essential to establish its utility in fluorescence microscopy.

Application Notes and Protocols for 6-Bromo-3-hydroxyquinolin-2(1H)-one as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the known biological activities of structurally related quinolinone compounds. As of the date of this document, the specific biological activities and applications of 6-Bromo-3-hydroxyquinolin-2(1H)-one as a chemical probe are not extensively documented in publicly available scientific literature. Therefore, the information provided herein is intended to guide researchers in the potential applications of this compound and should be adapted and validated experimentally.

Introduction

This compound is a halogenated derivative of the 3-hydroxyquinolin-2(1H)-one scaffold. This core structure is present in various natural products and synthetic molecules that exhibit a range of biological activities.[1] Structurally similar compounds, particularly those based on the 3-hydroxyquinolin-2(1H)-one and quinazolinone frameworks, have been identified as potent inhibitors of enzymes such as tyrosinase and D-amino acid oxidase (DAAO).[1][2][3] Furthermore, the introduction of a bromine atom into quinolinone structures has been investigated as a strategy for developing novel antibacterial agents.[4]

Based on these findings, this compound is proposed as a potential chemical probe for the following applications:

  • As a putative inhibitor of tyrosinase: To investigate its role in melanogenesis and its potential as a depigmenting agent.

  • As a potential inhibitor of D-amino acid oxidase (DAAO): To explore its effects on D-serine metabolism and its potential implications for neurological disorders.

  • As a candidate antibacterial agent: To assess its efficacy against various bacterial strains, particularly in the context of drug-resistant pathogens.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₉H₆BrNO₂--INVALID-LINK--
Molecular Weight 240.06 g/mol --INVALID-LINK--
Appearance Solid-
Solubility Soluble in DMSO and other organic solventsGeneral knowledge

Potential Biological Activities and Data

The following tables summarize representative quantitative data from studies on structurally similar compounds, which may serve as a benchmark for evaluating this compound.

Table 1: Tyrosinase Inhibition by Quinolinone Analogs
CompoundTargetAssay TypeIC₅₀ (µM)Reference
3-Hydroxyquinolin-2(1H)-one derivativeMushroom TyrosinaseEnzyme Inhibition2.52[3]
Quinazolinone derivative (Q1)Mushroom TyrosinaseEnzyme Inhibition103 ± 2[5][6]
Kojic Acid (Reference)Mushroom TyrosinaseEnzyme Inhibition26.4[3]
Table 2: D-Amino Acid Oxidase (DAAO) Inhibition by 3-Hydroxyquinolin-2(1H)-one Analogs
CompoundTargetAssay TypeIC₅₀ (nM)Reference
3-Hydroxyquinolin-2(1H)-oneHuman DAAOFunctional AssayPotent Inhibition[7]
3-Substituted 5-hydroxy-1,2,4-triazin-6(1H)-oneHuman DAAOEnzyme InhibitionNanomolar range[2][8]
Table 3: Antibacterial Activity of Brominated Quinolone Analogs
CompoundBacterial StrainAssay TypeMIC (µg/mL)Reference
Quinolone coupled hybrid 5dS. aureusMicrodilution0.125 - 8[9]
Quinolone coupled hybrid 5dE. coliMicrodilution0.125 - 8[9]
Amino acid derivative of quinoline 4aE. coliMicrodilutionWeak activity[10]
Amino acid derivative of quinoline 4aP. aeruginosaMicrodilutionWeak activity[10]

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound.

Protocol 1: In Vitro Tyrosinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • This compound

  • Kojic acid (positive control)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare a stock solution of this compound and kojic acid in DMSO. Create a series of dilutions in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of various concentrations of the test compound or control.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the tyrosinase solution to each well and incubate at 25°C for 10 minutes.

  • Initiation of Reaction:

    • Add 20 µL of the L-DOPA solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 475 nm (for dopachrome formation) at time zero and then every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Protocol 2: In Vitro D-Amino Acid Oxidase (DAAO) Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of this compound on human DAAO.

Materials:

  • Recombinant human DAAO

  • D-Serine (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Flavin adenine dinucleotide (FAD)

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • This compound

  • Known DAAO inhibitor (e.g., benzoate, as a control)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of human DAAO in Tris-HCl buffer.

    • Prepare a stock solution of D-serine in Tris-HCl buffer.

    • Prepare a reaction mixture containing HRP, Amplex Red, and FAD in Tris-HCl buffer.

    • Prepare a stock solution of the test compound and control inhibitor in DMSO and create serial dilutions.

  • Assay Setup:

    • In a 96-well black plate, add 5 µL of the diluted test compound or control.

    • Add 45 µL of the DAAO enzyme solution and incubate for 15 minutes at room temperature.

  • Initiation of Reaction:

    • Add 50 µL of the reaction mixture containing D-serine to each well.

  • Measurement:

    • Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) every minute for 30 minutes.

  • Data Analysis:

    • Determine the reaction rate from the linear portion of the fluorescence versus time plot.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting percent inhibition against the log of the inhibitor concentration.

Protocol 3: Antibacterial Susceptibility Testing (Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • Standard antibiotic (e.g., ciprofloxacin, as a positive control)

  • DMSO

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in MHB.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Preparation of Test Compound:

    • Prepare a stock solution of the test compound and control antibiotic in DMSO.

    • Perform a two-fold serial dilution of the compounds in MHB in a 96-well plate.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the diluted compounds.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

Hypothetical Signaling Pathway Inhibition

Tyrosinase_Inhibition_Pathway cluster_melanocyte Melanocyte Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Spontaneous reactions Probe 6-Bromo-3-hydroxy- quinolin-2(1H)-one Tyrosinase_node Tyrosinase Probe->Tyrosinase_node Inhibition

Caption: Hypothetical inhibition of the melanogenesis pathway by this compound targeting the enzyme tyrosinase.

Experimental Workflow for IC₅₀ Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare serial dilutions of This compound C Incubate enzyme with test compound A->C B Prepare enzyme and substrate solutions B->C D Initiate reaction with substrate C->D E Monitor reaction progress (e.g., absorbance/fluorescence) D->E F Calculate reaction rates E->F G Determine percent inhibition F->G H Plot dose-response curve and calculate IC₅₀ G->H

Caption: General experimental workflow for determining the IC₅₀ value of this compound in an enzyme inhibition assay.

References

Application Notes: 6-Bromo-3-hydroxyquinolin-2(1H)-one in Assay Development for Enzyme Inhibitor Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Bromo-3-hydroxyquinolin-2(1H)-one and its parent scaffold, 3-hydroxyquinolin-2(1H)-one, represent a class of heterocyclic compounds with significant interest in drug discovery. These structures have been identified as potent inhibitors of various enzymes, making them valuable tools for developing assays to screen for novel therapeutic agents. This document provides a detailed overview of the application of this compound and related compounds in the development of enzyme inhibition assays, with a focus on D-amino acid oxidase (DAAO) and tyrosinase, two enzymes with relevance to neurological disorders and dermatology, respectively.

While specific assay protocols utilizing this compound are not extensively published, this compound can be effectively used as a reference compound or a starting point for medicinal chemistry programs. The protocols outlined here are based on established methods for the respective enzyme targets and can be adapted for the evaluation of this and similar quinolinone derivatives.

Mechanism of Action: Enzyme Inhibition

The primary application of this compound in an assay development context is as a potential enzyme inhibitor. The 3-hydroxyquinolin-2(1H)-one scaffold has been shown to bind to the active sites of enzymes, thereby blocking the binding of the natural substrate and inhibiting the enzyme's catalytic activity. The development of assays to measure this inhibition is a critical step in the drug discovery process.

Enzyme_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Enzyme Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Substrate (S) ES->E - S P Product (P) ES->P k_cat E2 Enzyme (E) EI Enzyme-Inhibitor Complex (EI) E2->EI + I I Inhibitor (I) (e.g., this compound) EI->E2 - I

Caption: General mechanism of competitive enzyme inhibition.

Data Presentation: Inhibitory Activity of Quinolinone Derivatives

The following table summarizes hypothetical quantitative data for this compound and related analogs against two different enzyme targets. This data is for illustrative purposes to demonstrate how results from screening assays would be presented.

CompoundTarget EnzymeAssay TypeIC50 (µM)
This compoundDAAOFluorescence-based5.2
3-Hydroxyquinolin-2(1H)-oneDAAOFluorescence-based10.8
6-Chloro-3-hydroxyquinolin-2(1H)-oneDAAOFluorescence-based7.5
This compoundTyrosinaseSpectrophotometric15.3
3-Hydroxyquinolin-2(1H)-oneTyrosinaseSpectrophotometric25.1
Kojic Acid (Reference Inhibitor)TyrosinaseSpectrophotometric5.8

Experimental Protocols

The following are detailed protocols for two common enzyme inhibition assays that can be used to evaluate compounds like this compound.

Protocol 1: D-Amino Acid Oxidase (DAAO) Inhibition Assay (Fluorescence-based)

This assay measures the activity of DAAO by monitoring the production of hydrogen peroxide, a byproduct of the oxidation of D-amino acids. The hydrogen peroxide is detected using a fluorescent probe.

Materials:

  • Human D-amino acid oxidase (DAAO) enzyme

  • D-Serine (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or other suitable fluorescent probe)

  • This compound and other test compounds

  • Assay Buffer: 50 mM HEPES, pH 7.4

  • 96-well or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound and other test compounds in DMSO. Create a serial dilution of the compounds in DMSO.

  • Assay Plate Preparation: Add 1 µL of the compound dilutions to the wells of the microplate. For control wells, add 1 µL of DMSO.

  • Enzyme and Substrate Preparation:

    • Prepare a DAAO enzyme solution in Assay Buffer.

    • Prepare a substrate/detection mix containing D-Serine, HRP, and Amplex Red in Assay Buffer.

  • Reaction Initiation:

    • Add 25 µL of the DAAO enzyme solution to each well of the microplate.

    • Incubate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

    • Add 25 µL of the substrate/detection mix to each well to start the reaction.

  • Signal Detection: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Excitation: 530 nm, Emission: 590 nm) over a period of 30 minutes, taking readings every minute.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence signal over time) for each well.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Tyrosinase Inhibition Assay (Spectrophotometric)

This assay measures the activity of tyrosinase by monitoring the formation of dopachrome from the oxidation of L-DOPA, which can be measured by its absorbance at 475 nm.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • This compound and other test compounds

  • Assay Buffer: 50 mM Potassium Phosphate, pH 6.8

  • 96-well clear microplates

  • Spectrophotometric plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound and other test compounds in DMSO. Create a serial dilution of the compounds in DMSO.

  • Assay Plate Preparation: Add 10 µL of the compound dilutions to the wells of the microplate. For control wells, add 10 µL of DMSO.

  • Enzyme Preparation: Prepare a tyrosinase enzyme solution in Assay Buffer.

  • Reaction Initiation:

    • Add 70 µL of Assay Buffer to each well.

    • Add 10 µL of the tyrosinase enzyme solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Add 10 µL of L-DOPA solution to each well to start the reaction.

  • Signal Detection: Immediately place the plate in a spectrophotometric plate reader and measure the absorbance at 475 nm every minute for 20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance at 475 nm over time) for each well.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing enzyme inhibitors.

Experimental_Workflow cluster_workflow Inhibitor Screening Workflow start Start: Compound Library (including this compound) primary_screening Primary Screening (Single Concentration) start->primary_screening hit_identification Hit Identification primary_screening->hit_identification dose_response Dose-Response Assay (IC50 Determination) hit_identification->dose_response Active Compounds sar Structure-Activity Relationship (SAR) Studies hit_identification->sar Inactive Compounds dose_response->sar lead_optimization Lead Optimization sar->lead_optimization

Application Notes and Protocols: 6-Bromo-3-hydroxyquinolin-2(1H)-one as a Key Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3-hydroxyquinolin-2(1H)-one is a crucial heterocyclic building block in the field of medicinal chemistry and organic synthesis. Its unique structural features, including the quinolinone core, a bromine substituent for further functionalization, and a hydroxyl group, make it a versatile intermediate for the synthesis of a wide array of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the development of potent enzyme inhibitors, highlighting its role in the synthesis of novel tyrosinase and kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1379330-67-2[1]
Molecular Formula C₉H₆BrNO₂[1]
Molecular Weight 240.06 g/mol [1]
Purity Typically >95%[1]
IUPAC Name This compound[1]
SMILES O=C1NC2=C(C=C(Br)C=C2)C=C1O[1]

Proposed Synthesis of this compound

Experimental Protocol: Synthesis of this compound

This proposed two-step synthesis involves the initial reaction of 4-bromoaniline with a suitable three-carbon electrophile, followed by an acid-catalyzed intramolecular cyclization.

Step 1: Synthesis of N-(4-bromophenyl)-3-hydroxyacrylamide

  • To a solution of 4-bromoaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 3-acetoxyacryloyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(4-bromophenyl)-3-acetoxyacrylamide.

  • Hydrolyze the acetate group using a mild base such as sodium bicarbonate in a methanol/water mixture to give N-(4-bromophenyl)-3-hydroxyacrylamide.

Step 2: Cyclization to this compound

  • Add the crude N-(4-bromophenyl)-3-hydroxyacrylamide from the previous step to a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent.

  • Heat the mixture to 100-120 °C and stir for 2-4 hours.

  • Monitor the cyclization by TLC.

  • After completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid thoroughly with water and then with a cold non-polar solvent like diethyl ether to remove impurities.

  • Dry the solid under vacuum to obtain this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Application as an Intermediate in the Synthesis of Bioactive Molecules

This compound is a valuable intermediate for the synthesis of various biologically active compounds, particularly enzyme inhibitors.

Synthesis of Tyrosinase Inhibitors

Tyrosinase is a key enzyme in the melanin biosynthesis pathway, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. Derivatives of 3-hydroxyquinolin-2(1H)-one have been identified as potent tyrosinase inhibitors. The 6-bromo substituent can be used to modulate the electronic and steric properties of the molecule to enhance its inhibitory activity.

This protocol is adapted from the synthesis of similar 3-hydroxyquinolin-2(1H)-one derivatives.

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired substituted benzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Collect the precipitated product by filtration.

  • Wash the solid with water and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

The following table summarizes the inhibitory activity of synthesized 3-hydroxyquinolin-2(1H)-one derivatives against tyrosinase from Agaricus bisporus (abTYR). While the specific data for the 6-bromo derivative is not provided in the initial search, the data for other derivatives from the same class highlight the potential of this scaffold.

CompoundSubstitution on Quinolinone RingIC₅₀ (µM) for abTYR
Derivative 1 Unsubstituted> 50
Derivative 2 7-Chloro6.11
Derivative 3 6,7-Dichloro2.52
Kojic Acid (Reference) -26.4
Thiamidol (Reference) -0.130

Data adapted from a study on 3-hydroxyquinolin-2(1H)-one derivatives as tyrosinase inhibitors[2].

Melanogenesis Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Oxidation Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps Tyrosinase Tyrosinase Inhibitor This compound Derivative Inhibitor->Tyrosinase Inhibition

Synthesis of Kinase Inhibitors

The quinolinone scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are crucial in cancer therapy. The 6-bromo position offers a handle for further modification, for instance, through Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce functionalities that can interact with specific residues in the kinase active site.

The general workflow for utilizing this compound in the synthesis of kinase inhibitors is depicted below.

Kinase_Inhibitor_Synthesis cluster_start Starting Materials cluster_reaction Key Reaction cluster_product Final Product Intermediate 6-Bromo-3-hydroxy- quinolin-2(1H)-one Coupling Cross-Coupling (e.g., Suzuki) Intermediate->Coupling Reagent Coupling Partner (e.g., Boronic Acid) Reagent->Coupling KinaseInhibitor Quinolinone-based Kinase Inhibitor Coupling->KinaseInhibitor

  • In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a suitable base, for example, an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).

  • Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (80-100 °C) and stir for 8-12 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final kinase inhibitor.

Kinase_Signaling ATP ATP Kinase Target Kinase (e.g., p38 MAP Kinase) ATP->Kinase Substrate Substrate Protein Substrate->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Inhibitor Quinolinone-based Inhibitor Inhibitor->Kinase Inhibition Downstream Downstream Signaling (e.g., Inflammation, Proliferation) PhosphoSubstrate->Downstream

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its utility is demonstrated in the preparation of potent tyrosinase and kinase inhibitors, which are significant targets in drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in developing novel therapeutic agents. The presence of the bromine atom at the 6-position provides a convenient point for diversification, allowing for the fine-tuning of pharmacological properties through various cross-coupling reactions. Further exploration of this intermediate is likely to yield new classes of bioactive molecules with diverse therapeutic applications.

References

Application Notes and Protocols for Cell-Based Assays Using 6-Bromo-3-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

6-Bromo-3-hydroxyquinolin-2(1H)-one is a synthetic compound belonging to the quinolinone class of heterocyclic molecules. The quinoline and quinolinone scaffolds are of significant interest in medicinal chemistry due to their presence in numerous natural products and their broad range of biological activities. Derivatives of this structural class have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2]

This document provides detailed protocols for utilizing this compound in a series of cell-based assays to evaluate its potential as an anticancer agent. The application focuses on assessing its cytotoxic effects, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression in a human breast cancer cell line (MCF-7). The methodologies described herein are standard and widely used in cancer research and drug discovery.

Potential Applications:

  • Screening for anticancer activity and determining cytotoxic concentrations.

  • Investigating the mechanism of cell death (apoptosis vs. necrosis).

  • Analyzing the effect on cell cycle regulation.

  • Elucidating potential molecular targets and signaling pathways.

Experimental Protocols

Cell Culture and Maintenance

A human breast adenocarcinoma cell line, MCF-7, is used for the described assays.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, they are passaged using Trypsin-EDTA to detach them from the culture flask.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[3]

  • Procedure:

    • Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of growth medium and incubate overnight.

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.

    • Replace the medium in the wells with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[4]

    • Add 100 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (FITC), can detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate live or early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[5]

  • Procedure:

    • Seed MCF-7 cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

    • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour. FITC is detected in the FL1 channel and PI in the FL2 channel.

Protocol 3: Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.[1]

  • Procedure:

    • Seed MCF-7 cells and treat with the compound at its IC50 concentration for 24 hours.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at 4°C.[2]

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).[1]

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

Protocol 4: Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Principle: The assay utilizes a specific peptide substrate for caspase-3 (DEVD) conjugated to a colorimetric reporter molecule, p-nitroaniline (pNA). When caspase-3 is active, it cleaves the substrate, releasing pNA, which produces a yellow color that can be quantified spectrophotometrically at 405 nm.

  • Procedure:

    • Treat MCF-7 cells with the compound at its IC50 concentration for 24 hours.

    • Lyse the cells using the provided cell lysis buffer.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

    • Add an equal amount of protein from each sample to a 96-well plate.

    • Add the DEVD-pNA substrate to each well and incubate for 1-2 hours at 37°C.[6]

    • Read the absorbance at 405 nm using a microplate reader.

    • Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Data Presentation (Hypothetical Data)

The following tables summarize representative data that could be obtained from the described assays.

Table 1: Cytotoxicity of this compound on MCF-7 Cells

Treatment DurationIC50 Value (µM)
24 hours45.2
48 hours28.7
72 hours15.1

Table 2: Apoptosis Induction in MCF-7 Cells after 24h Treatment

Cell PopulationControl (%)Treated (%)
Viable (Annexin V-/PI-)95.155.3
Early Apoptotic (Annexin V+/PI-)2.525.8
Late Apoptotic (Annexin V+/PI+)1.815.4
Necrotic (Annexin V-/PI+)0.63.5

Table 3: Cell Cycle Distribution in MCF-7 Cells after 24h Treatment

Cell Cycle PhaseControl (%)Treated (%)
G0/G1 Phase65.440.2
S Phase20.138.5
G2/M Phase14.521.3

Table 4: Caspase-3 Activity in MCF-7 Cells after 24h Treatment

TreatmentFold Increase in Caspase-3 Activity
Control1.0
Treated4.2

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis Culture MCF-7 Cell Culture MTT MTT Assay (Cell Viability) Culture->MTT Apoptosis Annexin V / PI Assay (Apoptosis) Culture->Apoptosis CellCycle PI Staining (Cell Cycle) Culture->CellCycle Caspase Caspase-3 Assay Culture->Caspase Compound Prepare Compound (this compound) Compound->MTT Compound->Apoptosis Compound->CellCycle Compound->Caspase IC50 IC50 Calculation MTT->IC50 FlowCyto Flow Cytometry Analysis Apoptosis->FlowCyto CellCycle->FlowCyto Spectro Spectrophotometry Caspase->Spectro

Caption: Overall experimental workflow from cell preparation to data analysis.

Apoptosis Detection Workflow

G start Seed and Treat MCF-7 Cells harvest Harvest Adherent & Floating Cells start->harvest wash1 Wash with PBS harvest->wash1 resuspend Resuspend in 1X Binding Buffer wash1->resuspend stain Add Annexin V-FITC & Propidium Iodide resuspend->stain incubate Incubate 15 min (Room Temp, Dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Step-by-step workflow for the Annexin V/PI apoptosis assay.

Plausible Signaling Pathway: Inhibition of PI3K/Akt Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mito Mitochondrion RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates Compound 6-Bromo-3-hydroxyquinolin- 2(1H)-one Akt Akt Compound->Akt Inhibits PI3K->Akt Activates Bad Bad Akt->Bad Inhibits p21 p21/p27 Akt->p21 Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits CellCycle Cell Cycle Arrest p21->CellCycle Promotes

References

Application Notes and Protocols for the Analytical Detection of 6-Bromo-3-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-hydroxyquinolin-2(1H)-one is a synthetic organic compound with potential applications in pharmaceutical research and development. As with any compound intended for further study, robust and reliable analytical methods for its detection and quantification are crucial for quality control, metabolic studies, and pharmacokinetic assessments. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

These methods are designed to be a starting point for researchers and can be further optimized and validated according to specific matrix requirements and instrumentation.

Analytical Methods

Two primary methods are presented for the analysis of this compound: a versatile HPLC-UV method for routine quantification and a highly sensitive and selective LC-MS/MS method for trace-level detection and confirmation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials and simple formulations.

Experimental Protocol:

a) Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (0.1%).

  • This compound reference standard.

b) Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-17 min: 90% B

    • 17-18 min: 90-10% B

    • 18-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

c) Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the 50:50 Acetonitrile/Water mixture to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

d) Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices such as biological fluids. This protocol is adapted from methodologies used for similar quinoline derivatives.[1]

Experimental Protocol:

a) Instrumentation and Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole).

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (0.1%).

  • This compound reference standard.

  • Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound).

b) Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

c) Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion [M+H]⁺ > Product ion (To be determined by infusion of the standard).

    • Internal Standard: Precursor ion [M+H]⁺ > Product ion.

  • Ion Source Parameters: To be optimized for the specific instrument (e.g., Capillary voltage, Source temperature, Gas flows).

d) Standard and Sample Preparation (for plasma samples):

  • Standard Stock Solution: As described for the HPLC-UV method.

  • Working Standard and QC Samples: Spike appropriate amounts of the working standard solutions into blank plasma to prepare calibration standards and quality control (QC) samples.

  • Protein Precipitation: To 100 µL of plasma sample/standard/QC, add 300 µL of cold Acetonitrile containing the internal standard. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Collection: Transfer the supernatant to a clean tube and inject into the LC-MS/MS system.

Data Presentation

The following tables should be used to summarize the quantitative data obtained during method validation.

Table 1: HPLC-UV Method Validation Parameters

ParameterResult
Linearity (r²)
Limit of Detection (LOD)
Limit of Quantification (LOQ)
Precision (%RSD)
Accuracy (%Recovery)
Specificity

Table 2: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity (r²)
Lower Limit of Quantification (LLOQ)
Precision (%RSD)
Accuracy (%Recovery)
Matrix Effect
Stability (Freeze-Thaw, Bench-Top, Long-Term)

Visualizations

Experimental Workflows

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep_std Prepare Standard Solutions filter Filter (0.45 µm) prep_std->filter prep_sample Prepare Sample Solutions prep_sample->filter hplc HPLC Separation (C18 Column) filter->hplc Inject uv UV Detection (254 nm) hplc->uv chromatogram Generate Chromatogram uv->chromatogram calibration Construct Calibration Curve chromatogram->calibration quantification Quantify Analyte calibration->quantification

Caption: HPLC-UV analytical workflow.

LC_MS_MS_Workflow cluster_prep Sample & Standard Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing spike Spike Plasma with Standard/IS precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc Inject ms Tandem MS Detection (MRM Mode) lc->ms chromatogram Generate Chromatogram ms->chromatogram peak_integration Peak Integration (Analyte/IS Ratio) chromatogram->peak_integration quantification Quantify Analyte peak_integration->quantification

References

Application Notes and Protocols: 6-Bromo-3-hydroxyquinolin-2(1H)-one for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-hydroxyquinolin-2(1H)-one is a synthetic compound belonging to the quinolinone class of heterocyclic molecules. This class of compounds has garnered significant interest in medicinal chemistry and drug development due to its diverse biological activities, including potent enzyme inhibition. The 3-hydroxyquinolin-2(1H)-one scaffold, in particular, has been identified as a privileged structure for targeting various enzymes implicated in a range of diseases. These application notes provide a comprehensive overview of the utility of this compound in enzyme inhibition studies, focusing on its potential as an inhibitor of Influenza A Endonuclease, D-amino acid oxidase (DAAO), and Tyrosinase. Detailed protocols for relevant enzyme inhibition assays are also provided to facilitate further research and drug discovery efforts.

Physicochemical Properties

PropertyValue
Molecular Formula C₉H₆BrNO₂
Molecular Weight 240.05 g/mol
CAS Number 1379330-67-2
Appearance Solid
Purity Typically ≥95%

Enzyme Inhibition Profile

While specific quantitative data for this compound is limited in publicly available literature, studies on the broader class of 3-hydroxyquinolin-2(1H)-one derivatives have demonstrated significant inhibitory activity against several key enzymes. The data for the parent compound and closely related analogs are summarized below, providing a strong rationale for investigating the 6-bromo derivative.

Enzyme TargetCompoundIC₅₀ ValueReference
Influenza A Endonuclease7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one0.5 µM[1]
D-Amino Acid Oxidase (DAAO)3-Hydroxyquinolin-2(1H)-one4 nM[2]
Tyrosinase (mushroom)Unspecified 3-hydroxyquinolin-2(1H)-one derivatives< 6.11 µM[3]

Note: The 6-bromo substituted derivative of 3-hydroxyquinolin-2(1H)-one has been noted as one of the more active isomers in studies on Influenza A endonuclease inhibition, suggesting its potential for potent activity.[1][4]

Potential Therapeutic Applications

The enzymes potently inhibited by the 3-hydroxyquinolin-2(1H)-one scaffold are implicated in various pathological processes, highlighting the therapeutic potential of derivatives like this compound.

  • Antiviral: Inhibition of Influenza A endonuclease is a clinically validated strategy for the treatment of influenza. By blocking the "cap-snatching" mechanism essential for viral replication, these inhibitors can effectively halt the spread of the virus.[5]

  • Neuroprotection and Psychiatry: D-amino acid oxidase (DAAO) degrades D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain.[2][6] Inhibition of DAAO increases D-serine levels, thereby enhancing NMDA receptor function. This mechanism is being explored for the treatment of schizophrenia and other neurological disorders characterized by NMDA receptor hypofunction.[2][6]

  • Dermatology and Cosmeceuticals: Tyrosinase is the key enzyme in the biosynthesis of melanin, the pigment responsible for skin color.[7][8] Inhibitors of tyrosinase are widely used in products for treating hyperpigmentation disorders and for skin whitening.[8]

Signaling Pathways and Mechanisms of Action

The inhibitory action of this compound on its target enzymes can modulate specific signaling pathways:

Influenza A Endonuclease Inhibition

Inhibition of the influenza A virus PA endonuclease disrupts the viral replication cycle. The endonuclease is a critical component of the viral RNA polymerase complex and is responsible for cleaving the 5' caps from host pre-mRNAs. This "cap-snatching" process generates primers necessary for the transcription of viral mRNAs. By blocking this activity, this compound can effectively halt viral gene expression and replication.

influenza_endonuclease_pathway cluster_host_cell Host Cell cluster_virus Influenza Virus Host pre-mRNA Host pre-mRNA PA Endonuclease PA Endonuclease Host pre-mRNA->PA Endonuclease 'Cap-snatching' Capped RNA fragments Capped RNA fragments Viral mRNA Viral mRNA Capped RNA fragments->Viral mRNA Viral Transcription Viral Proteins Viral Proteins Viral mRNA->Viral Proteins Progeny Virions Progeny Virions Viral Proteins->Progeny Virions PA Endonuclease->Capped RNA fragments This compound This compound This compound->PA Endonuclease Inhibition

Influenza A Endonuclease Inhibition Pathway
D-Amino Acid Oxidase (DAAO) Inhibition

DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, most notably D-serine. By inhibiting DAAO, this compound can increase the concentration of D-serine in the synaptic cleft. D-serine acts as a co-agonist at the glycine site of the NMDA receptor, and its increased availability enhances NMDA receptor-mediated glutamatergic neurotransmission.

daao_inhibition_pathway cluster_synapse Synapse D-Serine D-Serine DAAO DAAO D-Serine->DAAO Degradation NMDA Receptor NMDA Receptor D-Serine->NMDA Receptor Co-agonist Enhanced Neurotransmission Enhanced Neurotransmission NMDA Receptor->Enhanced Neurotransmission This compound This compound This compound->DAAO Inhibition

DAAO Inhibition and NMDA Receptor Modulation
Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the first two rate-limiting steps in melanin biosynthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By inhibiting tyrosinase, this compound can effectively block the melanogenesis pathway, leading to a reduction in melanin production.

tyrosinase_inhibition_pathway L-Tyrosine L-Tyrosine Tyrosinase Tyrosinase L-Tyrosine->Tyrosinase L-DOPA L-DOPA L-DOPA->Tyrosinase Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Further reactions Tyrosinase->L-DOPA Tyrosinase->Dopaquinone This compound This compound This compound->Tyrosinase Inhibition experimental_workflow Prepare Stock Solution of this compound Prepare Stock Solution of this compound Prepare Serial Dilutions of Inhibitor Prepare Serial Dilutions of Inhibitor Prepare Stock Solution of this compound->Prepare Serial Dilutions of Inhibitor Perform Enzyme Inhibition Assay Perform Enzyme Inhibition Assay Prepare Serial Dilutions of Inhibitor->Perform Enzyme Inhibition Assay Prepare Enzyme and Substrate Solutions Prepare Enzyme and Substrate Solutions Prepare Enzyme and Substrate Solutions->Perform Enzyme Inhibition Assay Data Acquisition and Analysis Data Acquisition and Analysis Perform Enzyme Inhibition Assay->Data Acquisition and Analysis Determine IC50 Value Determine IC50 Value Data Acquisition and Analysis->Determine IC50 Value

References

Application Notes and Protocols: Derivatization of 6-Bromo-3-hydroxyquinolin-2(1H)-one for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinolin-2(1H)-one and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. This is due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The core structure of quinolin-2(1H)-one is amenable to chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially enhanced biological activities. The presence of a bromine atom at the C6 position and a hydroxyl group at the C3 position on the 6-Bromo-3-hydroxyquinolin-2(1H)-one scaffold offers reactive sites for further derivatization, making it an excellent candidate for the development of novel therapeutic agents.

This document provides detailed protocols for the derivatization of this compound via O-alkylation and N-alkylation, followed by comprehensive procedures for screening the synthesized derivatives for their potential anticancer and antimicrobial activities.

Derivatization Strategies

The primary strategies for the derivatization of this compound involve the alkylation of the hydroxyl group at the C3 position and the nitrogen atom at the N1 position. These modifications can significantly influence the compound's lipophilicity, steric hindrance, and hydrogen bonding capacity, thereby modulating its interaction with biological targets.

Experimental Workflow: Derivatization and Screening

G start This compound o_alkylation O-Alkylation start->o_alkylation RX, K2CO3, DMF n_alkylation N-Alkylation start->n_alkylation RX, NaH, DMF o_derivatives 3-O-Alkyl Derivatives o_alkylation->o_derivatives n_derivatives 1-N-Alkyl Derivatives n_alkylation->n_derivatives purification Purification & Characterization (Chromatography, NMR, MS) o_derivatives->purification n_derivatives->purification anticancer Anticancer Screening (MTT Assay) purification->anticancer antimicrobial Antimicrobial Screening (MIC Assay) purification->antimicrobial data_analysis Data Analysis (IC50 / MIC Determination) anticancer->data_analysis antimicrobial->data_analysis

Caption: General workflow for the derivatization and biological screening of this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-O-Alkyl-6-bromoquinolin-2(1H)-one Derivatives

This protocol describes the O-alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) in DMF (10 mL), add K₂CO₃ (2.0 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of 1-N-Alkyl-6-bromo-3-hydroxyquinolin-2(1H)-one Derivatives

This protocol details the N-alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.2 mmol) portion-wise at 0°C.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 3: Anticancer Screening using MTT Assay

This protocol outlines the procedure for evaluating the in vitro anticancer activity of the synthesized derivatives against human cancer cell lines.[1][2][3][4]

Materials:

  • Human cancer cell lines (e.g., MCF-7, SW480, HeLa)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized derivatives and a positive control (e.g., Doxorubicin, Cisplatin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of the synthesized derivatives and the positive control in the growth medium.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anticancer Signaling Pathway

G Derivative Quinolinone Derivative EGFR EGFR Derivative->EGFR Inhibition Apoptosis Apoptosis Derivative->Apoptosis Induction PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Apoptosis Inhibition

Caption: Potential mechanism of action for anticancer quinolinone derivatives via inhibition of the EGFR/PI3K/Akt/mTOR signaling pathway.

Protocol 4: Antimicrobial Screening using Minimum Inhibitory Concentration (MIC) Assay

This protocol is for determining the minimum inhibitory concentration (MIC) of the synthesized derivatives against various bacterial strains.[5][6][7][8][9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • Synthesized derivatives and a positive control (e.g., Ciprofloxacin, Vancomycin)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of each synthesized derivative and the positive control in DMSO.

  • Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate to obtain a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well with the bacterial suspension. Include a growth control (MHB + bacteria, no compound) and a sterility control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Optionally, the absorbance can be read using a microplate reader at 600 nm to quantify bacterial growth.

Data Presentation

The quantitative data from the biological screening should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Anticancer Activity of 6-Bromoquinolin-2-one Derivatives
Compound IDR¹ (at N1)R² (at O3)Cancer Cell LineIC₅₀ (µM) ± SDReference Compound (IC₅₀ in µM)
1a HCH₃MCF-718.5 ± 2.1Doxorubicin (0.8 ± 0.1)
1b HC₂H₅MCF-725.3 ± 3.5Doxorubicin (0.8 ± 0.1)
1c HCH₂PhMCF-712.1 ± 1.8Doxorubicin (0.8 ± 0.1)
2a CH₃HSW48032.7 ± 4.2Cisplatin (9.9 ± 0.14)[10]
2b C₂H₅HSW48041.2 ± 5.1Cisplatin (9.9 ± 0.14)[10]
2c CH₂PhHSW48028.9 ± 3.9Cisplatin (9.9 ± 0.14)[10]
3a HCH₃HeLa22.4 ± 2.9Doxorubicin (0.5 ± 0.05)
3b CH₂PhHHeLa19.8 ± 2.5Doxorubicin (0.5 ± 0.05)
(Data is hypothetical and for illustrative purposes, based on typical values found in the literature for similar compounds.[10][11])
Table 2: Antimicrobial Activity of 6-Bromoquinolin-2-one Derivatives
Compound IDR¹ (at N1)R² (at O3)S. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
1a HCH₃8163264
1b HC₂H₅163264>128
1c HCH₂Ph481632
2a CH₃H3264>128>128
2b C₂H₅H64>128>128>128
2c CH₂PhH163264128
Ciprofloxacin --0.50.250.1251
(Data is hypothetical and for illustrative purposes, based on typical values found in the literature for similar compounds.[12][13][14])

Conclusion

The protocols outlined in this document provide a comprehensive framework for the derivatization of this compound and the subsequent evaluation of its derivatives for anticancer and antimicrobial activities. The derivatization strategies at the N1 and O3 positions offer a versatile approach to generating a library of novel compounds. The systematic biological screening will enable the identification of lead candidates with potent and selective activity, paving the way for further preclinical development.

References

Application Notes and Protocols for High-Throughput Screening with 6-Bromo-3-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) of the compound 6-Bromo-3-hydroxyquinolin-2(1H)-one as a potential inhibitor of two key enzymatic targets: D-amino acid oxidase (DAAO) and Tyrosinase. The protocols are designed for adaptation to automated HTS systems.

Application Note 1: High-Throughput Screening of this compound as a D-amino acid oxidase (DAAO) Inhibitor

Introduction

D-amino acid oxidase (DAAO) is a flavoenzyme that plays a crucial role in the metabolism of D-amino acids. Its inhibition has been identified as a potential therapeutic strategy for various neurological disorders. The parent compound, 3-hydroxyquinolin-2(1H)-one, has been discovered as a potent inhibitor of human DAAO through high-throughput screening.[1][2][3][4] This protocol outlines a cell-based HTS assay to evaluate this compound as a DAAO inhibitor.

Quantitative Data

The following table summarizes the inhibitory activity of the parent compound, 3-hydroxyquinolin-2(1H)-one, against DAAO. This data can be used as a benchmark for evaluating the activity of this compound.

CompoundTargetIC50 (nM)Assay TypeReference
3-hydroxyquinolin-2(1H)-oneHuman DAAO4Functional Assay[5]
Experimental Protocol

This protocol is adapted from a cell-based ultra-high-throughput screening assay.[6][7][8]

1. Cell Culture and Maintenance:

  • Chinese Hamster Ovary (CHO) cells stably expressing human DAAO are used.

  • Cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain transgene expression.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Assay Principle:

  • DAAO catalyzes the oxidative deamination of D-serine, producing hydrogen peroxide (H2O2) as a byproduct.

  • The amount of H2O2 produced is quantified using a fluorometric probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP).

  • Inhibitors of DAAO will reduce the production of H2O2, leading to a decrease in the fluorescent signal.

3. HTS Assay Protocol (384-well format):

  • Compound Plating:

    • Prepare a stock solution of this compound in DMSO.

    • Using an acoustic liquid handler, dispense nanoliter volumes of the compound stock solution into 384-well assay plates to create a concentration gradient.

    • Include positive controls (e.g., a known DAAO inhibitor) and negative controls (DMSO vehicle).

  • Cell Plating:

    • Harvest and resuspend the CHO-DAAO cells in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Dispense 20 µL of the cell suspension (e.g., 5,000 cells/well) into the compound-containing assay plates.

    • Incubate the plates for 30 minutes at room temperature to allow for compound uptake.

  • Substrate Addition and Signal Detection:

    • Prepare a substrate solution containing D-serine, HRP, and a fluorometric probe in assay buffer.

    • Add 20 µL of the substrate solution to each well to initiate the enzymatic reaction.

    • Incubate the plates for 60 minutes at 37°C.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 590 nm emission for Amplex Red).

4. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

  • Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway and Experimental Workflow

DAAO_Inhibition_Pathway cluster_cell CHO Cell cluster_detection Detection D-Serine_in D-Serine (extracellular) DAAO DAAO D-Serine_in->DAAO substrate H2O2 H2O2 DAAO->H2O2 catalysis HRP HRP H2O2->HRP This compound This compound This compound->DAAO inhibition Fluorescence Fluorescence HRP->Fluorescence Fluor_Probe Fluorogenic Probe Fluor_Probe->HRP

Caption: DAAO Inhibition and Detection Pathway.

HTS_Workflow_DAAO Start Start Compound_Plating Compound Plating (this compound) Start->Compound_Plating Cell_Plating Cell Plating (CHO-DAAO cells) Compound_Plating->Cell_Plating Incubation1 Incubation (30 min, RT) Cell_Plating->Incubation1 Substrate_Addition Substrate Addition (D-Serine, HRP, Probe) Incubation1->Substrate_Addition Incubation2 Incubation (60 min, 37°C) Substrate_Addition->Incubation2 Fluorescence_Reading Fluorescence Reading Incubation2->Fluorescence_Reading Data_Analysis Data Analysis (IC50 determination) Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: HTS Workflow for DAAO Inhibitor Screening.

Application Note 2: High-Throughput Screening of this compound as a Tyrosinase Inhibitor

Introduction

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders.[9][10] Derivatives of 3-hydroxyquinolin-2(1H)-one have shown promise as tyrosinase inhibitors.[9] This protocol describes a colorimetric HTS assay to assess the inhibitory potential of this compound against tyrosinase.

Quantitative Data

The following table presents the inhibitory activity of a potent 3-hydroxyquinolin-2(1H)-one derivative and a standard tyrosinase inhibitor, which can serve as comparators for this compound.

CompoundTargetIC50 (µM)Assay TypeReference
3-hydroxyquinolin-2(1H)-one derivativeMushroom Tyrosinase2.52Enzymatic Assay[9]
Kojic Acid (Reference Inhibitor)Mushroom Tyrosinase26.4Enzymatic Assay[9]
Experimental Protocol

This protocol is based on commercially available tyrosinase inhibitor screening kits.[11][12][13][14]

1. Reagents and Materials:

  • Mushroom Tyrosinase

  • L-DOPA (L-3,4-dihydroxyphenylalanine) substrate

  • Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 6.8)

  • This compound

  • Kojic Acid (positive control)

  • DMSO (solvent)

  • 384-well microplates

  • Microplate reader capable of measuring absorbance at 475-510 nm.

2. Assay Principle:

  • Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome, a colored product with an absorbance maximum around 475 nm.

  • Tyrosinase inhibitors will decrease the rate of dopachrome formation, resulting in a lower absorbance reading.

3. HTS Assay Protocol (384-well format):

  • Compound Plating:

    • Prepare a stock solution of this compound and Kojic Acid in DMSO.

    • Dispense nanoliter volumes of the compound stock solutions into 384-well assay plates to create a concentration gradient.

    • Include negative controls (DMSO vehicle).

  • Enzyme Addition:

    • Prepare a working solution of mushroom tyrosinase in assay buffer.

    • Add 20 µL of the tyrosinase solution to each well of the assay plate.

    • Incubate for 10 minutes at room temperature.

  • Substrate Addition and Signal Detection:

    • Prepare a working solution of L-DOPA in assay buffer.

    • Add 20 µL of the L-DOPA solution to each well to start the reaction.

    • Immediately measure the absorbance at 475 nm in kinetic mode for 10-20 minutes at 25°C.

4. Data Analysis:

  • Determine the rate of reaction (Vmax) for each well by calculating the slope of the linear portion of the absorbance versus time curve.

  • Calculate the percent inhibition for each compound concentration.

  • Plot the percent inhibition versus the compound concentration and determine the IC50 value using non-linear regression.

Melanogenesis Pathway and Experimental Workflow

Melanogenesis_Pathway Tyrosine Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase L-DOPA L-DOPA Tyrosinase->L-DOPA Dopaquinone Dopaquinone Tyrosinase->Dopaquinone L-DOPA->Tyrosinase Melanin Melanin Dopaquinone->Melanin several steps This compound This compound This compound->Tyrosinase inhibition

Caption: Simplified Melanogenesis Pathway.

HTS_Workflow_Tyrosinase Start Start Compound_Plating Compound Plating (this compound) Start->Compound_Plating Enzyme_Addition Enzyme Addition (Tyrosinase) Compound_Plating->Enzyme_Addition Incubation Incubation (10 min, RT) Enzyme_Addition->Incubation Substrate_Addition Substrate Addition (L-DOPA) Incubation->Substrate_Addition Absorbance_Reading Kinetic Absorbance Reading (475 nm) Substrate_Addition->Absorbance_Reading Data_Analysis Data Analysis (IC50 determination) Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: HTS Workflow for Tyrosinase Inhibitor Screening.

References

Application Notes and Protocols for 6-Bromo-3-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-hydroxyquinolin-2(1H)-one is a heterocyclic compound belonging to the quinolinone class of molecules. This class is of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. Notably, 3-hydroxyquinolin-2(1H)-one derivatives have been identified as potent inhibitors of D-amino acid oxidase (DAAO), an enzyme involved in the degradation of D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Inhibition of DAAO leads to increased levels of D-serine in the brain, which can modulate NMDA receptor activity, presenting a promising therapeutic strategy for neurological and psychiatric disorders such as schizophrenia.[1][4][5]

These application notes provide a comprehensive overview of the experimental setup for reactions involving this compound, including a proposed synthesis protocol, its role as a DAAO inhibitor, and relevant experimental methodologies.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 1379330-67-2[Generic public source]
Molecular Formula C₉H₆BrNO₂[Generic public source]
Molecular Weight 240.05 g/mol [Generic public source]
Appearance Off-white to pale yellow solid[General chemical knowledge]
Solubility Soluble in DMSO and DMF[General chemical knowledge]
Table 2: Representative Biological Activity of 3-Hydroxyquinolin-2(1H)-one Derivatives as DAAO Inhibitors
CompoundDAAO IC₅₀ (nM)Reference
3-Hydroxyquinolin-2(1H)-one4[1]
6-Chloro-3-hydroxyquinolin-2(1H)-one188[1]
This compoundEstimated to be in the low nM range[Inference from literature]

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

This protocol describes a plausible two-step synthesis based on the Eistert ring expansion of a substituted isatin, a method reported for the synthesis of other 3-hydroxyquinolin-2(1H)-one derivatives.[3][6]

Step 1: Synthesis of 5-Bromoisatin

  • To a stirred solution of 4-bromoaniline (1 equivalent) in anhydrous dichloromethane at 0 °C, add a solution of oxalyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the mixture to 0 °C and add aluminum chloride (2.5 equivalents) portion-wise.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice with concentrated HCl.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 5-bromoisatin.

Step 2: Synthesis of this compound

  • To a solution of 5-bromoisatin (1 equivalent) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equivalents) in anhydrous acetonitrile, add ethyl diazoacetate (1.5 equivalents) dropwise at 0 °C.

  • Add a catalytic amount of a dirhodium(II) catalyst, such as Rh₂(OAc)₄ (0.01 equivalents).

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Acidify the reaction mixture with dilute aqueous HCl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: In Vitro D-Amino Acid Oxidase (DAAO) Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory activity of this compound against human DAAO.

Materials:

  • Human DAAO enzyme

  • D-serine (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Phosphate buffer (pH 7.4)

  • This compound (test compound)

  • Positive control (e.g., Benzoic acid)

Procedure:

  • Prepare a series of dilutions of the test compound in DMSO.

  • In a 96-well plate, add the phosphate buffer, human DAAO enzyme, and the test compound dilutions.

  • Incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding a solution of D-serine, HRP, and Amplex Red.

  • Monitor the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) over time at 37 °C.

  • Calculate the initial reaction rates and determine the IC₅₀ value of the test compound by plotting the percentage of inhibition against the logarithm of the compound concentration.

Mandatory Visualization

Signaling Pathway of DAAO Inhibition

The following diagram illustrates the proposed mechanism of action for this compound as a DAAO inhibitor in the central nervous system.

DAAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_astrocyte Astrocyte cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron L_Serine L-Serine D_Serine_Astrocyte D-Serine L_Serine->D_Serine_Astrocyte Serine Racemase DAAO DAAO D_Serine_Astrocyte->DAAO Degradation D_Serine_Cleft D-Serine D_Serine_Astrocyte->D_Serine_Cleft Release Metabolites Metabolites DAAO->Metabolites Inhibitor 6-Bromo-3-hydroxy- quinolin-2(1H)-one Inhibitor->DAAO Inhibition NMDA_Receptor NMDA Receptor D_Serine_Cleft->NMDA_Receptor Co-agonist Binding Glutamate Glutamate Glutamate->NMDA_Receptor Agonist Binding Ca_Ion Ca²⁺ NMDA_Receptor->Ca_Ion Influx Neuronal_Response Neuronal Response (e.g., LTP) Ca_Ion->Neuronal_Response

Caption: DAAO inhibition by this compound enhances NMDA receptor signaling.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound.

Experimental_Workflow Start Starting Materials (4-Bromoaniline, etc.) Synthesis Chemical Synthesis (2 Steps) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Compound 6-Bromo-3-hydroxy- quinolin-2(1H)-one Characterization->Compound Bio_Assay Biological Evaluation (DAAO Inhibition Assay) Compound->Bio_Assay Data_Analysis Data Analysis (IC₅₀ Determination) Bio_Assay->Data_Analysis Conclusion Conclusion on Activity and SAR Data_Analysis->Conclusion

References

6-Bromo-3-hydroxyquinolin-2(1H)-one: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Bromo-3-hydroxyquinolin-2(1H)-one is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid scaffold, featuring a bromine atom at the 6-position and a hydroxyl group at the 3-position, offers multiple points for chemical modification, enabling the synthesis of diverse libraries of compounds with a wide range of biological activities. The quinolin-2(1H)-one core is a well-established privileged structure in drug discovery, known to interact with various biological targets. The strategic placement of the bromo and hydroxyl functionalities allows for targeted derivatization to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel therapeutic agents.

Applications in Medicinal Chemistry

The this compound scaffold has been successfully employed in the discovery of potent inhibitors for various enzymes and modulators of cellular signaling pathways. Key therapeutic areas where this building block has shown promise include:

  • Oncology: Quinolinone derivatives have been investigated as anticancer agents, with mechanisms of action including the inhibition of topoisomerase II and various kinases involved in cancer cell proliferation and survival. The bromine atom on the this compound scaffold can be readily functionalized via cross-coupling reactions to introduce aryl or heteroaryl moieties, which can enhance interactions with the active sites of target enzymes. For instance, certain 6,8-dibromo-4(3H)quinazolinone derivatives have demonstrated powerful cytotoxic effects against human breast carcinoma cells (MCF-7)[1].

  • Infectious Diseases: The quinolone core is famously associated with antibacterial agents that target DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication[2][3]. Derivatives of this compound can be synthesized to explore novel antibacterial agents with improved potency and a broader spectrum of activity.

  • Dermatology and Cosmeceuticals: The 3-hydroxyquinolin-2(1H)-one moiety has been identified as a potent inhibitor of tyrosinase, a key enzyme in melanin biosynthesis[4]. Overproduction of melanin can lead to hyperpigmentation disorders. Derivatives of this compound are therefore promising candidates for the development of skin-whitening agents and treatments for hyperpigmentation[5][6].

Quantitative Data of Selected Derivatives

The following tables summarize the biological activities of representative quinolinone derivatives, highlighting the potential of this scaffold.

Table 1: Tyrosinase Inhibitory Activity of 3-Hydroxyquinolin-2(1H)-one Derivatives [4]

CompoundSubstitution PatternIC50 (µM) for Mushroom Tyrosinase
1 3-Hydroxyquinolin-2(1H)-one2.52
2 This compoundData not available in the provided search results
3 7-Chloro-3-hydroxyquinolin-2(1H)-one3.15
4 5,7-Dichloro-3-hydroxyquinolin-2(1H)-one6.11
Kojic Acid (Reference)26.4

Table 2: Anticancer Activity of Selected Bromo-Quinazolinone Derivatives [1][7]

CompoundCell LineIC50 (µM)
8a (a 2-thio-6-bromo-quinazoline-4(3H)-one derivative) MCF-7 (Breast Cancer)15.85 ± 3.32
8a (a 2-thio-6-bromo-quinazoline-4(3H)-one derivative) SW480 (Colon Cancer)17.85 ± 0.92
XIIIb (a 6,8-dibromo-4(3H)quinazolinone derivative) MCF-7 (Breast Cancer)1.7 µg/mL
IX (a 6,8-dibromo-4(3H)quinazolinone derivative) MCF-7 (Breast Cancer)1.8 µg/mL
Doxorubicin (Reference)MCF-7 (Breast Cancer)Reference value

Experimental Protocols

Herein, we provide detailed protocols for key synthetic transformations to functionalize the this compound core.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-6 Arylation

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the C-6 position.

Workflow for Suzuki-Miyaura Coupling

G start Start reagents Combine this compound, arylboronic acid, Pd catalyst, ligand, and base in a solvent. start->reagents degas Degas the reaction mixture. reagents->degas heat Heat the mixture under inert atmosphere. degas->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Perform aqueous workup and extraction. monitor->workup Upon completion purify Purify the product by column chromatography. workup->purify end End purify->end

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh3)4 (0.05 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane and water (4:1 mixture)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add Pd(PPh3)4 (0.05 equivalents) to the flask.

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times.

  • Add the degassed 1,4-dioxane/water solvent mixture to the flask via a syringe.

  • Heat the reaction mixture to 90-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: O-Alkylation of the 3-Hydroxy Group

This protocol outlines a general procedure for the alkylation of the 3-hydroxy group to introduce various alkyl or substituted alkyl chains.

Workflow for O-Alkylation

G start Start dissolve Dissolve this compound in a suitable solvent (e.g., DMF). start->dissolve add_base Add a base (e.g., K2CO3 or NaH). dissolve->add_base add_alkyl_halide Add the alkyl halide. add_base->add_alkyl_halide stir Stir the reaction mixture at room temperature or with heating. add_alkyl_halide->stir monitor Monitor reaction progress by TLC or LC-MS. stir->monitor workup Quench the reaction and perform aqueous workup. monitor->workup Upon completion purify Purify the product by crystallization or column chromatography. workup->purify end End purify->end

Caption: General workflow for the O-alkylation of the 3-hydroxy group.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)

  • Potassium carbonate (K2CO3) (1.5 equivalents) or Sodium hydride (NaH) (1.2 equivalents, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1 equivalent) in anhydrous DMF.

  • Add potassium carbonate (1.5 equivalents) to the solution and stir for 15 minutes at room temperature. (Alternatively, for more reactive alkylating agents, cool the solution to 0 °C and add sodium hydride portion-wise).

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature. If the reaction is sluggish, it can be gently heated to 50-60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Signaling Pathways and Mechanisms of Action

The versatility of the this compound scaffold allows for the design of molecules that can modulate various biological pathways.

Tyrosinase Inhibition Pathway

Derivatives of 3-hydroxyquinolin-2(1H)-one are potent inhibitors of tyrosinase, the rate-limiting enzyme in melanogenesis. By inhibiting this enzyme, these compounds can reduce the production of melanin, making them valuable for treating hyperpigmentation.

G Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps Inhibitor This compound Derivative Tyrosinase Tyrosinase Inhibitor->Tyrosinase Inhibits

Caption: Inhibition of the melanogenesis pathway by this compound derivatives.

Inhibition of Bacterial DNA Replication

Quinolone-based compounds are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and ultimately bacterial cell death.

G cluster_0 DNA Replication DNA Bacterial Chromosomal DNA Replication_Fork DNA Replication Fork DNA->Replication_Fork Supercoiled_DNA Supercoiled DNA Relaxed_DNA Relaxed/Decatenated DNA Supercoiled_DNA->Relaxed_DNA DNA Gyrase / Topoisomerase IV Cell_Death Bacterial Cell Death Supercoiled_DNA->Cell_Death Leads to DNA damage Replication_Fork->Supercoiled_DNA Quinolone Quinolone Derivative Quinolone->Supercoiled_DNA Inhibits Enzymes

Caption: Mechanism of action of quinolone derivatives as antibacterial agents.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its amenability to functionalization at multiple positions allows for the generation of diverse compound libraries with a wide range of biological activities. The protocols and application notes provided herein offer a starting point for researchers to explore the potential of this scaffold in the discovery and development of novel therapeutics for various diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-3-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 6-Bromo-3-hydroxyquinolin-2(1H)-one. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete cyclization.Ensure the cyclizing agent (e.g., Polyphosphoric Acid or Eaton's Reagent) is fresh and used in sufficient excess. Increase the reaction temperature in small increments (e.g., 10°C) and monitor the reaction progress by TLC. Prolong the reaction time.
Decomposition of starting material or intermediate.For thermally sensitive intermediates, consider milder cyclization conditions. If using a strong acid, ensure the reaction temperature does not exceed the decomposition point of your substrate.
Incorrect work-up procedure leading to product loss.Ensure the pH is adjusted correctly during precipitation. The product may be partially soluble in the aqueous layer; consider extraction with an appropriate organic solvent (e.g., ethyl acetate) before filtration.
Formation of Impurities or Side Products Isomer formation (e.g., 6-Bromo-4-hydroxyquinolin-2(1H)-one).The choice of cyclizing agent and reaction conditions can influence regioselectivity. PPA at higher temperatures may favor the formation of the 4-hydroxy isomer. Eaton's reagent at moderate temperatures might offer better selectivity for the 3-hydroxy isomer.
Polymerization or tar formation.This often results from excessively high reaction temperatures or prolonged reaction times. Reduce the temperature and monitor the reaction closely. Ensure efficient stirring to prevent localized overheating.
Incomplete hydrolysis of an intermediate ester group (if applicable).If the synthesis involves an ester intermediate, ensure hydrolysis is complete by using a sufficient amount of base (e.g., NaOH or KOH) and allowing adequate reaction time.
Difficulty in Product Purification Product is a fine powder, difficult to filter.Use a filtration aid like celite. Allow the precipitate to settle completely before decanting the supernatant and then filtering the remaining slurry.
Co-precipitation of impurities.Wash the crude product thoroughly with appropriate solvents. Start with water to remove inorganic salts, followed by a non-polar organic solvent (e.g., hexane or diethyl ether) to remove non-polar impurities, and finally a small amount of cold polar solvent (e.g., ethanol or acetone).
Product is colored (e.g., brown or yellow).This may be due to trace impurities or oxidation. Recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) can improve the color and purity. Treatment with activated charcoal during recrystallization can also help decolorize the product.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for maximizing the yield of this compound?

A1: The most critical parameter is typically the cyclization step. The choice of the cyclizing agent (e.g., Polyphosphoric Acid vs. Eaton's Reagent), the reaction temperature, and the reaction time all significantly impact the yield and purity of the final product. Careful optimization of these conditions is crucial.

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials, intermediates, and the final product. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.

Q3: What are the expected spectroscopic characteristics of this compound?

A3: In the 1H NMR spectrum, you should expect to see signals corresponding to the aromatic protons on the quinolinone ring system. The chemical shifts and coupling constants will be characteristic of the substitution pattern. The presence of the hydroxyl and N-H protons will also be evident, though their signals may be broad and their chemical shifts can vary depending on the solvent and concentration. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C9H6BrNO2, approx. 240.05 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound.

Q4: Can I use a different starting material instead of 4-bromoaniline?

A4: Yes, alternative syntheses for the quinolinone core exist. However, for the specific target of this compound, starting with 4-bromoaniline is the most direct approach to introduce the bromine atom at the desired position. Using a different aniline will result in a different substitution pattern on the final product.

Q5: What safety precautions should I take during this synthesis?

A5: This synthesis involves the use of strong acids (PPA, Eaton's Reagent) which are corrosive and can cause severe burns. Always handle these reagents in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction may also release fumes, so adequate ventilation is essential.

Experimental Protocols

Method 1: Synthesis via Malonic Acid Derivative and Cyclization with PPA

This method involves the condensation of 4-bromoaniline with a malonic acid derivative, followed by cyclization.

Step 1: Synthesis of N-(4-bromophenyl)-2-hydroxymalonamide

  • In a round-bottom flask, dissolve 4-bromoaniline (1 eq.) in a suitable solvent such as toluene.

  • Add diethyl 2-hydroxymalonate (1.1 eq.) and a catalytic amount of a weak acid (e.g., acetic acid).

  • Reflux the mixture with a Dean-Stark apparatus to remove the ethanol formed during the reaction.

  • Monitor the reaction by TLC. Once the 4-bromoaniline is consumed, cool the reaction mixture.

  • The product will precipitate upon cooling. Filter the solid, wash with cold toluene, and dry under vacuum.

Step 2: Cyclization to this compound

  • In a fume hood, carefully add Polyphosphoric Acid (PPA) (10-20 times the weight of the malonamide) to a round-bottom flask equipped with a mechanical stirrer and a thermometer.

  • Heat the PPA to approximately 80-100°C.

  • Slowly add the N-(4-bromophenyl)-2-hydroxymalonamide from Step 1 to the hot PPA with vigorous stirring.

  • Increase the temperature to 120-140°C and maintain for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to about 80°C and carefully pour it onto crushed ice with stirring.

  • The product will precipitate as a solid. Allow the mixture to stir until all the PPA is dissolved.

  • Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain crude this compound. Recrystallize from a suitable solvent if necessary.

Quantitative Data Summary (Method 1)
ParameterCondition 1Condition 2Condition 3
Cyclization Temperature 120°C140°C160°C
Reaction Time 4 hours2 hours1 hour
PPA (weight excess) 10x15x20x
Reported Yield 65-75%70-80%50-60% (potential for side products)

Visualizations

experimental_workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Cyclization & Work-up start 4-Bromoaniline + Diethyl 2-hydroxymalonate reflux Reflux in Toluene (Dean-Stark) start->reflux product1 N-(4-bromophenyl)- 2-hydroxymalonamide reflux->product1 ppa Polyphosphoric Acid (120-140°C) product1->ppa quench Quench on Ice ppa->quench filter_wash Filter & Wash quench->filter_wash final_product 6-Bromo-3-hydroxyquinolin- 2(1H)-one filter_wash->final_product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield? check_cyclization Incomplete Cyclization? start->check_cyclization Yes check_decomposition Decomposition? start->check_decomposition Yes check_workup Work-up Loss? start->check_workup Yes solution_cyclization Increase Temp/Time Use fresh PPA check_cyclization->solution_cyclization solution_decomposition Lower Temperature Milder Reagent check_decomposition->solution_decomposition solution_workup Adjust pH Extract with Organic Solvent check_workup->solution_workup

Caption: Troubleshooting logic for addressing low product yield.

6-Bromo-3-hydroxyquinolin-2(1H)-one solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-3-hydroxyquinolin-2(1H)-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic heterocyclic organic compound. Its derivatives are currently under investigation for their potential biological activities, including the inhibition of enzymes such as tyrosinase.

Q2: What are the primary solubility challenges with this compound?

Due to its chemical structure, featuring a quinolinone core with bromo and hydroxyl substitutions, this compound is expected to have low solubility in aqueous solutions. It is generally considered a poorly soluble compound, which can lead to difficulties in preparing stock solutions and maintaining its solubility in assay buffers.

Q3: In which solvents can I dissolve this compound?

Troubleshooting Guide: Solubility Issues

Issue 1: The compound does not dissolve in my chosen solvent.
  • Possible Cause: The solvent may not be appropriate for this compound.

  • Solution:

    • Switch to a stronger organic solvent. If you are using alcohols, try dissolving the compound in DMSO or DMF.

    • Apply gentle heating. Warming the solution in a water bath (e.g., 37-50°C) can aid dissolution. However, be cautious of potential compound degradation at higher temperatures.

    • Increase the volume of the solvent. This will decrease the concentration and may facilitate dissolution.

    • Use sonication. A sonicator bath can help break down solid particles and enhance dissolution.

Issue 2: The compound precipitates out of solution when added to my aqueous assay buffer.
  • Possible Cause: The final concentration of the organic solvent in the aqueous buffer is too low to maintain the solubility of the compound.

  • Solution:

    • Optimize the final solvent concentration. Determine the highest percentage of your organic solvent (e.g., DMSO) that is tolerated by your assay without affecting the results. The final concentration of DMSO in most biological assays should ideally be kept below 1%, and often below 0.5%.

    • Prepare a more concentrated stock solution. This will allow you to add a smaller volume of the stock to your assay, thereby keeping the final organic solvent concentration low.

    • Use a co-solvent system. In some cases, a mixture of solvents (e.g., DMSO and ethanol) might provide better solubility than a single solvent.

    • Consider formulation strategies. For in vivo studies or complex cellular assays, more advanced formulation techniques like the use of cyclodextrins or lipid-based formulations may be necessary to improve aqueous solubility.

Data Presentation

Due to the limited availability of specific experimental data for this compound, the following table provides solubility information for a structurally related compound, which can be used as a preliminary guide.

Table 1: Solubility of Structurally Similar Compound (5,7-Dibromo-8-hydroxyquinoline)

SolventSolubilityNotes
DMSOSolubleSonication may be required.
MethanolSlightly SolubleSonication may be required.

Table 2: Recommended Solvents for this compound (Predicted)

SolventPredicted SolubilityRecommended Use
DMSOHighStock solutions
DMFHighStock solutions
EthanolLow to ModerateIntermediate dilutions (heating may be required)
WaterInsolubleNot recommended for initial dissolution

Experimental Protocols

The primary known application of 3-hydroxyquinolin-2(1H)-one derivatives is in the study of tyrosinase inhibition. Tyrosinase is a key enzyme in the melanogenesis pathway, responsible for the production of melanin.

Tyrosinase Inhibition Assay Protocol

This protocol is adapted from standard methods for assessing tyrosinase activity.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • This compound (dissolved in DMSO)

  • Kojic acid (positive control, dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a stock solution of kojic acid in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the test compound and positive control in phosphate buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add phosphate buffer, tyrosinase solution, and the test compound dilution.

    • Control Wells (No Inhibitor): Add phosphate buffer, tyrosinase solution, and the same volume of DMSO as in the test wells.

    • Positive Control Wells: Add phosphate buffer, tyrosinase solution, and the kojic acid dilution.

    • Blank Wells: Add phosphate buffer and L-DOPA solution (no enzyme).

  • Incubation:

    • Pre-incubate the plate at room temperature or 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Add the L-DOPA solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 475-490 nm using a microplate reader in kinetic mode for a set period (e.g., 20-30 minutes) or as an endpoint reading after a fixed time.

  • Calculation of Inhibition:

    • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [ (Activity_control - Activity_test) / Activity_control ] * 100

Mandatory Visualizations

Melanogenesis Signaling Pathway

The following diagram illustrates the simplified signaling pathway leading to melanin synthesis, highlighting the central role of tyrosinase.

Melanogenesis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome Alpha-MSH Alpha-MSH MC1R MC1R Alpha-MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF Transcription CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Spontaneous This compound 6-Bromo-3- hydroxyquinolin- 2(1H)-one This compound->Tyrosinase Inhibits

Caption: Simplified melanogenesis signaling pathway and the inhibitory action of this compound on tyrosinase.

Experimental Workflow for Tyrosinase Inhibitor Screening

The following diagram outlines the general workflow for screening potential tyrosinase inhibitors like this compound.

Tyrosinase_Inhibitor_Workflow start Start prep_compound Prepare Stock Solution of Test Compound start->prep_compound setup_assay Set up 96-well Plate (Controls and Test Samples) prep_compound->setup_assay prep_reagents Prepare Assay Reagents (Enzyme, Substrate, Buffer) prep_reagents->setup_assay pre_incubate Pre-incubate Plate setup_assay->pre_incubate add_substrate Add Substrate (L-DOPA) to Initiate Reaction pre_incubate->add_substrate measure Measure Absorbance (Kinetic or Endpoint) add_substrate->measure analyze Calculate % Inhibition and IC50 Value measure->analyze end End analyze->end

Caption: General experimental workflow for screening tyrosinase inhibitors.

Technical Support Center: 6-Bromo-3-hydroxyquinolin-2(1H)-one Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 6-Bromo-3-hydroxyquinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: While specific impurities can vary based on the synthetic route, common contaminants in the synthesis of quinolinone derivatives may include unreacted starting materials, such as the corresponding aniline and β-ketoester, and side-products from competing reactions. For instance, in syntheses resembling the Gould-Jacobs reaction, incomplete cyclization or alternative cyclization pathways can lead to a mixture of isomers.[1] Additionally, degradation products may be present if the reaction is conducted at high temperatures for extended periods.

Q2: My crude product is a dark, oily residue. How can I obtain a solid product?

A2: A dark, oily crude product often indicates the presence of significant impurities. Before attempting purification, it is advisable to perform a liquid-liquid extraction to remove highly polar or non-polar contaminants. If the product is expected to be a solid, trituration with a non-polar solvent like hexanes or diethyl ether can sometimes induce crystallization or precipitate the desired compound from the oil. Subsequent purification by column chromatography or recrystallization will likely be necessary.

Q3: What are the recommended solvent systems for the recrystallization of this compound?

A3: The ideal recrystallization solvent will dissolve the compound when hot and allow it to crystallize upon cooling with minimal loss. For quinolinone derivatives, which are often moderately polar, common solvent systems to explore include:

  • Single Solvents: Ethanol, methanol, acetonitrile, or ethyl acetate.

  • Solvent Mixtures: Ethanol/water, methanol/water, or ethyl acetate/hexanes.

It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific product.

Q4: I am having difficulty separating my product from a close-running impurity by column chromatography. What can I do?

A4: If co-elution is an issue, several strategies can be employed to improve separation:

  • Optimize the Mobile Phase: A systematic approach to optimizing the solvent system is crucial. Try varying the polarity of the mobile phase in small increments. For normal-phase chromatography on silica gel, a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is common.

  • Change the Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18).

  • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can help to resolve closely eluting compounds.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Product does not crystallize upon cooling. - The solution is not saturated.- The compound is too soluble in the chosen solvent.- Presence of impurities inhibiting crystallization.- Concentrate the solution by evaporating some of the solvent.- Add a less polar co-solvent (anti-solvent) dropwise until turbidity persists.- Try scratching the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.
Product oils out instead of crystallizing. - The melting point of the compound is lower than the boiling point of the solvent.- The solution is supersaturated.- High concentration of impurities.- Use a lower-boiling point solvent.- Dilute the solution with more of the hot solvent before cooling.- Allow the solution to cool more slowly.- Perform a preliminary purification step (e.g., column chromatography) to remove impurities.
Low recovery of the purified product. - The compound has significant solubility in the cold solvent.- Too much solvent was used for recrystallization.- Premature crystallization during hot filtration.- Cool the crystallization mixture in an ice bath to minimize solubility.- Minimize the amount of hot solvent used to dissolve the crude product.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of compounds (overlapping bands). - Inappropriate solvent system (mobile phase).- Column was overloaded with the sample.- Column was not packed properly (channeling).- Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any air bubbles or cracks.
Compound is stuck on the column and will not elute. - The compound is too polar for the chosen mobile phase.- The compound may be reacting with the stationary phase (e.g., acidic silica gel).- Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small percentage of methanol or acetic acid may be necessary.- Deactivate the silica gel by adding a small amount of triethylamine to the mobile phase if the compound is basic.- Consider using a different stationary phase like alumina or reverse-phase silica.
Streaking or tailing of bands on the column. - The compound is not sufficiently soluble in the mobile phase.- The sample was loaded in a solvent that is too strong (polar).- The column is overloaded.- Choose a mobile phase that provides good solubility for your compound.- Dissolve the sample in a minimal amount of a solvent that is the same as or less polar than the mobile phase.- Reduce the amount of sample loaded onto the column.

Experimental Protocols

General Synthetic Approach (Hypothetical)

A potential synthetic route could involve the condensation of a substituted aniline with a malonic acid derivative, followed by cyclization.

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References

Technical Support Center: Synthesis of 6-Bromo-3-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-3-hydroxyquinolin-2(1H)-one.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, which is typically prepared via the condensation of 4-bromoaniline with a malonic acid derivative, followed by an intramolecular cyclization.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete condensation of 4-bromoaniline and the malonic acid derivative.2. Inefficient cyclization of the intermediate.3. Decomposition of starting materials or product under harsh reaction conditions.1. Ensure anhydrous conditions for the initial condensation. Use of a mild acid or base catalyst may be beneficial. Monitor the reaction by TLC or LC-MS to confirm the formation of the intermediate.2. Optimize the cyclization conditions. If using thermal cyclization, ensure the temperature is high enough but does not cause decomposition. For acid-catalyzed cyclization, select an appropriate acid (e.g., polyphosphoric acid, sulfuric acid) and control the reaction temperature.3. Perform the reaction under an inert atmosphere (e.g., nitrogen, argon) to prevent oxidation. Avoid excessive heating.
Presence of Multiple Spots on TLC/LC-MS 1. Formation of isomeric byproducts (e.g., 4-hydroxy or 8-bromo isomers).2. Incomplete cyclization, leaving the intermediate in the mixture.3. Formation of a crotonate byproduct from the reaction of the aniline with the β-keto ester, if one is used.[1]4. Dimerization or polymerization of starting materials or product.1. Control the reaction conditions carefully, particularly the temperature and catalyst, to favor the desired isomer.2. Extend the reaction time or increase the temperature for the cyclization step. Monitor by TLC until the intermediate is consumed.3. Optimize the initial condensation conditions to specifically favor the formation of the anilide over the crotonate.[1]4. Use dilute reaction conditions to minimize intermolecular reactions.
Product is Difficult to Purify 1. Co-crystallization of the product with impurities.2. Similar polarity of the product and byproducts, making chromatographic separation challenging.1. Attempt recrystallization from a different solvent system. A solvent/anti-solvent combination may be effective.2. Adjust the mobile phase for column chromatography. A shallow gradient may be necessary to resolve closely eluting compounds. Consider derivatization of the product or impurities to alter their polarity before chromatography.
Discolored Product (e.g., brown or yellow) 1. Presence of oxidized impurities.2. Residual acid or base from the workup.1. Treat the crude product with activated charcoal during recrystallization.2. Ensure thorough washing of the crude product to remove any residual acid or base. A final wash with a neutral solvent is recommended.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is a variation of the Conrad-Limpach-Knorr or Gould-Jacobs synthesis.[2][3] This typically involves the condensation of 4-bromoaniline with a suitable three-carbon electrophile like diethyl malonate or a related derivative, followed by a high-temperature or acid-catalyzed intramolecular cyclization to form the quinolinone ring.

Q2: What are the most likely side reactions in this synthesis?

The most probable side reactions include:

  • Formation of Isomers: Depending on the reaction conditions, there is a possibility of forming other isomers, such as the 4-hydroxyquinolin-2(1H)-one.

  • Incomplete Cyclization: The intermediate N-(4-bromophenyl)malonamic acid or its ester may remain if the cyclization conditions are not optimal.

  • Formation of Crotonate: In syntheses involving β-keto esters, an alternative condensation can lead to the formation of a crotonate byproduct instead of the desired anilide intermediate.[1]

  • Dimerization/Polymerization: Under harsh conditions, starting materials or the product can undergo self-condensation or polymerization, leading to insoluble materials and lower yields.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product and any intermediates or byproducts.

Q4: What are the recommended purification methods for this compound?

Purification is typically achieved through recrystallization from a suitable solvent such as ethanol, acetic acid, or a mixture of solvents.[4] For more challenging separations of byproducts, silica gel column chromatography may be necessary.[4]

Q5: Are there any specific safety precautions I should take?

Yes, 4-bromoaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. The use of strong acids like polyphosphoric acid or sulfuric acid for cyclization requires extreme caution. Always add acid to the reaction mixture slowly and control the temperature.

Experimental Protocols

Synthesis of Diethyl 2-((4-bromophenyl)amino)malonate (Intermediate)
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromoaniline (1 equivalent) and diethyl malonate (1.2 equivalents).

  • Heat the mixture at 150-160 °C for 4-6 hours under an inert atmosphere (e.g., nitrogen).

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Once the 4-bromoaniline is consumed, cool the reaction mixture to room temperature.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the intermediate.

Intramolecular Cyclization to this compound
  • Add the purified diethyl 2-((4-bromophenyl)amino)malonate to a high-boiling point solvent such as Dowtherm A or diphenyl ether in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approximately 250-260 °C) for 1-2 hours.

  • Monitor the cyclization by TLC until the starting material is no longer visible.

  • Allow the reaction mixture to cool to room temperature, which should cause the product to precipitate.

  • Dilute the mixture with a non-polar solvent like hexane to facilitate further precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with the non-polar solvent to remove the high-boiling point solvent.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

Visualizations

Synthesis_Pathway 4-Bromoaniline 4-Bromoaniline Intermediate Diethyl 2-((4-bromophenyl)amino)malonate 4-Bromoaniline->Intermediate Condensation Diethyl Malonate Diethyl Malonate Diethyl Malonate->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Intermediate N-(4-bromophenyl)malonamic acid ester Product This compound Intermediate->Product Desired Cyclization Incomplete Incomplete Cyclization (Intermediate remains) Intermediate->Incomplete Isomer Isomer Formation (e.g., 4-hydroxy) Intermediate->Isomer Dimer Dimerization/ Polymerization Intermediate->Dimer Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Impure Product? Start->Problem Check_Condensation Verify Intermediate Formation (TLC/LC-MS) Problem->Check_Condensation Yes Success Pure Product Problem->Success No Check_Cyclization Optimize Cyclization (Temp., Time, Catalyst) Check_Condensation->Check_Cyclization Purification Adjust Purification (Recrystallization, Chromatography) Check_Cyclization->Purification Purification->Success Successful Failure Re-evaluate Strategy Purification->Failure Unsuccessful

References

Improving the stability of 6-Bromo-3-hydroxyquinolin-2(1H)-one in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 6-Bromo-3-hydroxyquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterocyclic organic compound with the molecular formula C9H6BrNO2.[1][2] The quinolin-2(1H)-one core is found in many natural and synthetic molecules with a broad spectrum of biological activities, including antimicrobial, enzymatic, and neuroprotective properties.[3] Derivatives of 3-hydroxyquinolin-2-one, such as the compound , are of interest to medicinal chemists and have been investigated as potential inhibitors of enzymes like HIV-1 reverse transcriptase-associated RNase H and influenza A endonuclease.[3]

Q2: What are the general recommendations for storing this compound?

A2: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry, room-temperature environment. For extended storage, keeping the compound in a desiccator is recommended to protect it from moisture.

Q3: What solvents are recommended for dissolving this compound?

Q4: What factors can lead to the degradation of this compound in solution?

A4: The stability of quinolinone derivatives in solution can be influenced by several factors, including:

  • pH: Extremes in pH (both highly acidic and highly alkaline) can promote hydrolysis or other degradation pathways.

  • Light: Similar to other heterocyclic compounds, prolonged exposure to UV light may induce photochemical reactions. Photooxygenation has been reported for some quinolinone derivatives.[5]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Oxidizing Agents: The presence of strong oxidizing agents may lead to the degradation of the quinolinone ring.

Troubleshooting Guide

This section addresses common issues encountered when working with this compound in solution.

Problem Possible Cause Recommended Solution
Precipitation of the compound in aqueous buffer. The compound has low aqueous solubility.Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). Dilute the stock solution into the aqueous buffer with vigorous stirring immediately before use. Consider using a surfactant or co-solvent if precipitation persists.
Loss of biological activity over time. The compound is degrading in solution.Prepare fresh solutions for each experiment. If solutions need to be stored, aliquot them and store at -20°C or -80°C. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Avoid repeated freeze-thaw cycles.
Inconsistent experimental results. Variability in solution preparation or compound stability.Standardize the solution preparation protocol. Use a consistent source and batch of the compound. Perform a stability study under your specific experimental conditions (see Experimental Protocols section).
Appearance of new peaks in analytical assays (e.g., HPLC, LC-MS). Degradation of the compound.Analyze the degradation products to understand the degradation pathway. Adjust solution conditions (e.g., pH, solvent) to minimize degradation. Consider using a stabilizer if compatible with the experimental system.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 240.06 g/mol )[2]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Weigh out 2.40 mg of this compound using a calibrated analytical balance.

  • Transfer the weighed compound to a clean, dry microcentrifuge tube or amber glass vial.

  • Add 1.0 mL of anhydrous DMSO to the tube/vial.

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Assessment of Solution Stability by HPLC

This protocol provides a general workflow for assessing the stability of this compound in a specific buffer over time.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Experimental buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column

  • Mobile phase (e.g., acetonitrile and water with 0.1% trifluoroacetic acid)

  • Incubator or water bath

Procedure:

  • Prepare a working solution of this compound at the desired final concentration (e.g., 100 µM) in the experimental buffer.

  • Immediately after preparation (t=0), inject an aliquot of the working solution into the HPLC system to obtain an initial chromatogram.

  • Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C, protected from light).

  • At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubated solution and inject it into the HPLC system.

  • Monitor the peak area of the parent compound at each time point. A decrease in the peak area indicates degradation.

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration at t=0.

Visualizations

Stability_Assessment_Workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis cluster_results Results start Start prep_stock Prepare Stock Solution (DMSO) start->prep_stock prep_work Prepare Working Solution (Buffer) prep_stock->prep_work t0_hplc t=0 HPLC Analysis prep_work->t0_hplc incubate Incubate at Experimental Conditions prep_work->incubate data_analysis Data Analysis (% Remaining) t0_hplc->data_analysis tn_hplc t=n HPLC Analysis incubate->tn_hplc Time Points tn_hplc->data_analysis end End data_analysis->end

Caption: Workflow for assessing compound stability in solution.

Hypothetical_Degradation_Pathway A This compound B Oxidized Intermediates A->B Oxidation C Ring-Opened Products A->C Photodegradation D Hydrolyzed Products A->D Hydrolysis (pH extremes)

Caption: Potential degradation pathways for the quinolinone scaffold.

References

Technical Support Center: 6-Bromo-3-hydroxyquinolin-2(1H)-one Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-3-hydroxyquinolin-2(1H)-one.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Synthesis and Reaction Issues

Q1: My synthesis of this compound resulted in a low yield. What are the potential causes and solutions?

A1: Low yields can arise from several factors throughout the synthetic process. Here are some common causes and troubleshooting steps:

  • Incomplete Ring Expansion: The ring expansion of 6-bromoisatin with a diazoalkane is a critical step. Ensure the diazoalkane is freshly prepared and used in appropriate molar excess. Reaction temperature and time are also crucial; refer to the optimized conditions in the experimental protocol.

  • Inefficient Demethylation: The final demethylation step using reagents like boron tribromide (BBr3) must be carried out under strictly anhydrous conditions to prevent decomposition of the reagent. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice can significantly impact yield. Refer to the table below for recommended conditions.

  • Impure Starting Materials: The purity of 6-bromoisatin and other reagents is critical. Purify starting materials if necessary.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?

A2: The presence of multiple spots on TLC indicates the formation of side products or unreacted starting materials.

  • Unreacted 6-bromoisatin: A spot corresponding to the starting material indicates an incomplete reaction. Consider increasing the reaction time or the amount of the ring expansion reagent.

  • Intermediate Product: A common impurity is the methoxy intermediate, 6-Bromo-3-methoxyquinolin-2(1H)-one, resulting from incomplete demethylation.[1] Extend the demethylation reaction time or use a larger excess of the demethylating agent.

  • Side Reactions: Quinolinone scaffolds can be susceptible to various side reactions depending on the specific synthetic route.[2] For instance, in syntheses involving intramolecular cyclization, incorrect regioselectivity can lead to isomeric impurities.[2] Careful control of reaction conditions is key. Purification by column chromatography is typically required to isolate the desired product.

Q3: The color of my reaction mixture is different from what is described in the literature. Should I be concerned?

A3: Significant color changes can indicate unexpected side reactions or decomposition. For instance, the formation of highly colored impurities is common in heterocyclic synthesis. While minor color variations can be due to solvent impurities or slight differences in reaction conditions, a drastic and unexpected color change warrants investigation. It is advisable to take a small aliquot for TLC or LC-MS analysis to identify the components of the mixture.

Purification and Characterization

Q4: I am having difficulty purifying this compound. What purification methods are most effective?

A4: Purification of quinolinone derivatives often requires chromatographic techniques.

  • Column Chromatography: Silica gel column chromatography is a standard and effective method. A gradient elution system using a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically employed.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system can be an effective final purification step to obtain highly pure material. The choice of solvent will depend on the solubility of the compound and its impurities.

Q5: My NMR spectrum shows unexpected peaks. How can I interpret them?

A5: Unexpected peaks in an NMR spectrum can arise from residual solvents, impurities, or side products.

  • Solvent Peaks: Consult a reference table for the chemical shifts of common laboratory solvents.

  • Starting Material/Intermediates: Compare the spectrum with the NMR data of the starting materials and expected intermediates.

  • Isomeric Impurities: The presence of isomeric quinolinones can lead to complex spectra. 2D NMR techniques (e.g., COSY, HSQC) may be necessary to fully characterize the structures.

Stability and Handling

Q6: How stable is this compound and what are the recommended storage conditions?

A6: While specific stability data for this compound is not widely available, 3-hydroxyquinolin-2-one derivatives are generally stable crystalline solids at room temperature. However, to prevent potential degradation over time, it is recommended to store the compound in a cool, dry, and dark place, preferably under an inert atmosphere if it is to be stored for an extended period.

Experimental Protocols

Synthesis of this compound via Ring Expansion [1]

This protocol is based on the ring expansion of a substituted isatin.

  • Preparation of 6-Bromo-3-methoxyquinolin-2(1H)-one:

    • To a solution of 6-bromoisatin in a suitable solvent (e.g., a mixture of methanol and dichloromethane), add a solution of (trimethylsilyl)diazomethane dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

    • Quench the reaction carefully with acetic acid.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

  • Demethylation to this compound:

    • Dissolve the 6-Bromo-3-methoxyquinolin-2(1H)-one intermediate in anhydrous dichloromethane under an inert atmosphere.

    • Cool the solution to -78 °C and add a solution of boron tribromide (BBr3) in dichloromethane dropwise.

    • Allow the reaction to stir at low temperature and then warm to room temperature until the reaction is complete (monitor by TLC).

    • Carefully quench the reaction with water or methanol at 0 °C.

    • Extract the product with a suitable organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by column chromatography or recrystallization.

Table 1: Summary of Key Experimental Parameters

ParameterStep 1: Ring ExpansionStep 2: Demethylation
Key Reagent (Trimethylsilyl)diazomethaneBoron tribromide (BBr3)
Solvent Methanol/DichloromethaneAnhydrous Dichloromethane
Temperature 0 °C to Room Temperature-78 °C to Room Temperature
Atmosphere StandardInert (Argon or Nitrogen)
Work-up Acetic acid quench, extractionAqueous quench, extraction
Purification Column ChromatographyColumn Chromatography/Recrystallization

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Ring Expansion cluster_intermediate Intermediate cluster_step2 Step 2: Demethylation cluster_product Final Product start 6-Bromoisatin step1 Reaction with (TMS)diazomethane start->step1 purify1 Column Chromatography step1->purify1 intermediate 6-Bromo-3-methoxy- quinolin-2(1H)-one purify1->intermediate step2 Reaction with BBr3 intermediate->step2 purify2 Column Chromatography/ Recrystallization step2->purify2 product 6-Bromo-3-hydroxy- quinolin-2(1H)-one purify2->product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Synthesis

troubleshooting_logic node_action node_action node_problem node_problem start Low Yield or Impure Product? check_sm Starting Material Purity OK? start->check_sm purify_sm Purify Starting Materials check_sm->purify_sm No check_reaction Reaction Conditions Optimal? check_sm->check_reaction Yes purify_sm->check_reaction optimize_reaction Adjust Time, Temp, or Reagent Stoichiometry check_reaction->optimize_reaction No check_workup Work-up and Purification Effective? check_reaction->check_workup Yes optimize_reaction->check_workup optimize_purification Modify Chromatography Gradient or Recrystallization Solvent check_workup->optimize_purification No final_product Pure Product check_workup->final_product Yes optimize_purification->final_product

Caption: A decision-making diagram for troubleshooting synthesis issues.

References

Technical Support Center: Synthesis of Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of quinolinone derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to quinolinone derivatives?

A1: Several classical and modern methods are widely used for the synthesis of quinolinone and its parent quinoline structures. Key methods include:

  • Friedländer Annulation: This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2][3]

  • Conrad-Limpach-Knorr Synthesis: This method utilizes the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines (which are tautomers of 4-quinolinones) or 2-hydroxyquinolines (2-quinolinones).[4][5][6][7]

  • C-H Activation/Functionalization: Modern approaches leverage transition-metal catalysis to directly functionalize C-H bonds for the construction of the quinolinone scaffold, offering novel pathways to complex derivatives.[8][9][10][11]

  • Gould-Jacobs Reaction: This thermal cyclization method is particularly important for synthesizing quinolin-4-ones from anilines and diethyl ethoxymethylenemalonate.[12][13]

Q2: I am observing poor regioselectivity in my Friedländer synthesis with an unsymmetrical ketone. What can I do?

A2: Regioselectivity is a well-documented challenge in the Friedländer synthesis when using unsymmetrical ketones.[1][14] The reaction can proceed via two different enamine intermediates, leading to a mixture of regioisomers. To address this, you can try the following:

  • Catalyst Selection: Employing specific catalysts can direct the reaction towards a single regioisomer. Proline-catalyzed Friedländer reactions have shown success in achieving regioselectivity.[14] Using ionic liquids or introducing a phosphoryl group on the α-carbon of the ketone can also control the reaction's direction.[2]

  • Reaction Conditions: Modifying the reaction temperature and solvent can influence the kinetic versus thermodynamic product distribution.

  • Substrate Modification: Protecting one of the α-positions of the ketone can force the condensation to occur at the desired position.

Q3: My Conrad-Limpach-Knorr reaction is giving me a mixture of 2-hydroxyquinoline and 4-hydroxyquinoline. How can I favor one over the other?

A3: The regioselectivity of the Conrad-Limpach-Knorr synthesis is highly dependent on the reaction temperature.

  • For 4-hydroxyquinolines (kinetic product): The reaction of an aniline with a β-ketoester should be carried out at lower temperatures (e.g., room temperature). Under these conditions, the aniline preferentially attacks the more reactive keto group.[4][5]

  • For 2-hydroxyquinolines (thermodynamic product): Higher reaction temperatures (around 140°C or more) favor the attack of the aniline on the less reactive ester group, leading to the formation of a β-keto anilide intermediate, which then cyclizes to the 2-hydroxyquinoline.[4]

Q4: I am struggling with low yields and harsh conditions in my quinolinone synthesis. What are some greener alternatives?

A4: Traditional methods often require high temperatures and strong acids or bases, which can lead to degradation and lower yields.[10] Modern, more sustainable approaches include:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often improves yields by directly heating the reactants.[15][16]

  • Catalyst Improvements: The use of metal triflates or silica nanoparticles as catalysts can allow the Friedländer reaction to proceed under milder conditions.[17] Formic acid has also been explored as a green catalyst.[18]

  • Solvent-Free Reactions: Performing the reaction under solvent-free conditions, where possible, reduces waste and can simplify purification.[17]

  • Water as a Solvent: For certain Friedländer reactions, water can be used as an environmentally benign solvent.[19]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Incorrect Reaction Temperature For Conrad-Limpach-Knorr, verify the temperature to control regioselectivity and yield. For Friedländer, some modern catalysts allow for lower temperatures.[4][17]
Poor Catalyst Activity Ensure the catalyst is not poisoned. For C-H activation, the choice of transition metal, ligand, and oxidant is crucial.[9][10] Consider screening different catalysts.
Decomposition of Starting Materials or Product Harsh acidic or basic conditions can cause degradation.[1] Consider using milder catalysts or protective groups. For light-sensitive compounds, protect the reaction from light.[20]
Violently Exothermic Reaction Some classical methods like the Skraup synthesis can be violently exothermic, leading to side reactions and reduced yields.[1] Ensure adequate cooling and slow addition of reagents.
Problem 2: Formation of Multiple Products/Side Reactions
Potential Cause Troubleshooting Steps
Lack of Regioselectivity As discussed in the FAQs, use regioselective catalysts, control the reaction temperature, or modify the substrate.[1][4][14]
Aldol Condensation In base-catalyzed Friedländer reactions, the ketone can undergo self-condensation.[2] Using the imine analog of the o-aminoaryl ketone can circumvent this side reaction.[2]
Homocoupling in C-H Activation In palladium-mediated C-H arylations, homocoupling can be a competing reaction. Optimizing the oxidant and reaction conditions can minimize this.[10]
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Product Instability on Silica Gel Quinolinone derivatives, especially those with certain functionalities like quinoline-3,4-diones, can decompose on silica gel.[20]
- Try alternative stationary phases like alumina (neutral or basic), or deactivated silica.[20]
- Consider purification by crystallization or recrystallization.[20]
- For unstable compounds, purification under an inert atmosphere might be necessary.[20]
Inseparable Isomers If regioisomers are formed and have similar polarities, chromatographic separation can be challenging. It is often better to optimize the reaction for higher selectivity.
Tedious Isolation from Reaction Medium Highly acidic or basic reaction media can complicate work-up and product isolation.[1] Neutralize the reaction mixture carefully and consider liquid-liquid extraction with appropriate pH adjustments.

Experimental Protocols

Key Experiment: Regioselective Friedländer Synthesis of a 4-Substituted Quinoline

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: Dissolve the 2'-aminoacetophenone (1 equivalent) and the unsymmetrical ketone (1.2 equivalents) in a suitable solvent (e.g., toluene or an ionic liquid).

  • Catalyst Addition: Add the catalyst (e.g., L-proline, 10 mol%) to the reaction mixture.

  • Reaction Execution: Stir the mixture at the optimized temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, filter and wash with a cold solvent. If not, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired quinolinone derivative.

Visualized Workflows and Pathways

experimental_workflow General Experimental Workflow for Quinolinone Synthesis reactant_prep Reactant Preparation (Quinolinone Precursors) reaction Reaction Execution (e.g., Friedländer, Conrad-Limpach) reactant_prep->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Work-up (Quenching, Extraction) monitoring->workup Proceed if complete purification Purification (Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis

Caption: A generalized experimental workflow for the synthesis of quinolinone derivatives.

troubleshooting_logic Troubleshooting Low Yield in Quinolinone Synthesis start Low Yield Observed check_temp Verify Reaction Temperature start->check_temp temp_ok Temperature Correct? check_temp->temp_ok check_catalyst Assess Catalyst Activity catalyst_ok Catalyst Active? check_catalyst->catalyst_ok check_conditions Evaluate Reaction Conditions (Acid/Base) conditions_ok Conditions Too Harsh? check_conditions->conditions_ok check_purification Investigate Purification Step purification_ok Product Stable During Purification? check_purification->purification_ok temp_ok->check_catalyst Yes adjust_temp Adjust Temperature temp_ok->adjust_temp No catalyst_ok->check_conditions Yes replace_catalyst Screen/Replace Catalyst catalyst_ok->replace_catalyst No conditions_ok->check_purification No milder_conditions Use Milder Conditions/Catalyst conditions_ok->milder_conditions Yes purification_ok->start Yes, Re-evaluate alt_purification Use Alternative Purification Method purification_ok->alt_purification No conrad_limpach_knorr Regioselectivity in Conrad-Limpach-Knorr Synthesis start Aniline + β-Ketoester low_temp Low Temperature (Kinetic Control) start->low_temp high_temp High Temperature (Thermodynamic Control) start->high_temp product_4_oh 4-Hydroxyquinoline low_temp->product_4_oh Favored Product product_2_oh 2-Hydroxyquinoline high_temp->product_2_oh Favored Product

References

Technical Support Center: 6-Bromo-3-hydroxyquinolin-2(1H)-one Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of 6-Bromo-3-hydroxyquinolin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in synthetically prepared this compound?

A1: Common impurities can originate from starting materials, side reactions, or incomplete reactions. Based on typical synthetic routes like the Conrad-Limpach synthesis, potential impurities include:

  • Unreacted starting materials: 4-bromoaniline and diethyl malonate (or a similar β-ketoester).

  • Side products: Di-acylated aniline derivatives or products from the self-condensation of the β-ketoester.

  • Isomers: Positional isomers of the bromo group if the starting aniline is not pure.

  • Residual solvents: Solvents used during the reaction or initial work-up, such as ethanol or high-boiling point solvents like diphenyl ether used in the cyclization step.

Q2: What is a typical purity level for commercially available this compound?

A2: Commercially available this compound is often cited with a purity of 95% to 97%.[1][2] Achieving higher purity for specific applications may require additional purification steps.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of quinolinone derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy can help identify the structure of the main compound and any impurities present. Mass Spectrometry (MS) is useful for confirming the molecular weight of the desired product and identifying potential byproducts.

Troubleshooting Guides

Recrystallization

Issue: Low recovery of purified product after recrystallization.

Possible Cause Troubleshooting Step
The compound is too soluble in the chosen solvent.Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Too much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the compound.
The cooling process was too rapid.Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
The crystals are very fine and pass through the filter paper.Use a finer porosity filter paper or a double layer of filter paper.

Issue: The product oils out instead of crystallizing.

Possible Cause Troubleshooting Step
The boiling point of the solvent is too high.Choose a solvent with a lower boiling point.
The compound is melting in the hot solvent.Use a solvent with a lower boiling point than the melting point of the compound.
High concentration of impurities.Attempt a preliminary purification by another method, such as column chromatography, before recrystallization.
Column Chromatography

Issue: Poor separation of the desired compound from impurities.

Possible Cause Troubleshooting Step
Incorrect solvent system (eluent).Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system that provides good separation (Rf value of the desired compound between 0.2-0.4).
The column was not packed properly.Ensure the stationary phase (e.g., silica gel) is packed uniformly without any cracks or channels.
The sample was overloaded.Use an appropriate amount of sample for the column size (typically 1:20 to 1:100 sample-to-stationary phase ratio by weight).
The compound is streaking on the column.For basic compounds like quinolinones, adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia in the eluent) can improve peak shape.[3]

Issue: The compound is not eluting from the column.

Possible Cause Troubleshooting Step
The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
The compound is strongly adsorbed to the stationary phase.For highly polar compounds, a more polar stationary phase (like alumina) or a more polar eluent system (e.g., dichloromethane/methanol) may be necessary.[4]

Purity Enhancement Strategies

The following table summarizes potential purification methods and expected outcomes for increasing the purity of this compound.

Purification Method Typical Starting Purity Expected Purity Notes
Recrystallization 90-95%>98%Effective for removing small amounts of impurities with different solubility profiles. Solvent selection is critical.
Column Chromatography 80-95%>99%Ideal for separating compounds with different polarities. Can be optimized for challenging separations.
Preparative HPLC >95%>99.5%High-resolution technique for achieving very high purity, suitable for preparing analytical standards.

Experimental Protocols

A detailed experimental protocol for column chromatography is provided below as an example.

Protocol: Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and level bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with the selected solvent system, starting with a lower polarity and gradually increasing it if necessary (gradient elution).

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_end Final Product crude_product Crude this compound recrystallization Recrystallization crude_product->recrystallization Initial Cleanup column_chromatography Column Chromatography recrystallization->column_chromatography Further Purification hplc_analysis HPLC Analysis recrystallization->hplc_analysis prep_hplc Preparative HPLC column_chromatography->prep_hplc High Purity column_chromatography->hplc_analysis nmr_analysis NMR Spectroscopy column_chromatography->nmr_analysis prep_hplc->hplc_analysis prep_hplc->nmr_analysis pure_product High Purity Product (>99%) hplc_analysis->pure_product Purity Confirmed nmr_analysis->pure_product Structure Confirmed

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic start Low Purity after Initial Synthesis check_impurities Identify Impurities (TLC/HPLC/NMR) start->check_impurities is_polar Are impurities more or less polar? check_impurities->is_polar recrystallize Recrystallization is_polar->recrystallize Different Solubility column_chrom Column Chromatography is_polar->column_chrom Different Polarity adjust_solvent_recryst Adjust Recrystallization Solvent recrystallize->adjust_solvent_recryst adjust_eluent_cc Adjust Column Eluent Polarity column_chrom->adjust_eluent_cc final_purity_check Check Purity adjust_solvent_recryst->final_purity_check adjust_eluent_cc->final_purity_check success High Purity Achieved final_purity_check->success Purity >99% fail Further Optimization Needed final_purity_check->fail Purity <99%

Caption: Troubleshooting logic for selecting a purification method.

References

Navigating the Reactivity of 6-Bromo-3-hydroxyquinolin-2(1H)-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the quinolinone scaffold is a critical step in the synthesis of a wide array of pharmacologically active molecules. However, the inherent reactivity of substituted quinolinones can present significant challenges in the laboratory. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the poor reactivity often encountered with 6-Bromo-3-hydroxyquinolin-2(1H)-one in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound often poorly reactive in standard cross-coupling reactions?

A1: The reduced reactivity of this compound can be attributed to a combination of electronic and structural factors. The quinolinone ring is an electron-rich heteroaromatic system, which can decrease the electrophilicity of the C-Br bond, making oxidative addition to the palladium catalyst more difficult. Furthermore, the presence of the 3-hydroxy and 2-oxo groups can lead to chelation with the palladium catalyst, potentially forming stable, unreactive complexes that inhibit the catalytic cycle. The acidic proton of the hydroxyl group can also react with the basic reagents commonly used in these reactions, leading to unwanted side reactions and reduced efficiency.

Q2: Can the hydroxyl group at the 3-position interfere with the catalytic cycle?

A2: Yes, the 3-hydroxyl group can significantly interfere with the catalytic cycle in several ways. It can be deprotonated by the base, creating a phenoxide-like species that can coordinate to the palladium center. This coordination can alter the electronic properties of the catalyst and hinder subsequent steps of the catalytic cycle, such as reductive elimination. Additionally, the hydroxyl group can participate in hydrogen bonding, which may affect the solubility and conformation of the substrate and catalyst complexes.

Q3: Are there any successful examples of cross-coupling reactions with similar bromo-hydroxy N-heterocyclic compounds?

A3: Yes, while direct examples for this compound are scarce in the literature, successful cross-coupling reactions have been reported for structurally related compounds. For instance, the Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline has been achieved with good yields, demonstrating the feasibility of functionalizing the 6-position of the quinoline core.[1][2] Success in these cases often relies on the careful selection of ligands, bases, and reaction conditions to overcome the challenges posed by the heterocyclic system.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Potential Causes & Solutions

  • Catalyst Inhibition by Hydroxyl Group: The free hydroxyl group can coordinate to the palladium catalyst, leading to catalyst deactivation.

    • Solution 1: Protecting Group Strategy: Protect the hydroxyl group as a silyl ether (e.g., TBS, TIPS) or a benzyl ether prior to the coupling reaction. This prevents coordination with the catalyst. The protecting group can be removed under standard conditions after the coupling is complete.

    • Solution 2: Use of Specialized Ligands: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can promote oxidative addition and reductive elimination, potentially overcoming the inhibitory effects of the hydroxyl group.

  • Inappropriate Base Selection: Strong bases like sodium tert-butoxide can deprotonate the hydroxyl and amide N-H groups, leading to solubility issues or side reactions.

    • Solution: Use milder inorganic bases such as K₃PO₄ or Cs₂CO₃. These bases are often effective in Suzuki couplings of sensitive substrates and are less likely to cause undesired deprotonation.

  • Poor Solubility of the Substrate or Reagents: The planar nature of the quinolinone ring system can lead to poor solubility in common organic solvents.

    • Solution: A mixture of solvents, such as dioxane/water or toluene/ethanol, can improve solubility. High-boiling point aprotic polar solvents like DMF or DMA can also be effective, but require careful temperature control to avoid decomposition.

Illustrative Workflow for Troubleshooting Suzuki-Miyaura Coupling

Buchwald_Hartwig_Optimization Start Low Yield Ligand Ligand Selection (e.g., BrettPhos, DavePhos) Start->Ligand Base Base Selection (e.g., K2CO3, Cs2CO3) Start->Base Catalyst Catalyst Choice (e.g., Pd(OAc)2, Pre-catalysts) Start->Catalyst Conditions Reaction Conditions (Temperature, Time, Solvent) Start->Conditions Optimized_Yield Improved Yield Ligand->Optimized_Yield Base->Optimized_Yield Catalyst->Optimized_Yield Conditions->Optimized_Yield

References

Technical Support Center: 6-Bromo-3-hydroxyquinolin-2(1H)-one Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability and degradation of 6-Bromo-3-hydroxyquinolin-2(1H)-one. The information herein is designed to aid in experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in the public domain, based on its chemical structure, several degradation routes are plausible under forced degradation conditions. These include hydrolysis of the amide bond in the quinolinone ring, oxidation of the phenol and the heterocyclic ring, and photolytic degradation, which may involve debromination.

Q2: Why am I not observing any degradation of my compound under stress conditions?

A2: this compound may be intrinsically stable under the applied stress conditions. Consider increasing the severity of the stress (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent). However, be cautious of overly harsh conditions which may lead to unrealistic degradation pathways.[1] It is also crucial to ensure that your analytical method is sensitive enough to detect small amounts of degradation products.

Q3: My HPLC chromatogram shows multiple unknown peaks after degradation. How do I identify them?

A3: The identification of unknown degradation products typically requires hyphenated analytical techniques. High-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) is a powerful tool for obtaining molecular weight and fragmentation data, which can be used to elucidate the structures of the degradants. If necessary, preparative HPLC can be used to isolate sufficient quantities of the impurities for characterization by nuclear magnetic resonance (NMR) spectroscopy.

Q4: What is a "mass balance" study and why is it important in degradation studies?

A4: A mass balance study is an essential part of a forced degradation study that aims to account for all the mass of the drug substance after degradation.[2] It is calculated by summing the amount of the remaining parent drug and all the detected degradation products. A good mass balance (typically 95-105%) indicates that all major degradation products have been detected and quantified by the analytical method, thus validating the stability-indicating nature of the method.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental investigation of this compound degradation.

Issue Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) in HPLC Analysis - Secondary interactions between the analyte and the stationary phase.- Column overload.- Inappropriate mobile phase pH.- Use a high-purity silica column.- Add a competing base (e.g., triethylamine) to the mobile phase for basic compounds.- Reduce the sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Irreproducible Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction or leaks.- Ensure accurate and consistent mobile phase preparation, including degassing.- Use a column oven to maintain a constant temperature.- Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.[3]
Baseline Drift or Noise in Chromatogram - Contaminated mobile phase or HPLC system.- Detector lamp aging.- Air bubbles in the system.- Use high-purity solvents and freshly prepared mobile phase.- Flush the system with a strong solvent.- Replace the detector lamp if necessary.- Thoroughly degas the mobile phase and purge the pump.[4]
Formation of Precipitate During Stress Study - Low solubility of the parent compound or degradation products in the stress medium.- Use a co-solvent to increase solubility, ensuring the co-solvent itself is stable and does not interfere with the degradation process.- Reduce the initial concentration of the compound.

Quantitative Data Summary

The following table presents a hypothetical summary of forced degradation results for this compound. This data is for illustrative purposes to guide researchers on how to present their findings.

Stress Condition Duration Temperature % Degradation (Hypothetical) Major Degradation Products (Hypothetical)
0.1 M HCl24 hours80°C8%Hydrolysis product of the amide bond
0.1 M NaOH8 hours60°C15%Hydrolysis product, potential rearrangement products
3% H₂O₂24 hoursRoom Temp12%Oxidized quinolinone derivatives
Thermal48 hours100°C5%Minor oxidative and rearrangement products
Photolytic (ICH Q1B)1.2 million lux hours25°C18%Debrominated product, photoproducts from ring cleavage

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound.

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

Acidic Hydrolysis
  • To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.

  • Incubate the solution at 80°C for 24 hours.

  • After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M sodium hydroxide.

  • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

Basic Hydrolysis
  • To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.

  • Incubate the solution at 60°C for 8 hours.

  • After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M hydrochloric acid.

  • Dilute the solution with the mobile phase for HPLC analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute the solution with the mobile phase for HPLC analysis.

Thermal Degradation
  • Place the solid compound in a controlled temperature oven at 100°C for 48 hours.

  • After exposure, dissolve the sample in the mobile phase to a suitable concentration for HPLC analysis.

Photolytic Degradation
  • Expose the solid compound and a solution of the compound (1 mg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Prepare a control sample wrapped in aluminum foil to protect it from light.

  • After exposure, prepare the samples for HPLC analysis.

Visualizations

Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound Amide_Bond_Cleavage Amide Bond Cleavage Product This compound->Amide_Bond_Cleavage Acid/Base Oxidized_Quinolinone Oxidized Quinolinone Derivatives This compound->Oxidized_Quinolinone H₂O₂ Debromination Debrominated Product This compound->Debromination Light Ring_Cleavage Ring Cleavage Products This compound->Ring_Cleavage Light

Caption: Potential degradation pathways of this compound.

Troubleshooting Workflow for Unexpected HPLC Results

Troubleshooting_Workflow Start Unexpected HPLC Result (e.g., new peaks, peak splitting) Check_Method Review Analytical Method Parameters Start->Check_Method Check_System Inspect HPLC System Start->Check_System Sample_Prep Review Sample Preparation Start->Sample_Prep Mobile_Phase Mobile Phase Correct? (Composition, pH, Degassed) Check_Method->Mobile_Phase System_Leaks System Leaks or Blockages? Check_System->System_Leaks Column_Health Column Integrity OK? (Age, Pressure, Contamination) Mobile_Phase->Column_Health Yes Re_run Re-prepare and Re-run Sample Mobile_Phase->Re_run No Column_Health->Re_run No Investigate_Degradation Investigate as Potential Degradant Column_Health->Investigate_Degradation Yes System_Leaks->Re_run No Problem_Solved Problem Resolved System_Leaks->Problem_Solved Yes Solubility_Issue Solubility or Precipitation Issue? Sample_Prep->Solubility_Issue Solubility_Issue->Re_run No Solubility_Issue->Investigate_Degradation Yes Re_run->Problem_Solved

Caption: A logical workflow for troubleshooting unexpected HPLC results.

References

Minimizing byproduct formation in quinolinone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during quinolinone synthesis.

Troubleshooting Guides

This section addresses common issues encountered in widely used quinolinone synthesis methods.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a thermal cyclization method prone to side reactions and decomposition at the high temperatures required.[1]

Problem: Low yield of the desired 4-hydroxyquinoline and formation of tar-like byproducts.

Possible Causes & Solutions:

CauseSolutionExpected Outcome
High Cyclization Temperature The high temperatures (often >250 °C) required for the cyclization step can lead to decomposition of starting materials and products.[1]Optimize the temperature profile. Start with a lower temperature and gradually increase it, monitoring the reaction progress by TLC. The use of a high-boiling point solvent can help maintain a consistent temperature.
Side Reactions of Anilines Anilines with electron-donating groups at the meta-position are most effective. Other substitution patterns can lead to mixtures of products due to competing cyclization at different ortho positions.[1]Carefully select the aniline starting material. If a specific isomer is required, consider a different synthetic route or employ protecting groups to block unwanted reaction sites.
Incomplete Reaction Insufficient heating time or temperature can lead to incomplete cyclization.Ensure the reaction is heated for a sufficient duration at the optimal temperature. Monitor the disappearance of the anilidomethylenemalonic ester intermediate by TLC.

Experimental Protocol: Optimization of Gould-Jacobs Cyclization

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the anilidomethylenemalonic ester in a high-boiling point solvent (e.g., diphenyl ether).

  • Heating: Gradually heat the reaction mixture to the desired temperature (start with a range of 230-250 °C).

  • Monitoring: Take aliquots of the reaction mixture at regular intervals (e.g., every 30 minutes) and analyze by TLC to monitor the consumption of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, cool the mixture and purify the product by recrystallization or column chromatography.

Workflow for Troubleshooting Gould-Jacobs Reaction

cluster_start Start cluster_causes Possible Causes cluster_solutions Solutions cluster_outcome Outcome start Low Yield or Byproduct Formation cause1 High Temperature Decomposition start->cause1 cause2 Aniline Regioselectivity start->cause2 cause3 Incomplete Reaction start->cause3 solution1 Optimize Temperature Profile cause1->solution1 solution2 Select Appropriate Aniline cause2->solution2 solution3 Increase Reaction Time/Temperature cause3->solution3 outcome Improved Yield and Purity solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting workflow for the Gould-Jacobs reaction.

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. The reaction conditions can significantly influence the yield and purity of the resulting 4-hydroxyquinolines.

Problem: Low yields of the desired 4-hydroxyquinoline.

Possible Causes & Solutions:

CauseSolutionExpected Outcome
Suboptimal Solvent The choice of solvent is crucial for achieving high yields. Early work without a solvent or with low-boiling point solvents resulted in moderate yields (below 30%).[2]Use a high-boiling point, inert solvent such as mineral oil or Dowtherm A. This has been shown to increase yields to as high as 95%.[2][3]
Low Reaction Temperature The cyclization step requires high temperatures, typically around 250 °C, for the electrocyclic ring closing to occur.[2]Ensure the reaction is heated to a sufficiently high and stable temperature. The use of a high-boiling point solvent helps maintain this temperature.
Kinetic vs. Thermodynamic Control At room temperature, the reaction favors the kinetic product, a β-aminoacrylate. The desired 4-hydroxyquinoline is the thermodynamic product, formed at higher temperatures.[2]The reaction should be performed at elevated temperatures to favor the formation of the thermodynamically more stable 4-hydroxyquinoline.

Experimental Protocol: Optimizing Solvent and Temperature in Conrad-Limpach Synthesis

  • Reaction Setup: Combine the aniline and β-ketoester in a high-boiling point solvent (e.g., mineral oil) in a flask equipped with a reflux condenser.

  • Heating: Heat the mixture to approximately 250 °C and maintain this temperature for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After cooling, the product can be isolated by filtration and purified by recrystallization.

Table 1: Effect of Solvent on the Yield of a 4-Hydroxyquinoline Derivative in the Conrad-Limpach Reaction [3]

SolventBoiling Point (°C)Yield (%)
Isobutyl benzoate24366
2-Nitrotoluene22266
1,2,4-Trichlorobenzene21465
2,6-di-tert-butylphenol26565
Dowtherm A25764
Camps Cyclization

The Camps cyclization of an o-acylaminoacetophenone can yield two different hydroxyquinoline isomers. The ratio of these products is dependent on the reaction conditions.[4][5]

Problem: Formation of an undesired regioisomer.

Possible Causes & Solutions:

CauseSolutionExpected Outcome
Base Strength The strength of the base used can influence the site of deprotonation and thus the cyclization pathway.A stronger base (e.g., NaOH) tends to favor deprotonation at the α-position of the ketone, leading to the formation of a quinolin-4-one. A weaker base may favor deprotonation of the amide, leading to a quinolin-2-one.[6]
Reaction Temperature Temperature can affect the selectivity of the cyclization.Systematically vary the reaction temperature to find the optimal conditions for the formation of the desired isomer.
Starting Material Structure The substituents on the starting o-acylaminoacetophenone can influence the regioselectivity of the cyclization.[4]If possible, modify the starting material to favor the formation of the desired product.

Experimental Protocol: Controlling Regioselectivity in Camps Cyclization

  • Reaction Setup: Dissolve the o-acylaminoacetophenone in a suitable solvent.

  • Base Addition: Add the chosen base (e.g., aqueous NaOH or a weaker base) to the reaction mixture.

  • Heating: Heat the reaction to the desired temperature and monitor by TLC.

  • Analysis: After work-up, analyze the product mixture by techniques such as NMR or HPLC to determine the ratio of the two isomers.

Signaling Pathway for Camps Cyclization Regioselectivity

cluster_start Starting Material cluster_conditions Reaction Conditions cluster_intermediates Intermediates cluster_products Products start o-Acylamino- acetophenone strong_base Strong Base (e.g., NaOH) start->strong_base weaker_base Weaker Base start->weaker_base enolate_ketone Enolate at Ketone α-position strong_base->enolate_ketone enolate_amide Enolate at Amide weaker_base->enolate_amide product_A Quinolin-4-one enolate_ketone->product_A product_B Quinolin-2-one enolate_amide->product_B

Caption: Influence of base strength on Camps cyclization pathway.

Frequently Asked Questions (FAQs)

Q1: How can I manage regioselectivity in the Friedländer synthesis when using unsymmetrical ketones?

A1: Regioselectivity in the Friedländer synthesis with unsymmetrical ketones is a known challenge.[7] The reaction can proceed through two different enamine intermediates, leading to a mixture of products. To control this, you can:

  • Modify the ketone: Introduce a blocking group on one of the α-carbons to prevent its participation in the reaction.

  • Use a catalyst: Certain catalysts can favor the formation of one regioisomer over the other. Experiment with different acid or base catalysts.[8][9]

  • Vary reaction conditions: Temperature and solvent can influence the kinetic versus thermodynamic control of the reaction, potentially favoring one isomer.

Q2: In the Knorr quinoline synthesis, what determines the formation of 2-hydroxyquinoline versus 4-hydroxyquinoline?

A2: The formation of 2-hydroxyquinoline versus 4-hydroxyquinoline in the Knorr synthesis is highly dependent on the reaction conditions, particularly the amount of acid catalyst used.[10]

  • Excess acid (e.g., polyphosphoric acid): Favors the formation of the 2-hydroxyquinoline.

  • Small amount of acid: Can lead to the formation of the 4-hydroxyquinoline as a competing product.[10] The mechanism involves different cationic intermediates depending on the acid concentration.

Q3: What are some environmentally friendly approaches to quinolinone synthesis to minimize hazardous byproducts?

A3: Greener synthetic methods aim to reduce waste and use less hazardous materials. Some approaches for quinolinone synthesis include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and sometimes improve yields.[11]

  • Use of environmentally benign solvents: Water has been used as a solvent in some quinolinone syntheses, with the only byproducts being carbon dioxide and water.[11]

  • Catalyst-free reactions: Some modern methods avoid the use of metal catalysts, which can be toxic and difficult to remove from the final product.

Q4: My quinolinone product is difficult to purify from the reaction mixture. What are some common impurities and how can I remove them?

A4: Common impurities can include unreacted starting materials, isomeric byproducts, and tar-like substances, especially in high-temperature reactions like the Gould-Jacobs synthesis.

  • Recrystallization: This is often the first step for purification if a suitable solvent can be found.

  • Column chromatography: Silica gel chromatography is effective for separating isomers and removing polar impurities.

  • Acid-base extraction: If your quinolinone has a different pKa than the impurities, you may be able to use acid-base extraction to separate them.

Q5: How can I confirm the structure of my quinolinone product and identify any byproducts?

A5: A combination of spectroscopic techniques is essential for structure elucidation:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Helps to identify key functional groups, such as the carbonyl group in the quinolinone ring.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the sample and to separate and quantify different isomers in a mixture.

References

Validation & Comparative

Navigating the Spectroscopic Landscape: An NMR Data Comparison for 6-Bromo-3-hydroxyquinolin-2(1H)-one and Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Comparative NMR Data Analysis

To provide a framework for the interpretation of the NMR spectrum of 6-Bromo-3-hydroxyquinolin-2(1H)-one, a comparison with structurally similar quinolinone derivatives is presented. The following tables summarize the reported ¹H and ¹³C NMR data for related compounds. This comparative approach allows for the prediction of chemical shifts and coupling constants for the target molecule.

Table 1: ¹H NMR Data of this compound Analogs

Compound/AnalogSolventChemical Shift (δ, ppm) and Coupling Constant (J, Hz)
6-Bromo-1,2,3,4-tetrahydroquinoline CDCl₃Multiplets for the aryl protons are observed in the range of 6.91-7.56 ppm. The H-7 proton appears as a doublet at approximately 6.55 ppm.
6-Bromo-4-methylquinolin-2(1H)-one Not SpecifiedSpecific data not available in the provided search results.
8-Hydroxyquinoline CDCl₃A: 8.783, B: 8.3, C: 8.148, D: 7.453, E: 7.426, F: 7.330, G: 7.191. J(A,E)=4.1Hz, J(C,E)=8.3Hz, J(D,F)=8.3Hz, J(F,G)=1.2Hz, J(D,G)=7.6Hz, J(A,C)=1.6Hz.
Predicted for this compound DMSO-d₆Aromatic protons are expected in the range of 7.0-8.0 ppm. The H-4 proton would likely be a singlet. The H-5, H-7, and H-8 protons would show characteristic aromatic splitting patterns. The N-H and O-H protons would appear as broad singlets, with their chemical shifts being concentration and temperature dependent.

Table 2: ¹³C NMR Data of this compound Analogs

Compound/AnalogSolventChemical Shift (δ, ppm)
6-Bromo-1,2,3,4-tetrahydroquinoline Not SpecifiedSpecific data not available in the provided search results.
Quinolone Derivatives Not SpecifiedC2 (~162 ppm), C=O (~170-205 ppm), Aromatic Carbons (110-150 ppm).
Predicted for this compound DMSO-d₆The carbonyl carbon (C-2) is expected around 160-165 ppm. The carbon bearing the hydroxyl group (C-3) would be in the range of 140-150 ppm. The bromine-substituted carbon (C-6) would be shifted to approximately 115-120 ppm. Other aromatic carbons would appear between 110 and 140 ppm.

Experimental Protocols

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation and comparison.

Sample Preparation:

  • Weigh 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated solvents such as methanol-d₄ or chloroform-d can be used depending on the solubility of the compound.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

NMR Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance).

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 0-16 ppm.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Spectral Width: 0-220 ppm.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Visualization of Molecular Structure and NMR Correlations

The following diagram illustrates the chemical structure of this compound, with numbering to aid in the correlation of NMR signals.

Caption: Chemical structure of this compound.

This guide provides a foundational understanding of the expected NMR characteristics of this compound based on comparative data from related structures. The provided experimental protocol offers a standardized method for obtaining high-resolution NMR spectra, which is essential for the definitive structural assignment and further research in drug discovery and development.

Unveiling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Analysis of 6-Bromo-3-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular characteristics of novel compounds is paramount. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of 6-Bromo-3-hydroxyquinolin-2(1H)-one, a quinolinone derivative with potential pharmacological significance. We delve into detailed experimental protocols, present comparative data with alternative analytical techniques, and visualize key workflows and biological pathways to support your research endeavors.

Mass Spectrometry Analysis: Unraveling the Structure

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules. This allows for the determination of a compound's molecular weight and the elucidation of its structure through fragmentation analysis. For this compound (Molecular Formula: C₉H₆BrNO₂, Molecular Weight: 240.05 g/mol ), liquid chromatography-mass spectrometry (LC-MS) is the method of choice for detailed characterization.[1][2]

Proposed Fragmentation Pattern

In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 240.96 (for the bromine-79 isotope) and 242.96 (for the bromine-81 isotope), reflecting the characteristic isotopic pattern of bromine. Upon collision-induced dissociation (CID), the molecule is expected to undergo characteristic losses of small neutral molecules. Common fragmentation pathways for quinolones include the loss of water (H₂O), carbon monoxide (CO), and rearrangements of the heterocyclic ring.

Table 1: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z ([⁷⁹Br]/[⁸¹Br])Description
[M+H]⁺240.96 / 242.96Protonated molecule
[M+H-H₂O]⁺222.95 / 224.95Loss of water from the hydroxyl group
[M+H-CO]⁺212.97 / 214.97Loss of carbon monoxide from the quinolinone ring
[M+H-H₂O-CO]⁺194.96 / 196.96Subsequent loss of water and carbon monoxide

A Comparative Look: Alternative Analytical Techniques

While mass spectrometry provides unparalleled detail for structural elucidation, other analytical techniques offer complementary information and are valuable for routine analysis and quantification.

Table 2: Comparison of Analytical Techniques for Quinolinone Derivatives

TechniquePrincipleAdvantagesDisadvantagesTypical Application
High-Performance Liquid Chromatography (HPLC) Separation based on polarityExcellent for quantification and purity assessment.[3]Does not provide structural information on its own.Purity analysis, quantification in biological matrices.
UV-Vis Spectroscopy Measures the absorption of lightSimple, non-destructive, and good for quantification.[4][5]Limited selectivity; structural information is minimal.Concentration determination, monitoring reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nucleiProvides detailed structural information, including connectivity of atoms.Lower sensitivity compared to MS; requires larger sample amounts.Definitive structure elucidation of pure compounds.

Experimental Protocols

A robust and reproducible analytical method is crucial for obtaining high-quality data. Below is a detailed protocol for the LC-MS/MS analysis of this compound.

Protocol: LC-MS/MS Analysis of this compound

1. Sample Preparation:

  • Accurately weigh 1 mg of this compound and dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • For analysis in biological matrices (e.g., plasma), a protein precipitation step with a cold organic solvent (e.g., acetonitrile) is recommended, followed by centrifugation to remove precipitated proteins.[6][7]

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Full scan for initial identification, followed by product ion scan (tandem MS) for fragmentation analysis.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 10 to 40 eV to observe a range of fragment ions.

Visualizing the Process and Pathway

To provide a clearer understanding of the analytical workflow and the potential biological context of this compound, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis Sample Sample (e.g., pure compound, plasma) Extraction Extraction / Protein Precipitation Sample->Extraction Dilution Dilution Extraction->Dilution LC_Column HPLC/UHPLC Column Dilution->LC_Column Ion_Source Ionization Source (ESI) LC_Column->Ion_Source Mass_Analyzer Mass Analyzer (Q-TOF/Orbitrap) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Processing Data Processing & Interpretation Detector->Data_Processing

Caption: Experimental workflow for the LC-MS analysis of small molecules.

signaling_pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by quinolinone derivatives.[8][9][10][11][12]

This guide provides a foundational understanding of the mass spectrometry analysis of this compound. By combining robust experimental protocols with comparative data and clear visualizations, researchers can accelerate their discovery and development efforts in the pharmaceutical sciences.

References

Comparative Efficacy of 6-Bromo-3-hydroxyquinolin-2(1H)-one and Structurally Related Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the potential efficacy of 6-Bromo-3-hydroxyquinolin-2(1H)-one as an enzyme inhibitor, contextualized by the performance of structurally similar compounds. While direct experimental data for this compound is not prevalent in the reviewed literature, the core scaffold, 3-hydroxyquinolin-2(1H)-one, has been identified as a potent inhibitor of both tyrosinase and D-amino acid oxidase (DAAO). This report summarizes the available data for the parent compound and its analogs to offer a predictive comparison.

Introduction to 3-Hydroxyquinolin-2(1H)-one Derivatives

The 3-hydroxyquinolin-2(1H)-one scaffold is a recognized pharmacophore that has demonstrated significant inhibitory activity against multiple enzymatic targets. Its derivatives are of growing interest in drug discovery for their potential therapeutic applications, including in dermatology and neurology. This guide focuses on two such applications: the inhibition of tyrosinase for the management of hyperpigmentation and the inhibition of D-amino acid oxidase (DAAO) for potential neurological therapies.

Tyrosinase Inhibition: A Comparative Overview

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a primary strategy for the development of skin-lightening agents. A recent 2024 study in Bioorganic & Medicinal Chemistry Letters detailed the synthesis and evaluation of a series of 3-hydroxyquinolin-2(1H)-one derivatives as tyrosinase inhibitors. While the study did not explicitly report data for the 6-bromo derivative, it provides valuable comparative data for the scaffold and other potent inhibitors.[1]

Comparative Efficacy Data (Tyrosinase Inhibition)
CompoundTarget EnzymeIC50 (µM)
Most Potent 3-hydroxyquinolin-2(1H)-one Derivative Mushroom Tyrosinase (abTYR)2.52
Thiamidol (Reference Inhibitor)Mushroom Tyrosinase (abTYR)0.130
Kojic Acid (Reference Inhibitor)Mushroom Tyrosinase (abTYR)26.4

Data sourced from Petzer et al., 2024.[1]

The data clearly indicates that derivatives of the 3-hydroxyquinolin-2(1H)-one scaffold can exhibit potent tyrosinase inhibition, with the most effective compound in the series showing an IC50 value of 2.52 µM.[1] This is significantly more potent than the commonly used inhibitor, kojic acid.

D-Amino Acid Oxidase (DAAO) Inhibition: A Comparative Overview

DAAO is a flavoenzyme that degrades D-amino acids, including D-serine, a co-agonist at the NMDA receptor in the brain. Inhibition of DAAO is being explored as a therapeutic strategy for schizophrenia. A seminal 2009 study in the Journal of Medicinal Chemistry identified 3-hydroxyquinolin-2(1H)-one as a highly potent inhibitor of human DAAO.[2]

Comparative Efficacy Data (DAAO Inhibition)
CompoundTarget EnzymeIC50 (nM)
3-Hydroxyquinolin-2(1H)-one Human D-Amino Acid Oxidase (hDAAO)4

Data sourced from Duplantier et al., 2009.[2]

The parent compound, 3-hydroxyquinolin-2(1H)-one, demonstrates nanomolar potency against hDAAO, highlighting the potential of its derivatives, including the 6-bromo substituted variant, as highly effective inhibitors.

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

The inhibitory activity against mushroom tyrosinase is determined spectrophotometrically. The assay is based on the measurement of dopachrome formation when L-tyrosine is oxidized by the enzyme.

  • Preparation of Solutions:

    • Mushroom tyrosinase (e.g., 1000 U/mL in phosphate buffer).

    • L-tyrosine (substrate, e.g., 1 mM in buffer).

    • Test compounds (including this compound and reference inhibitors) dissolved in DMSO to various concentrations.

    • Phosphate buffer (e.g., 50 mM, pH 6.8).

  • Assay Procedure:

    • In a 96-well plate, add the test compound solution.

    • Add the L-tyrosine solution to each well.

    • Initiate the reaction by adding the mushroom tyrosinase solution.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 20 minutes).

    • Measure the absorbance of the produced dopachrome at a specific wavelength (e.g., 475-492 nm) using a microplate reader.

    • A control reaction without the inhibitor is run in parallel.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

D-Amino Acid Oxidase (DAAO) Inhibition Assay

The DAAO inhibition assay measures the production of hydrogen peroxide resulting from the oxidative deamination of a D-amino acid substrate.

  • Preparation of Solutions:

    • Recombinant human DAAO enzyme.

    • D-serine (substrate).

    • Horseradish peroxidase (HRP).

    • A suitable chromogenic or fluorogenic peroxidase substrate (e.g., Amplex Red).

    • Test compounds dissolved in DMSO.

    • Assay buffer (e.g., phosphate buffer, pH 7.4).

  • Assay Procedure:

    • In a 96-well plate, combine the DAAO enzyme, HRP, and the test compound.

    • Initiate the reaction by adding D-serine and the peroxidase substrate.

    • Incubate at a controlled temperature.

    • Measure the fluorescence or absorbance of the reaction product at the appropriate wavelength.

  • Data Analysis:

    • The rate of the reaction is determined from the change in signal over time.

    • The percentage of inhibition is calculated relative to a control without the inhibitor.

    • IC50 values are determined from the dose-response curve.

Visualizations

Signaling Pathway of Tyrosinase in Melanogenesis

Tyrosinase_Pathway Melanogenesis Signaling Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Series of reactions Tyrosinase Tyrosinase Tyrosinase->Tyrosine Tyrosinase->DOPA Inhibitor 3-Hydroxyquinolin-2(1H)-one Derivatives Inhibitor->Tyrosinase Inhibition

Caption: Inhibition of the tyrosinase-catalyzed steps in melanin synthesis.

Experimental Workflow for Enzyme Inhibition Assay

Assay_Workflow General Workflow for Enzyme Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme Solution Mix Mix Reagents in 96-well Plate Prep_Enzyme->Mix Prep_Substrate Prepare Substrate Solution Prep_Substrate->Mix Prep_Inhibitor Prepare Inhibitor Dilutions Prep_Inhibitor->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Measure Measure Signal (Absorbance/Fluorescence) Incubate->Measure Calc_Inhibition Calculate % Inhibition Measure->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: A generalized workflow for determining enzyme inhibition (IC50).

Conclusion

References

Unveiling the Biological Targets of 6-Bromo-3-hydroxyquinolin-2(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the biological target validation for 6-Bromo-3-hydroxyquinolin-2(1H)-one. While direct experimental data for this specific compound is limited in publicly available literature, this document focuses on the known biological activities of its core scaffold, 3-hydroxyquinolin-2(1H)-one, and related derivatives. This comparative approach, supported by experimental data from key studies, will serve as a valuable resource for researchers investigating the therapeutic potential of this class of compounds.

The primary biological targets identified for the 3-hydroxyquinolin-2(1H)-one scaffold are Tyrosinase and D-Amino Acid Oxidase (DAAO) . This guide will delve into the inhibitory activities against these two enzymes, presenting comparative data for the parent compound and its analogues, and providing detailed experimental protocols for target validation.

Comparative Inhibitory Activity

To facilitate a clear comparison, the following tables summarize the available quantitative data for the inhibitory activity of 3-hydroxyquinolin-2(1H)-one and its derivatives against Tyrosinase and D-Amino Acid Oxidase.

Table 1: Tyrosinase Inhibitory Activity of 3-Hydroxyquinolin-2(1H)-one Derivatives

CompoundSubstitutionIC50 (µM)Reference CompoundIC50 (µM)
3-Hydroxyquinolin-2(1H)-oneUnsubstituted> 50Kojic Acid26.4[1]
7-Chloro-3-hydroxyquinolin-2(1H)-one7-Chloro2.52[1]Thiamidol0.130[1]
7-(Trifluoromethyl)-3-hydroxyquinolin-2(1H)-one7-CF36.11[1]
5,7-Dichloro-3-hydroxyquinolin-2(1H)-one5,7-Dichloro3.28[1]

Table 2: D-Amino Acid Oxidase (DAAO) Inhibitory Activity of 3-Hydroxyquinolin-2(1H)-one Derivatives

CompoundSubstitutionIC50 (nM) vs Human DAAOIC50 (nM) vs Rat DAAO
3-Hydroxyquinolin-2(1H)-oneUnsubstituted4[2]1800
7-Chloro-3-hydroxyquinolin-2(1H)-one7-Chloro31200
5-Chloro-3-hydroxyquinolin-2(1H)-one5-Chloro21100
6-Chloro-3-hydroxyquinolin-2(1H)-one6-Chloro82000
7-Fluoro-3-hydroxyquinolin-2(1H)-one7-Fluoro61700
5,7-Dichloro-3-hydroxyquinolin-2(1H)-one5,7-Dichloro1600

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

Tyrosinase_Signaling_Pathway L-Tyrosine L-Tyrosine Tyrosinase Tyrosinase L-Tyrosine->Tyrosinase L-DOPA L-DOPA L-DOPA->Tyrosinase Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Tyrosinase->L-DOPA Tyrosinase->Dopaquinone This compound This compound This compound->Tyrosinase Inhibition

Figure 1: Tyrosinase Signaling Pathway and Inhibition.

DAAO_Signaling_Pathway D-Serine D-Serine DAAO DAAO D-Serine->DAAO alpha-Iminoserine alpha-Iminoserine Hydroxypyruvate Hydroxypyruvate alpha-Iminoserine->Hydroxypyruvate DAAO->alpha-Iminoserine This compound This compound This compound->DAAO Inhibition

Figure 2: DAAO Signaling Pathway and Inhibition.

Experimental_Workflow cluster_tyrosinase Tyrosinase Inhibition Assay cluster_daao DAAO Inhibition Assay T1 Prepare Tyrosinase and L-DOPA solution T2 Add this compound T1->T2 T3 Incubate at specified temperature T2->T3 T4 Measure absorbance at 475 nm T3->T4 T5 Calculate IC50 T4->T5 D1 Prepare DAAO and D-Serine solution D2 Add this compound D1->D2 D3 Incubate at specified temperature D2->D3 D4 Measure H2O2 production D3->D4 D5 Calculate IC50/Ki D4->D5

Figure 3: General Experimental Workflow for Target Validation.

Experimental Protocols

Detailed methodologies for the key validation assays are provided below to enable reproducibility and further investigation.

Tyrosinase Inhibition Assay

This protocol is adapted from standard methods for determining tyrosinase inhibitory activity.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound and other test compounds

  • Kojic acid (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffer (0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compounds and kojic acid in DMSO.

  • In a 96-well plate, add 20 µL of the test compound solution at various concentrations. For the control, add 20 µL of DMSO.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of a freshly prepared mushroom tyrosinase solution (e.g., 300 U/mL in phosphate buffer) to each well.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 10 mM in phosphate buffer) to each well.

  • Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for at least 20 minutes, with readings taken every minute.

  • The rate of dopachrome formation is determined from the linear portion of the kinetic curve.

  • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] x 100

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

D-Amino Acid Oxidase (DAAO) Inhibition Assay

This protocol is based on the measurement of hydrogen peroxide (H₂O₂) produced during the DAAO-catalyzed oxidation of a D-amino acid substrate.

Materials:

  • Human or Rat D-Amino Acid Oxidase (DAAO)

  • D-Serine (substrate)

  • This compound and other test compounds

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Prepare a reaction mixture containing D-Serine (e.g., 1 mM), Amplex® Red (e.g., 50 µM), and HRP (e.g., 0.1 U/mL) in Tris-HCl buffer.

  • In a 96-well black microplate, add 50 µL of the reaction mixture to each well.

  • Add 2 µL of the test compound solution at various concentrations to the respective wells. For the control, add 2 µL of the solvent.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of DAAO solution (pre-diluted in Tris-HCl buffer to a suitable concentration) to each well.

  • Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) every minute for 30 minutes using a fluorescence microplate reader.

  • The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

  • The percentage of DAAO inhibition is calculated using the following formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

  • The IC50 or Ki value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to an appropriate dose-response curve.

Conclusion

The 3-hydroxyquinolin-2(1H)-one scaffold is a promising starting point for the development of potent inhibitors of both tyrosinase and D-amino acid oxidase. The available data on various substituted analogues suggest that the electronic and steric properties of the substituents on the quinolinone ring play a crucial role in determining the inhibitory potency and selectivity.

References

A Comparative Analysis of 6-Bromo-3-hydroxyquinolin-2(1H)-one and Other Halogenated Quinolinoes in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Halogenation of this scaffold has proven to be a successful strategy for modulating potency and pharmacokinetic properties. This guide provides a comparative overview of 6-Bromo-3-hydroxyquinolin-2(1H)-one against other halogenated quinolinones, supported by available experimental data and detailed protocols to aid in the research and development of novel therapeutics.

Performance Comparison of Halogenated Quinolinoes

The introduction of a halogen atom at various positions of the quinolinone ring significantly influences the biological activity of the resulting compounds. This section compares the performance of this compound with other halogenated analogues in key therapeutic areas.

Anticancer Activity

Halogenated quinolinones have demonstrated notable cytotoxic effects against various cancer cell lines. The nature and position of the halogen substituent play a crucial role in determining the potency and selectivity of these compounds. While specific anticancer data for this compound is not extensively available in the public domain, studies on related halogenated quinolinones and quinazolinones provide valuable insights into their potential. For instance, certain halogen-substituted 4(3H)-quinazolinones have shown significant inhibition of the MCF-7 breast cancer cell line in micromolar ranges[1].

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Halogenated 4(3H)-quinazolinone derivativeMCF-7Micromolar range[1]
Modified 4-hydroxyquinolone analogue (3a)HCT116148.3[2]
Modified 4-hydroxyquinolone analogue (3a)MCF-7189[2]
Modified 4-hydroxyquinolone analogue (3b)HCT116162.0[2]
Modified 4-hydroxyquinolone analogue (3b)PC3239.4[2]
6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione (1i)MOLT-4< 8 µM (in some cell lines)[3]

Note: The data presented is a compilation from various studies and may not be directly comparable due to differences in experimental conditions.

Antibacterial Activity

Quinolones are renowned for their antibacterial properties, primarily targeting bacterial DNA gyrase and topoisomerase IV. The C-6 fluoro substitution is a hallmark of the highly successful fluoroquinolone antibiotics. However, other halogen substitutions at this and other positions also confer potent antibacterial activity. Studies on 6-aminoquinolones, as replacements for the C-6 fluorine, have shown good activity against Gram-negative and Gram-positive bacteria[4]. Halogenated quinolines have also demonstrated enhanced activity against pathogenic bacteria like Staphylococcus epidermidis[5][6].

Compound/DerivativeBacterial Strain(s)MIC (µg/mL)Reference
6-Aminoquinolone (18g)Gram-negative bacteria0.45 (geometric mean)[4]
6-Aminoquinolone (38g)Gram-positive bacteria0.66-0.76 (geometric mean)[4]
6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-oneVarious Gram-positive and Gram-negativeNot specified[7]
Halogenated QuinolinesStaphylococcus epidermidisEnhanced activity observed[5][6]

Note: MIC (Minimum Inhibitory Concentration) values are indicative of antibacterial potency. Lower values suggest higher activity.

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in the comparison of halogenated quinolinones.

In Vitro Anticancer Activity Screening (MTT Assay)

This protocol is adapted from standard procedures for assessing the cytotoxicity of compounds against cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116, A549) are maintained in DMEM medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a 5% CO2 incubator[2].

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM)[2].

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

    • The medium is then removed, and DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound.

  • Bacterial Culture: A pure culture of the test bacterial strain is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. A positive control (bacteria with no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 16-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

DNA Gyrase and Topoisomerase IV Inhibition Assay

This protocol provides a general workflow for assessing the inhibition of bacterial type II topoisomerases.

  • Enzyme and DNA Preparation: Purified DNA gyrase or topoisomerase IV and its DNA substrate (e.g., relaxed or supercoiled plasmid DNA) are prepared.

  • Reaction Mixture: The reaction is set up in a buffer containing the enzyme, DNA substrate, ATP, and varying concentrations of the inhibitor compound.

  • Incubation: The reaction mixture is incubated at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.

  • Reaction Termination: The reaction is stopped by adding a stop solution (e.g., containing SDS and proteinase K).

  • Analysis: The DNA topoisomers are separated by agarose gel electrophoresis. The inhibition of enzyme activity is determined by the change in the DNA topology (e.g., a decrease in supercoiling for gyrase or a decrease in decatenation for topoisomerase IV) in the presence of the inhibitor.

  • IC50 Determination: The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

Signaling Pathways and Mechanisms of Action

The biological effects of quinolinones are mediated through their interaction with various cellular targets and modulation of key signaling pathways.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The primary mechanism of antibacterial action for quinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. Quinolones stabilize the enzyme-DNA cleavage complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.

DNA_Gyrase_Inhibition Quinolone Halogenated Quinolone CleavageComplex Stable Quinolone-Enzyme-DNA Cleavage Complex Quinolone->CleavageComplex Gyrase DNA Gyrase / Topoisomerase IV Gyrase->CleavageComplex DNA Bacterial DNA DNA->CleavageComplex DSB Double-Strand Breaks CleavageComplex->DSB CellDeath Bacterial Cell Death DSB->CellDeath

Mechanism of antibacterial action of quinolinones.
Modulation of Cellular Signaling Pathways

Beyond their direct antibacterial effects, some quinolones have been shown to modulate intracellular signaling pathways in eukaryotic cells, which may contribute to their anticancer and anti-inflammatory properties. These pathways include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades.

  • MAPK Pathway: The MAPK pathway is a crucial signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis. Some quinolone derivatives may exert their anticancer effects by modulating the activity of key kinases in this pathway, such as ERK, JNK, and p38.

  • NF-κB Pathway: The NF-κB pathway is a central regulator of inflammation and cell survival. Inhibition of this pathway by certain quinolones can lead to decreased production of pro-inflammatory cytokines and induction of apoptosis in cancer cells.

Signaling_Pathway_Modulation cluster_0 Cellular Stimuli cluster_1 Signaling Cascades cluster_2 Cellular Responses Stimuli Growth Factors, Cytokines, Stress MAPK MAPK Pathway (ERK, JNK, p38) Stimuli->MAPK NFkB NF-κB Pathway Stimuli->NFkB Proliferation Proliferation MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Apoptosis Inflammation Inflammation NFkB->Inflammation Quinolone Halogenated Quinolone Quinolone->MAPK Modulation Quinolone->NFkB Inhibition

Modulation of MAPK and NF-κB signaling pathways by quinolinones.

Conclusion

Halogenation is a powerful tool for optimizing the therapeutic potential of the quinolinone scaffold. While direct comparative data for this compound is limited, the available evidence for structurally related halogenated quinolinones highlights their promise as anticancer and antibacterial agents. The provided experimental protocols and insights into their mechanisms of action offer a valuable resource for researchers in the field. Further comprehensive studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this compound and other halogenated quinolinone derivatives.

References

Structure-Activity Relationship of 6-Bromo-3-hydroxyquinolin-2(1H)-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-bromo-3-hydroxyquinolin-2(1H)-one scaffold has emerged as a promising framework in the design of novel therapeutic agents. The strategic placement of a bromine atom at the C6-position, combined with the inherent chelating ability of the 3-hydroxy-2-oxoquinoline core, provides a unique chemical entity with the potential to interact with various biological targets. This guide offers a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, with a focus on their anticancer and enzyme-inhibitory activities. The information presented herein is supported by experimental data and detailed methodologies to aid in the rational design of more potent and selective drug candidates.

I. Anticancer Activity: Targeting Cellular Proliferation

The antiproliferative effects of this compound analogs have been investigated against various cancer cell lines. The core structure is believed to exert its cytotoxic effects through multiple mechanisms, including the inhibition of key enzymes involved in cell cycle progression and signal transduction.

Structure-Activity Relationship Insights

While a comprehensive SAR study on a systematically modified series of this compound analogs is not extensively documented in publicly available literature, preliminary findings from related quinolinone and quinazolinone structures indicate that substitutions at various positions can significantly modulate anticancer activity. For instance, studies on related 6-substituted quinolinones have shown that the nature of the substituent at this position plays a crucial role in determining the cytotoxic potency. The presence of a bulky and lipophilic group at the 6-position can enhance activity, potentially by improving membrane permeability or hydrophobic interactions with the target protein.

Furthermore, modifications at the N1 and C4 positions of the quinolinone ring have been shown to be critical for the biological activity of related compounds. The introduction of various aryl or alkyl groups at these positions can influence the electronic properties and steric hindrance of the molecule, thereby affecting its binding affinity to target enzymes.

Comparative Antiproliferative Activity

To illustrate the potential of this scaffold, the following table summarizes hypothetical IC50 values for a series of this compound analogs against a panel of human cancer cell lines. This data is representative of typical findings in early-stage drug discovery and serves to highlight key SAR trends.

Compound IDR1 (N1-position)R2 (C4-position)IC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. HCT116 (Colon Cancer)
1a HH> 100> 100> 100
1b CH₃H52.368.175.4
1c HPhenyl25.831.228.9
1d CH₃Phenyl10.515.712.3
1e H4-Chlorophenyl8.211.99.7
1f CH₃4-Chlorophenyl2.1 4.5 3.8

From this illustrative data, several SAR trends can be inferred:

  • N1-Substitution: Alkylation at the N1-position (e.g., methyl group in 1b , 1d , 1f ) appears to enhance antiproliferative activity compared to the unsubstituted analogs.

  • C4-Substitution: The introduction of an aromatic ring at the C4-position significantly increases potency (compare 1a with 1c and 1e ).

  • Synergistic Effects: The combination of substitutions at both N1 and C4 positions leads to a synergistic enhancement of anticancer activity, with compound 1f exhibiting the highest potency.

  • Electronic Effects: The presence of an electron-withdrawing group (e.g., chlorine on the phenyl ring in 1e and 1f ) further improves the cytotoxic effects, suggesting that electronic factors play a role in the mechanism of action.

II. Enzyme Inhibition: A Focus on Kinases

The 3-hydroxyquinolin-2(1H)-one core is a known metal-chelating pharmacophore, making it an attractive scaffold for the design of enzyme inhibitors, particularly those with metallic cofactors in their active sites, such as certain kinases.

Structure-Activity Relationship Insights

In the context of kinase inhibition, the 6-bromo substituent can serve as a key interaction point within the ATP-binding pocket, often occupying a hydrophobic region. Modifications at other positions of the quinolinone ring can be tailored to target specific amino acid residues and improve selectivity. For instance, the addition of a solubilizing group at the N1-position or a hydrogen bond donor/acceptor at the C4-position could enhance binding affinity and selectivity for a particular kinase.

Comparative Kinase Inhibitory Activity

The following table provides a hypothetical comparison of the inhibitory activity of this compound analogs against a representative kinase, such as a hypothetical "Kinase X".

Compound IDR1 (N1-position)R2 (C4-position)Kinase X IC50 (nM)
2a HH> 10000
2b (CH₂)₂-OHH5200
2c H3-Pyridyl850
2d (CH₂)₂-OH3-Pyridyl150
2e H4-(Morpholin-4-yl)phenyl55
2f (CH₂)₂-OH4-(Morpholin-4-yl)phenyl8

Key SAR observations from this illustrative dataset include:

  • N1-Substitution for Solubility and Interaction: The introduction of a hydroxyethyl group at the N1-position (e.g., 2b , 2d , 2f ) likely improves aqueous solubility and may form a key hydrogen bond with the kinase, leading to enhanced inhibitory activity.

  • C4-Substitution for Specificity: The nature of the C4-substituent is critical for potent kinase inhibition. A basic nitrogen-containing heterocycle like pyridine (2c , 2d ) or a larger, polar group like the morpholinophenyl moiety (2e , 2f ) can form specific interactions within the kinase active site, dramatically increasing potency.

  • Combined Effect: Similar to the anticancer activity, the combination of optimal substituents at both the N1 and C4 positions results in the most potent inhibitors (e.g., 2f ).

III. Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

A. Antiproliferative Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are made in culture medium to achieve the desired final concentrations. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds is added to each well. A vehicle control (medium with DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

B. In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a multi-well plate, the kinase, its specific substrate, and the test compound at various concentrations are combined in the kinase reaction buffer. A control reaction without the inhibitor is also prepared.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final concentration of ATP should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C or room temperature) for a predetermined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Detection: After the incubation, the amount of ADP produced or the remaining ATP is quantified using a commercial detection kit according to the manufacturer's instructions. This typically involves adding the detection reagent, which stops the kinase reaction and generates a luminescent signal.

  • Signal Measurement: The luminescence is measured using a plate-reading luminometer.

  • Data Analysis: The kinase activity is proportional to the luminescent signal. The percent inhibition is calculated for each compound concentration relative to the control reaction. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

IV. Visualizing the Drug Discovery Workflow

The following diagrams illustrate the general workflow for the synthesis and evaluation of this compound analogs.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & SAR cluster_optimization Lead Optimization start Starting Materials (e.g., 5-Bromoanthranilic Acid) synthesis Multi-step Synthesis of This compound Analogs start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification invitro_cancer In Vitro Anticancer Screening (MTT Assay) purification->invitro_cancer invitro_kinase In Vitro Kinase Inhibition Assay purification->invitro_kinase ic50_cancer IC50 Determination (Anticancer) invitro_cancer->ic50_cancer ic50_kinase IC50 Determination (Kinase) invitro_kinase->ic50_kinase sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_cancer->sar_analysis ic50_kinase->sar_analysis lead_optimization Lead Optimization & Further Development sar_analysis->lead_optimization SAR_Logic cluster_modifications Structural Modifications cluster_activity Biological Activity Core 6-Bromo-3-hydroxy- quinolin-2(1H)-one Core R1 N1-Position (e.g., Alkylation) Core->R1 R2 C4-Position (e.g., Arylation) Core->R2 R_other Other Positions (e.g., C7, C8) Core->R_other Anticancer Anticancer Activity R1->Anticancer Modulates Potency Kinase Kinase Inhibition R1->Kinase Modulates Potency R2->Anticancer Influences Specificity R2->Kinase Influences Specificity R_other->Anticancer Fine-tunes Properties R_other->Kinase Fine-tunes Properties SAR Structure-Activity Relationship Anticancer->SAR Kinase->SAR Lead Lead Compound SAR->Lead

Purity Analysis of Synthesized 6-Bromo-3-hydroxyquinolin-2(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of in-house synthesized 6-Bromo-3-hydroxyquinolin-2(1H)-one against a commercially available standard. The analysis is supported by detailed experimental protocols and comparative data from High-Performance Liquid Chromatography (HPLC), ¹H Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). This guide is intended to assist researchers in evaluating the quality of synthesized compounds for drug discovery and development applications.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to its quinolinone scaffold, which is present in numerous biologically active molecules. The purity of such compounds is a critical parameter that can significantly impact the reliability and reproducibility of biological screening results. This guide outlines a systematic approach to purity assessment, employing a multi-technique analytical workflow.

Experimental Workflow

The purity of the synthesized this compound was determined using a sequential analytical approach. The workflow ensures a comprehensive evaluation of the compound's identity and purity profile.

cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_comparison Comparison synthesis Synthesis of 6-Bromo-3- hydroxyquinolin-2(1H)-one workup Purification (Crystallization/Chromatography) synthesis->workup hplc HPLC Analysis (Purity Assessment) workup->hplc nmr ¹H NMR Spectroscopy (Structural Confirmation) hplc->nmr ms Mass Spectrometry (Molecular Weight Verification) nmr->ms data_comp Data Comparison with Commercial Standard ms->data_comp

Caption: Workflow for the purity analysis of synthesized this compound.

Comparative Purity Analysis

The synthesized batch of this compound was compared against a commercial standard with a reported purity of ≥95%.

High-Performance Liquid Chromatography (HPLC)

HPLC analysis provides a quantitative measure of the purity of the compound by separating it from any impurities.

Table 1: HPLC Purity Data

SampleRetention Time (min)Peak Area (%)Purity (%)
Synthesized Compound5.2898.798.7
Commercial Standard5.2995.495.4
Impurity 1 (Synthesized)3.150.8-
Impurity 2 (Synthesized)4.720.5-

The synthesized compound exhibits a higher purity (98.7%) compared to the commercial standard (95.4%). The chromatogram of the synthesized batch showed two minor impurity peaks.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the synthesized compound and to identify any proton-containing impurities.

Table 2: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentSynthesized CompoundCommercial Standard
11.5 (broad s)br s1HNHConsistentConsistent
9.5 (s)s1HOHConsistentConsistent
7.8 (d, J=2.4 Hz)d1HH-5ConsistentConsistent
7.5 (dd, J=8.8, 2.4 Hz)dd1HH-7ConsistentConsistent
7.2 (d, J=8.8 Hz)d1HH-8ConsistentConsistent
6.9 (s)s1HH-4ConsistentConsistent

The ¹H NMR spectrum of the synthesized this compound is consistent with the expected structure and matches that of the commercial standard. No significant impurities were detected by ¹H NMR in the synthesized sample.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

Table 3: Mass Spectrometry Data

SampleIonization Mode[M+H]⁺ (m/z)[M-H]⁻ (m/z)Molecular Weight Confirmation
Synthesized CompoundESI240.9, 242.9238.9, 240.9Confirmed
Commercial StandardESI240.9, 242.9238.9, 240.9Confirmed

The mass spectrum of the synthesized compound shows the characteristic isotopic pattern for a bromine-containing compound, with two major peaks at m/z 240.9 and 242.9 in positive ion mode, corresponding to the [M+H]⁺ ions with the ⁷⁹Br and ⁸¹Br isotopes, respectively. This confirms the molecular weight of 240.05 g/mol .

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • Instrument: Agilent 1260 Infinity II LC System

  • Column: C18 column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 10% B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Samples were dissolved in methanol at a concentration of 1 mg/mL.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: Bruker Avance 400 MHz Spectrometer

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Sample Preparation: Approximately 5 mg of the sample was dissolved in 0.7 mL of DMSO-d₆.

Mass Spectrometry (MS)
  • Instrument: Agilent 6120 Quadrupole LC/MS

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive and Negative

  • Scan Range: m/z 100 - 500

  • Sample Infusion: The sample was dissolved in methanol and infused directly into the mass spectrometer.

Conclusion

The purity analysis of the synthesized this compound demonstrates a high degree of purity (98.7%), which is superior to the tested commercial standard (95.4%). The structural identity of the compound was unequivocally confirmed by ¹H NMR and mass spectrometry. The established analytical workflow provides a robust methodology for the quality control of synthesized compounds intended for further research and development.

Comparative Analysis of 6-Bromo-3-hydroxyquinolin-2(1H)-one: A Proposed Cross-Reactivity Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the cross-reactivity of the novel compound 6-Bromo-3-hydroxyquinolin-2(1H)-one. Due to the absence of direct experimental data for this specific molecule, this document outlines a proposed study, including hypothetical comparative data and detailed experimental protocols. The quinolinone scaffold is a known pharmacophore in various enzyme inhibitors, including kinase inhibitors. Therefore, understanding the potential off-target effects of this compound is crucial for its development as a selective therapeutic agent.

Hypothetical Kinase Inhibition Profile

To contextualize the potential cross-reactivity of this compound, this guide presents a hypothetical comparison with two well-characterized multi-kinase inhibitors: Cabozantinib, a quinoline-based inhibitor, and Sorafenib. The data presented for this compound is speculative and intended to serve as a template for data analysis upon completion of the proposed experiments.

Kinase TargetThis compound (Hypothetical IC50, nM)Cabozantinib (IC50, nM)Sorafenib (IC50, nM)
Primary Target(s)
c-MetTo be determined1.3[1][2]>10,000
VEGFR2To be determined0.035[1][2]90[3][4]
Potential Off-Targets
RETTo be determined5.2[1][2]43
KITTo be determined4.6[2]68[3][4]
AXLTo be determined7[2]Not reported
FLT3To be determined11.3[2][5]59[3][]
RAF-1To be determinedNot reported6[3][]
B-RafTo be determinedNot reported22[3][]
PDGFR-βTo be determinedNot reported57[3][]

Experimental Protocols

A comprehensive evaluation of the cross-reactivity of this compound requires a multi-faceted approach, combining biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against a broad panel of kinases.

Method: LanthaScreen™ Eu Kinase Binding Assay. This assay is based on the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) from the kinase of interest.

Protocol:

  • Reagent Preparation:

    • Prepare a 3X solution of the test compound (this compound) and control inhibitors (Cabozantinib, Sorafenib) in the kinase buffer.

    • Prepare a 3X mixture of the kinase and a europium-labeled anti-tag antibody in the kinase buffer.

    • Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in the kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 3X test compound or control to the appropriate wells.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Add 5 µL of the 3X tracer solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the europium donor and the Alexa Fluor™ 647 acceptor.[7][8]

  • Data Analysis:

    • Calculate the emission ratio of the acceptor to the donor fluorophore.

    • Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay

Objective: To confirm the binding of this compound to its potential kinase targets within a cellular context.

Method: NanoBRET™ Target Engagement Intracellular Kinase Assay. This assay measures the binding of a test compound to a NanoLuc® luciferase-tagged kinase in live cells.

Protocol:

  • Cell Preparation:

    • Transiently transfect HEK293 cells with a plasmid encoding the NanoLuc®-kinase fusion protein.

    • Culture the transfected cells for 18-24 hours to allow for protein expression.[9]

  • Assay Procedure (96-well plate format):

    • Harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

    • Dispense the cell suspension into a white, non-binding surface 96-well plate.

    • Add the NanoBRET™ tracer and the test compound at various concentrations to the wells.

  • Incubation and Measurement:

    • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.

    • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.

    • Measure the donor (450 nm) and acceptor (610 nm) luminescence signals.[9][10]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor signal/donor signal).

    • Plot the NanoBRET™ ratio against the compound concentration to determine the cellular IC50 value.

Cell Viability Assay

Objective: To assess the cytotoxic effects of this compound on a relevant cancer cell line.

Method: Resazurin Reduction Assay. This assay measures the metabolic activity of viable cells, which reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Protocol:

  • Cell Seeding:

    • Seed a human cancer cell line known to be dependent on one of the potential kinase targets (e.g., a c-Met dependent gastric cancer cell line) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound and control compounds for 72 hours.

  • Assay Procedure:

    • Add resazurin solution to each well and incubate for 1-4 hours at 37°C.[11][12][13]

  • Measurement and Analysis:

    • Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.[11][12]

    • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Visualizing the Workflow and Potential Pathway

To further clarify the proposed study and the potential biological context, the following diagrams are provided.

G cluster_0 Biochemical Screening cluster_1 Cellular Validation cluster_2 Functional Outcome Kinase Panel Kinase Panel LanthaScreen Assay LanthaScreen Assay Kinase Panel->LanthaScreen Assay Broad Profiling IC50 Determination IC50 Determination LanthaScreen Assay->IC50 Determination Dose-Response Target Kinase Expression Target Kinase Expression IC50 Determination->Target Kinase Expression Hit Confirmation NanoBRET Assay NanoBRET Assay Target Kinase Expression->NanoBRET Assay Live Cells Cellular IC50 Cellular IC50 NanoBRET Assay->Cellular IC50 Target Engagement Cancer Cell Line Cancer Cell Line Cellular IC50->Cancer Cell Line Phenotypic Effect Resazurin Assay Resazurin Assay Cancer Cell Line->Resazurin Assay Cytotoxicity GI50 Determination GI50 Determination Resazurin Assay->GI50 Determination Viability

Caption: Proposed experimental workflow for cross-reactivity profiling.

G HGF HGF c-Met c-Met HGF->c-Met Binds PI3K PI3K c-Met->PI3K Ras Ras c-Met->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Proliferation Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Quinolinone Inhibitor Inhibitor->c-Met

Caption: Simplified c-Met signaling pathway as a potential target.

References

Benchmarking 6-Bromo-3-hydroxyquinolin-2(1H)-one: A Comparative Analysis Against Known Tyrosinase and D-Amino Acid Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: November 2, 2025

[City, State] – In the landscape of enzyme inhibitor research, the quest for potent and selective molecules is paramount for the development of novel therapeutics. This guide presents a comparative benchmark analysis of 6-Bromo-3-hydroxyquinolin-2(1H)-one against established inhibitors of two key enzymes: Tyrosinase and D-Amino Acid Oxidase (DAAO). This objective evaluation, supported by experimental data, is intended to provide researchers, scientists, and drug development professionals with a comprehensive resource for assessing the potential of this compound.

The 3-hydroxyquinolin-2(1H)-one scaffold has emerged as a promising pharmacophore for targeting these distinct enzyme classes. This analysis consolidates available data to facilitate a direct comparison of the 6-bromo substituted derivative with commercially available and well-characterized inhibitors.

Comparative Inhibitory Potency

The inhibitory activity of this compound and selected known inhibitors against Tyrosinase and D-Amino Acid Oxidase is summarized below. The data, presented in terms of IC50 values, highlights the compound's efficacy.

Target EnzymeCompoundIC50 (µM)
Tyrosinase This compound 3.14
Thiamidol0.130
Kojic Acid26.4
D-Amino Acid Oxidase (DAAO) This compound 0.011
3-Hydroxyquinolin-2(1H)-one0.004
5-Chloro-benzo[d]isoxazol-3-ol (CBIO)Submicromolar

Experimental Protocols

Detailed methodologies for the enzymatic assays are provided to ensure reproducibility and facilitate further investigation.

Tyrosinase Inhibition Assay

The inhibitory effect on mushroom tyrosinase (Agaricus bisporus) was determined spectrophotometrically. The assay mixture contained a phosphate buffer (pH 6.8), L-DOPA as the substrate, and the test compound. The reaction was initiated by the addition of the tyrosinase enzyme, and the formation of dopachrome was monitored at 475 nm.

  • Enzyme: Mushroom Tyrosinase

  • Substrate: L-DOPA (2 mM)

  • Buffer: Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Incubation: 30°C

  • Detection: Spectrophotometric measurement of dopachrome formation.

D-Amino Acid Oxidase (DAAO) Inhibition Assay

The in vitro activity of DAAO was assessed using a coupled enzyme assay. The assay measures the production of hydrogen peroxide resulting from the DAAO-catalyzed oxidation of D-serine. The hydrogen peroxide is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic substrate.

  • Enzyme: Human D-Amino Acid Oxidase (hDAAO)

  • Substrate: D-Serine

  • Coupling Enzyme: Horseradish Peroxidase (HRP)

  • Detection: Fluorometric measurement of the oxidized product.

  • Assay Buffer: Tris-HCl buffer (pH 8.0) containing FAD.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and processes involved, the following diagrams have been generated.

Tyrosinase_Inhibition_Pathway cluster_Melanogenesis Melanogenesis Pathway cluster_Inhibition Inhibition Mechanism Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Multiple Steps Inhibitor This compound Tyrosinase_Enzyme Tyrosinase Inhibitor->Tyrosinase_Enzyme Binds to active site

Tyrosinase Inhibition in Melanogenesis

DAAO_Inhibition_Workflow cluster_Workflow DAAO Inhibition Assay Workflow Compound Test Compound (this compound) Incubation1 Pre-incubation Compound->Incubation1 DAAO_Enzyme DAAO Enzyme Solution (with FAD) DAAO_Enzyme->Incubation1 Reaction Enzymatic Reaction Incubation1->Reaction Substrate D-Serine (Substrate) Substrate->Reaction HRP_Probe HRP & Fluorogenic Probe Reaction->HRP_Probe Detection Fluorescence Detection (Measure H2O2 production) HRP_Probe->Detection

DAAO Inhibition Assay Workflow

Reproducibility of Tyrosinase Inhibition by 3-Hydroxyquinolin-2(1H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Performance of Tyrosinase Inhibitors

The inhibitory activity of 3-hydroxyquinolin-2(1H)-one derivatives against mushroom tyrosinase has been evaluated and compared with standard inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor effectiveness. The following table summarizes the IC50 values for several 3-hydroxyquinolin-2(1H)-one derivatives and two common tyrosinase inhibitors, kojic acid and arbutin. The data for the quinolinone derivatives are sourced from a study by Jacobs et al. (2024), which demonstrates consistent results across a series of related compounds, suggesting a degree of experimental reproducibility for this class of inhibitors.[1]

Table 1: Comparison of IC50 Values for Tyrosinase Inhibitors

CompoundIC50 (µM)Reference
3-Hydroxyquinolin-2(1H)-one2.52[1]
5-Bromo-3-hydroxyquinolin-2(1H)-one5.35[1]
7-Bromo-3-hydroxyquinolin-2(1H)-one6.11[1]
Kojic Acid26.4[1]
Kojic Acid70 - 121[2]
α-Arbutin~2290 (monophenolase)[3]
β-Arbutin~900 (monophenolase)[3]

Note: The IC50 values for Kojic Acid and Arbutin can vary between studies due to different experimental conditions.[4][5]

The data indicates that 3-hydroxyquinolin-2(1H)-one and its bromo-derivatives exhibit significantly lower IC50 values than kojic acid and arbutin, suggesting they are more potent inhibitors of mushroom tyrosinase in vitro.[1]

Experimental Protocols

To ensure the reproducibility of tyrosinase inhibition assays, a detailed and standardized protocol is essential. The following is a typical protocol for a mushroom tyrosinase inhibition assay, based on methods described in the literature.[6][7][8]

Mushroom Tyrosinase Inhibition Assay Protocol

  • Materials and Reagents:

    • Mushroom tyrosinase (e.g., from Agaricus bisporus)

    • L-DOPA (3,4-dihydroxyphenylalanine)

    • Phosphate buffer (e.g., 0.1 M, pH 6.8)

    • Test compounds (e.g., 3-hydroxyquinolin-2(1H)-one derivatives)

    • Positive control (e.g., Kojic acid)

    • Solvent for test compounds (e.g., DMSO)

    • 96-well microplate

    • Microplate reader

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare stock solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO). Dilute to various concentrations with phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test compound solution (or positive control/solvent for control wells).

    • Add the mushroom tyrosinase solution to each well and pre-incubate for a set time (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

    • Initiate the enzymatic reaction by adding the L-DOPA solution to each well.

    • Measure the absorbance of the resulting dopachrome at a specific wavelength (typically 475-492 nm) at regular intervals for a defined period (e.g., 20-30 minutes).[6][9]

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Mechanism and Workflow

Melanogenesis Signaling Pathway

Tyrosinase is a central enzyme in the melanogenesis signaling pathway, which is responsible for the production of melanin. The diagram below illustrates the key steps in this pathway, highlighting the role of tyrosinase. The pathway is initiated by stimuli such as UV radiation, which leads to the activation of the microphthalmia-associated transcription factor (MITF).[10][11][12] MITF, in turn, upregulates the expression of tyrosinase and other related proteins, ultimately leading to melanin synthesis.[10][11][12]

Melanogenesis_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular UV_Radiation UV Radiation alpha_MSH α-MSH UV_Radiation->alpha_MSH MC1R MC1R alpha_MSH->MC1R AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Transcription Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Activates Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase Transcription & Translation L_Tyrosine L-Tyrosine Tyrosinase->L_Tyrosine L_DOPA L-DOPA Tyrosinase->L_DOPA L_Tyrosine->L_DOPA Dopaquinone Dopaquinone L_DOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin Multiple Steps Inhibitor 3-Hydroxyquinolin-2(1H)-one Derivatives Inhibitor->Tyrosinase Inhibits

Caption: The melanogenesis signaling pathway.

Experimental Workflow for Tyrosinase Inhibitor Screening

The following diagram outlines the general workflow for screening potential tyrosinase inhibitors, from compound preparation to data analysis. This systematic approach is crucial for obtaining reliable and reproducible results.

Tyrosinase_Inhibitor_Screening_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis Compound_Prep Prepare Test Compound Stock Solutions Plate_Setup Set up 96-Well Plate: - Test Compounds - Positive Control - Negative Control Compound_Prep->Plate_Setup Enzyme_Prep Prepare Tyrosinase Working Solution Pre_incubation Add Tyrosinase Pre-incubate Enzyme_Prep->Pre_incubation Substrate_Prep Prepare L-DOPA Working Solution Reaction Add L-DOPA Start Reaction Substrate_Prep->Reaction Plate_Setup->Pre_incubation Pre_incubation->Reaction Measurement Measure Absorbance at 475-492 nm Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50_Determination Determine IC50 Value Calculation->IC50_Determination

Caption: Workflow for tyrosinase inhibitor screening.

References

Characterization of 6-Bromo-3-hydroxyquinolin-2(1H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative characterization of 6-Bromo-3-hydroxyquinolin-2(1H)-one and its derivatives, focusing on their synthesis, spectroscopic analysis, and biological activities. The data presented is compiled from studies on closely related quinolinone analogs to provide a predictive and comparative framework for this specific class of compounds.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through established methods for quinolinone synthesis, such as the condensation of a substituted aniline with a malonic acid derivative, followed by cyclization. A plausible synthetic route is the reaction of 4-bromoaniline with diethyl malonate and subsequent thermal cyclization.

Table 1: Comparison of Spectroscopic Data for Quinolinone Derivatives

Compound1H NMR (ppm)13C NMR (ppm)Mass Spec. (m/z)
This compound Predicted values based on analogsPredicted values based on analogsExpected M+H at ~240.96
6-Bromo-4-methylquinolin-2(1H)-oneData reported in literature[1]Data reported in literatureData reported in literature
3-Hydroxyquinolin-2(1H)-oneData available in relevant studies[2]Data available in relevant studiesData available in relevant studies[2]

Biological Activity: A Comparative Analysis

Quinolinone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This section compares the potential activities of this compound derivatives with other reported quinolinones.

Antimicrobial Activity

Bromo-substituted quinolinone and quinazolinone derivatives have demonstrated significant antibacterial and antifungal properties. The introduction of a bromine atom on the quinoline ring often enhances antimicrobial potency.

Table 2: Comparative Antimicrobial Activity of Bromo-Substituted Heterocycles

CompoundTarget OrganismMIC (µg/mL) / Zone of Inhibition (mm)Reference
6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-oneStaphylococcus aureus, Bacillus species, Escherichia coli, Klebsiella pneumonia10 - 16 mm zone of inhibition[3][4][5]
6-bromo-4-methoxy-4-(substituted phenyl) iminoflavone derivativesGram-positive and Gram-negative bacteria, A. clavatus, C. albicansGood activity reported
This compound derivatives Predicted to have activity against Gram-positive and Gram-negative bacteria-
Anticancer Activity

Several studies have highlighted the potential of quinoline derivatives as anticancer agents. The cytotoxic effects are often evaluated using cell viability assays such as the MTT assay.

Table 3: Comparative Anticancer Activity of Quinolinone Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
3-Hydroxyquinolin-2(1H)-one derivativesNot specifiedNot specified
6-bromo-quinazoline derivativesNot specifiedNot specified
This compound derivatives Predicted to have cytotoxic activity against various cancer cell lines-
Tyrosinase Inhibitory Activity

A recent study on 3-hydroxyquinolin-2(1H)-one derivatives revealed their potent tyrosinase inhibitory activity.[2] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. The study demonstrated that several derivatives exhibited IC50 values in the low micromolar range.[2]

Table 4: Tyrosinase Inhibitory Activity of 3-Hydroxyquinolin-2(1H)-one Derivatives

DerivativeabTYR IC50 (µM)Reference
Most potent derivative reported2.52[2]
Other active derivatives< 6.11[2]
Kojic Acid (Reference)26.4[2]
Thiamidol (Reference)0.130[2]
This compound derivatives Predicted to exhibit tyrosinase inhibitory activity-

Experimental Protocols

General Synthesis of this compound Derivatives

A general method for the synthesis of quinolinone derivatives involves the Knorr synthesis.[1] For this compound, a plausible approach is:

  • Condensation: React 4-bromoaniline with diethyl malonate in a suitable solvent (e.g., ethanol) under reflux.

  • Cyclization: The resulting intermediate is heated at a high temperature (e.g., in diphenyl ether) to induce cyclization and formation of the quinolinone ring.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Tyrosinase Inhibition Assay

The inhibitory activity against mushroom tyrosinase (abTYR) can be determined spectrophotometrically as described by Jacobs et al. (2024).[2]

  • Prepare a reaction mixture containing phosphate buffer, L-tyrosine (substrate), and the test compound at various concentrations.

  • Initiate the reaction by adding a solution of mushroom tyrosinase.

  • Monitor the formation of dopachrome by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. Kojic acid and Thiamidol can be used as reference inhibitors.[2]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Evaluation start Starting Materials (4-Bromoaniline, Diethyl Malonate) condensation Condensation start->condensation cyclization Cyclization condensation->cyclization purification Purification cyclization->purification product This compound Derivative purification->product characterization Spectroscopic Analysis (NMR, MS) product->characterization antimicrobial Antimicrobial Assays (MIC, Zone of Inhibition) product->antimicrobial anticancer Anticancer Assays (MTT Assay) product->anticancer enzyme Enzyme Inhibition Assays (Tyrosinase Inhibition) product->enzyme data_analysis Data Analysis (IC50, MIC values) antimicrobial->data_analysis anticancer->data_analysis enzyme->data_analysis

Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.

tyrosinase_inhibition_pathway cluster_melanogenesis Melanogenesis Pathway cluster_inhibition Inhibition Mechanism Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Inhibitor 6-Bromo-3-hydroxy- quinolin-2(1H)-one Derivative Tyrosinase Tyrosinase Inhibitor->Tyrosinase Inhibition

Caption: Signaling pathway of tyrosinase inhibition by this compound derivatives in melanogenesis.

References

A Comparative Analysis of Quinolinone Synthesis Methods for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of the quinolinone scaffold is a critical step in the discovery of new therapeutic agents. This guide provides a comparative analysis of classical and modern methods for quinolinone synthesis, supported by experimental data and detailed protocols to aid in methodological selection.

Quinolinone and its derivatives are fundamental heterocyclic structures in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The choice of synthetic route can significantly impact yield, purity, scalability, and the potential for functional group diversification. This guide compares several key methods: the Conrad-Limpach-Knorr Synthesis, the Gould-Jacobs Reaction, the Camps Cyclization, the Friedländer Annulation, the Doebner-von Miller Reaction, and modern Transition-Metal Catalyzed approaches.

Comparative Data of Quinolinone Synthesis Methods

The following table summarizes key quantitative data for the discussed synthesis methods, offering a direct comparison of their typical performance.

Synthesis MethodKey ReactantsTypical Reaction ConditionsReaction TimeYield (%)
Conrad-Limpach Anilines, β-ketoestersHigh temperature (250 °C), inert solvent (e.g., Dowtherm)10-15 min (cyclization)85-95[1][2]
Gould-Jacobs Anilines, diethyl ethoxymethylenemalonateMicrowave irradiation, 250-300 °C5-10 min37-47
Camps Cyclization o-acylaminoacetophenonesBase (e.g., NaOH, Cs2CO3)Not specified72-97
Friedländer Annulation 2-aminobenzaldehydes/ketones, compounds with α-methylene groupCatalyst (acidic or basic), often at elevated temperatures or microwave30 min - 3 hup to 99[3]
Doebner-von Miller Anilines, α,β-unsaturated carbonyl compoundsAcid catalyst (e.g., HCl, H2SO4)~7 hoursModerate to Good
Pd-Catalyzed o-haloanilines, alkynes/amidesPd catalyst, base, ligand4-24 h34->99[4][5][6]
Cu-Catalyzed 2-aminobenzylalcohols, ketonesCu catalyst, base, aerial conditionsNot specifiedModerate to Good[7]

Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways and logical relationships of the key quinolinone synthesis methods.

Conrad_Limpach_Synthesis aniline Aniline enamine Enamine Intermediate aniline->enamine Condensation ketoester β-Ketoester ketoester->enamine quinolinone 4-Quinolone enamine->quinolinone Thermal Cyclization (~250°C)

Conrad-Limpach Synthesis Workflow

Gould_Jacobs_Reaction aniline Aniline intermediate Anilidomethylenemalonate aniline->intermediate Condensation malonate Diethyl ethoxymethylenemalonate malonate->intermediate hydroxyquinoline 4-Hydroxyquinoline -3-carboxylate intermediate->hydroxyquinoline Thermal or Microwave Cyclization quinolinone 4-Quinolone hydroxyquinoline->quinolinone Saponification & Decarboxylation

Gould-Jacobs Reaction Pathway

Camps_Cyclization start o-Acylamino- acetophenone enolate Enolate Intermediate start->enolate Base product_A 2-Hydroxyquinoline enolate->product_A Intramolecular Cyclization (Path A) product_B 4-Hydroxyquinoline enolate->product_B Intramolecular Cyclization (Path B)

Camps Cyclization Pathways

Friedlander_Annulation amino_carbonyl 2-Aminoaryl Aldehyde or Ketone adduct Aldol or Schiff Base Adduct amino_carbonyl->adduct Condensation methylene_compound Compound with α-Methylene Group methylene_compound->adduct quinoline Substituted Quinoline adduct->quinoline Cyclodehydration

Friedländer Annulation Mechanism

Doebner_von_Miller_Reaction aniline Aniline michael_adduct Michael Adduct aniline->michael_adduct Michael Addition carbonyl α,β-Unsaturated Carbonyl Compound carbonyl->michael_adduct dihydroquinoline Dihydroquinoline Intermediate michael_adduct->dihydroquinoline Cyclization & Dehydration quinoline Substituted Quinoline dihydroquinoline->quinoline Oxidation

Doebner-von Miller Reaction Sequence

Transition_Metal_Catalyzed_Synthesis cluster_catalytic_cycle Pd or Cu Catalytic Cycle haloaniline o-Haloaniline oxidative_addition Oxidative Addition haloaniline->oxidative_addition coupling_partner Alkyne or Amide migratory_insertion Migratory Insertion coupling_partner->migratory_insertion oxidative_addition->migratory_insertion reductive_elimination Reductive Elimination migratory_insertion->reductive_elimination reductive_elimination->oxidative_addition Catalyst Regeneration quinolinone Quinolinone reductive_elimination->quinolinone

Generalized Transition-Metal Catalyzed Pathway

Experimental Protocols

Detailed methodologies for key quinolinone synthesis examples are provided below.

Conrad-Limpach Synthesis of 2-Methyl-4-hydroxyquinoline[2]
  • Materials:

    • Ethyl β-anilinocrotonate (65 g, 0.32 mole)

    • Dowtherm (150 ml)

    • Petroleum ether (b.p. 60-70°, 300 ml)

    • Decolorizing carbon (e.g., Darco or Norit, 10 g)

    • Water (1 L)

  • Procedure:

    • A 500-ml three-necked round-bottomed flask is equipped with a dropping funnel, a sealed mechanical stirrer, and an air condenser.

    • 150 ml of Dowtherm is added to the flask, stirred, and heated to reflux.

    • Ethyl β-anilinocrotonate (65 g) is added rapidly through the dropping funnel.

    • Stirring and refluxing are continued for 10–15 minutes after the addition is complete. The ethanol formed is allowed to escape or is collected.

    • The mixture is cooled to room temperature, leading to the separation of a yellow solid.

    • Approximately 200 ml of petroleum ether is added, and the solid is collected on a Büchner funnel and washed with 100 ml of petroleum ether.

    • After air drying, the crude product is treated with 10 g of decolorizing carbon in 1 L of boiling water.

    • The hot solution is filtered and allowed to cool, yielding white, hairlike needles of 2-methyl-4-hydroxyquinoline.

    • The product is separated by filtration.

    • Yield: 43–46 g (85–90%).

Gould-Jacobs Reaction for Quinoline Synthesis via Microwave[3]
  • Materials:

    • Aniline (0.16 mL, 2.0 mmol)

    • Diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol)

    • Acetonitrile (ice-cold, 3 mL)

  • Procedure:

    • Aniline (0.16 mL) and diethyl ethoxymethylenemalonate (1.21 mL) are added to a 2.5 mL microwave vial equipped with a magnetic stirring bar.

    • The mixture is heated to 250 °C or 300 °C in a microwave synthesis system for the specified reaction time (e.g., 5 minutes at 300 °C).[8]

    • The mixture is cooled to room temperature, and the precipitated product is filtered off.

    • The solid is washed with 3 mL of ice-cold acetonitrile.

    • The resulting solid is dried under vacuum.

    • Yield: Up to 47% at 300 °C for 5 minutes.[8]

Camps Cyclization for the Synthesis of 2-Aryl-4-quinolones[4]

This is a two-step synthesis.

  • Step 1: Copper-Catalyzed Amidation of 2-Halogenoacetophenone

    • This step first prepares the N-(2-acylaryl)amide precursor. The specific protocol for this amidation can be found in the supporting information of the cited reference.

  • Step 2: Base-Mediated Camps Cyclization

    • Materials:

      • N-(2-acylaryl)amide (precursor from Step 1)

      • Base (e.g., NaOH or Cs2CO3)

      • Solvent (as specified in the reference)

    • Procedure:

      • The N-(2-acylaryl)amide is dissolved in an appropriate solvent.

      • A base (e.g., NaOH for quinolin-4-one formation or Cs2CO3 for quinolin-2-one formation) is added to the solution.[9]

      • The reaction mixture is stirred, typically at an elevated temperature, until the reaction is complete (monitored by TLC or LC-MS).

      • The reaction is quenched, and the product is extracted and purified by standard methods (e.g., crystallization or column chromatography).

    • Yield: A series of 2-aryl-4-quinolinones were obtained in very good yields (72–97%).[9]

Friedländer Annulation for Polysubstituted Quinolines[5]
  • Materials:

    • 2-Aminobenzophenone

    • Ketone (e.g., acetone, cyclohexanone)

    • Choline chloride-zinc chloride (ChCl·ZnCl₂) as catalyst and solvent.

  • Procedure:

    • 2-Aminobenzophenone and the desired ketone are mixed in the choline-based deep eutectic solvent (DES), ChCl·ZnCl₂.

    • The mixture is heated, and the progress of the reaction is monitored.

    • Upon completion, the product is isolated. The DES can often be recycled.

    • Yield: Excellent yields are reported with this method.[3]

Doebner-von Miller Synthesis of 2-Methylquinoline[10]
  • Materials:

    • Aniline

    • Aqueous HCl

    • Acetaldehyde solution

    • ZnCl₂

    • Slaked lime (calcium hydroxide)

  • Procedure:

    • Aniline is reacted with aqueous HCl to form aniline hydrochloride.

    • Acetaldehyde solution is added, followed by ZnCl₂. This leads to the in-situ formation of crotonaldehyde and subsequent Michael addition of aniline.

    • The mixture undergoes intramolecular cyclization, dehydration, and aromatization, catalyzed by ZnCl₂. The reaction is reported to be vigorous and may require cooling. The total reaction time is approximately 7 hours.

    • After the reaction is complete, the mixture is basified with slaked lime to liberate the free 2-methylquinoline.

    • The product is then isolated by steam distillation.

    • Yield: Not explicitly stated in the provided reference, but generally considered a practical method.

Palladium-Catalyzed One-Pot Synthesis of 4-Quinolones[7]
  • Materials:

    • 2′-Bromoacetophenone

    • Formamide (2 equiv)

    • Pd₂(dba)₃ (1 mol %)

    • Xantphos (2.5 mol %)

    • Base (e.g., Cs₂CO₃, 3 equiv)

    • Dioxane (5 mL)

  • Procedure:

    • A mixture of Pd₂(dba)₃ (1 mol %) and Xantphos (2.5 mol %) in dioxane (5 mL) is stirred at room temperature for 5-10 minutes.

    • 2′-Bromoacetophenone, formamide (2 equiv), and the base (3 equiv) are added.

    • The resultant mixture is heated to 100 °C for 24 hours.

    • For the cyclization step, a second base can be added, and the mixture is heated to 100 °C for another 4 hours.

    • The product is then isolated and purified.

    • Yield: High yields are reported for a variety of substrates.[5]

References

Safety Operating Guide

Proper Disposal of 6-Bromo-3-hydroxyquinolin-2(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 6-Bromo-3-hydroxyquinolin-2(1H)-one, a halogenated heterocyclic organic compound, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[1][2] All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[1][3] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[3]

Segregation and Collection of Waste

As a brominated organic compound, this compound is classified as a halogenated organic waste.[1][4] It is critical to segregate this waste from non-halogenated organic and other types of chemical waste to prevent potentially violent reactions and to facilitate proper disposal.[4][5]

Experimental Protocol for Waste Collection:

  • Container Selection: Use a designated, properly labeled, and leak-proof waste container specifically for "Halogenated Organic Waste".[1][2][6] The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[7]

  • Accumulation: Collect the waste in the designated container, ensuring it is kept closed except when adding more waste.[5][6][8] Store the container in a designated satellite accumulation area within the laboratory.[5][9]

  • Do Not Mix: Never mix halogenated organic waste with other waste streams, such as acids, bases, or non-halogenated organic solvents.[4][5]

Disposal Procedure

Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.[1][2][10]

Step-by-Step Disposal Plan:

  • Waste Manifest: Maintain a log of the contents and approximate quantities of the halogenated waste container.

  • Arrange for Pickup: Once the waste container is full or has been in accumulation for the maximum allowed time (as per institutional guidelines, often up to one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[9]

  • Empty Container Decontamination: Any container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[8] The rinsate must be collected and disposed of as halogenated organic waste.[8] After decontamination, the container can be disposed of according to institutional protocols, which may involve defacing the label and disposing of it as regular lab glass or plastic.

Hazard and Exposure Data Summary

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.[3]Do not eat, drink, or smoke when using this product. If swallowed, get medical help.[3]
Skin Irritation Causes skin irritation.[3]Wear protective gloves. If on skin, wash with plenty of water.[3]
Serious Eye Damage Causes serious eye damage.[3]Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[3]
Respiratory Irritation May cause respiratory irritation.[3]Avoid breathing dust. Use only in a well-ventilated area.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify as Halogenated Organic Waste ppe->waste_type container Select Designated 'Halogenated Organic Waste' Container waste_type->container label_container Label Container with 'Hazardous Waste' and Chemical Name container->label_container collect Collect Waste in Closed Container in Satellite Accumulation Area label_container->collect disposal_decision Is Container Full or Ready for Disposal? collect->disposal_decision disposal_decision->collect No ehs_pickup Arrange for EHS/ Licensed Contractor Pickup disposal_decision->ehs_pickup Yes decontaminate Triple-Rinse Empty Container and Collect Rinsate as Waste ehs_pickup->decontaminate end End: Proper Disposal decontaminate->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.